2-Bromobenzene-1,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULVTOQNLILMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363957 | |
| Record name | 2-bromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-69-0 | |
| Record name | 2-bromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromobenzene-1,4-diamine
Introduction
2-Bromobenzene-1,4-diamine, also known as 2-bromo-p-phenylenediamine, is a vital aromatic diamine intermediate in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2][3] Its unique structure, featuring a bromine atom and two amino groups on a benzene ring, allows for a wide range of chemical transformations. This makes it a valuable building block for creating complex molecules, including heterocyclic systems like substituted imidazoles and benzimidazoles, which are prominent scaffolds in drug discovery.[1] This guide provides an in-depth exploration of the primary synthesis pathways for this versatile compound, offering technical insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Core Synthesis Strategies: A Mechanistic Perspective
The synthesis of this compound typically revolves around the strategic introduction of the bromo and amino functionalities onto the benzene ring. The order of these introductions is critical and is dictated by the directing effects of the substituents. The most prevalent and logical approach involves a multi-step sequence starting from a readily available precursor, most commonly 4-nitroaniline.
Pathway 1: Bromination of 4-Nitroaniline followed by Reduction
This is arguably the most common and efficient route for the laboratory-scale synthesis of this compound. The strategy hinges on the ortho-para directing effect of the amino group and the meta-directing effect of the nitro group in the starting material, 4-nitroaniline.
Step 1: Electrophilic Bromination of 4-Nitroaniline
The initial step involves the selective bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline.[4][5][6] The amino group in 4-nitroaniline is a strong activating group and an ortho-, para- director. Since the para position is already occupied by the nitro group, the incoming electrophile (bromine) is directed to the ortho position.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, a milder and safer alternative involves the in situ generation of bromine from reagents like ammonium bromide and hydrogen peroxide in an acidic medium, such as acetic acid.[4][7] This avoids the handling of highly corrosive and volatile liquid bromine.
-
Solvent System: Acetic acid is a common solvent for this reaction as it facilitates the reaction and can help to moderate the reactivity of the system.[4][7]
-
Reaction Control: The reaction is typically carried out at room temperature to control the rate of reaction and minimize the formation of poly-brominated byproducts.[4][7]
Step 2: Reduction of the Nitro Group
The second and final step is the reduction of the nitro group in 2-bromo-4-nitroaniline to an amino group, yielding the target compound, this compound.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: A variety of reducing agents can be employed for the reduction of aromatic nitro groups.[8][9] Common choices include:
-
Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid: This is a classic and effective method for nitro group reduction.[10]
-
Iron (Fe) powder in acidic medium (e.g., acetic acid or hydrochloric acid): This is an economical and widely used method in industrial settings.[9]
-
Catalytic Hydrogenation (H₂/Pd/C): This method is very efficient but may not be suitable if other reducible functional groups are present. Care must be taken to avoid dehalogenation (removal of the bromine atom).[9] Using catalysts like Raney Nickel can sometimes mitigate this issue.[9]
-
-
Reaction Conditions: The reaction conditions are dependent on the chosen reducing agent. For instance, reductions with SnCl₂ or Fe are often carried out at elevated temperatures to ensure complete conversion.[10]
Experimental Protocols
Protocol 1.1: Synthesis of 2-Bromo-4-nitroaniline from 4-Nitroaniline
Materials:
-
4-Nitroaniline
-
Ammonium bromide
-
Acetic acid
-
35% Hydrogen peroxide
-
Dichloromethane
-
Methanol
Procedure:
-
In a 50 ml flask, dissolve 6 g (0.0435 mol) of 4-nitroaniline and 4.5 g (0.0479 mol) of ammonium bromide in 30 ml of acetic acid.[4][7]
-
To this stirred mixture, add 1.629 g (0.0479 mol) of 35% hydrogen peroxide dropwise at room temperature.[4][7]
-
Continue stirring the mixture at room temperature for 3 hours.[4][7]
-
A precipitate will form. Filter the solid and wash it thoroughly with water.[4][7]
-
Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 2-bromo-4-nitroaniline.[4][7]
Protocol 1.2: Synthesis of this compound from 2-Bromo-4-nitroaniline
Materials:
-
2-Bromo-4-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
50% Sodium hydroxide solution
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Prepare a solution of 2-bromo-4-nitroaniline (assuming a starting amount of ~9.4 g, 0.0435 mol from the previous step) in ethanol.
-
In a separate flask, dissolve tin(II) chloride dihydrate (e.g., ~29.5 g, 0.131 mol, ~3 equivalents) in concentrated hydrochloric acid.[10]
-
Add the ethanolic solution of 2-bromo-4-nitroaniline to the tin(II) chloride solution.
-
Heat the reaction mixture at reflux for 1-2 hours.[10]
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by adjusting the pH to 8-9 with a 50% sodium hydroxide solution. This should be done in an ice bath to manage the exothermic reaction.[10]
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).[10]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Reaction Step | Starting Material | Product | Typical Yield | Key Reagents |
| Bromination | 4-Nitroaniline | 2-Bromo-4-nitroaniline | >85% | NH₄Br, H₂O₂ |
| Reduction | 2-Bromo-4-nitroaniline | This compound | >90% | SnCl₂·2H₂O, HCl |
Visualization of the Synthesis Pathway
Caption: Pathway 1: Bromination followed by reduction.
Alternative Synthesis Pathways
While the previously described route is the most common, other strategies exist, often starting from different precursors.
Pathway 2: From 2,5-Dibromonitrobenzene
This pathway involves the reduction of one nitro group and one bromo group from a dibromonitrobenzene precursor.
-
Nitration of 1,4-Dibromobenzene: 1,4-Dibromobenzene can be nitrated to form 2,5-dibromonitrobenzene.[11]
-
Reduction: The subsequent reduction of 2,5-dibromonitrobenzene can potentially yield 2,5-dibromoaniline.[11] Further selective de-bromination and reduction would be required, making this a more complex and less direct route.
Pathway 3: From o-Phenylenediamine
Another approach could involve the direct bromination of o-phenylenediamine. However, the high reactivity of the two amino groups makes selective mono-bromination challenging and often leads to a mixture of products. To control the reaction, the amino groups are typically protected, for example, by acetylation, before bromination.[12][13]
-
Protection of Amino Groups: o-Phenylenediamine is reacted with acetic anhydride to form the diacetylated derivative.[12][13][14][15]
-
Bromination: The protected diamine is then brominated.
-
Deprotection: The acetyl groups are subsequently removed by hydrolysis to yield the desired bromo-diamine.[14][15]
Caption: Pathway 3: Protection-Bromination-Deprotection.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating through the use of standard analytical techniques at each stage.
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and ensure the complete consumption of starting materials.
-
Melting Point Analysis: To assess the purity of the isolated intermediates and the final product. The literature melting point for 2-bromo-4-nitroaniline is around 104-106 °C.
-
Spectroscopic Analysis (NMR, IR, MS): To confirm the chemical structure of the synthesized compounds.
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the amine protons.
-
IR Spectroscopy: The IR spectrum will show characteristic N-H stretching frequencies for the primary amine groups.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₆H₇BrN₂, MW: 187.04 g/mol ).[2]
-
Conclusion
The synthesis of this compound is a well-established process, with the bromination of 4-nitroaniline followed by reduction being the most direct and efficient route. This guide has provided a comprehensive overview of the key synthesis pathways, the chemical principles guiding the experimental choices, and detailed protocols for laboratory execution. By understanding the underlying mechanisms and employing robust analytical validation, researchers can confidently and reliably produce this important chemical intermediate for a wide range of applications in drug discovery and materials science.
References
- Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
- Academic Journals. (n.d.). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones.
- The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64.
- ResearchGate. (2024). Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones.
- Google Patents. (n.d.). CN203187606U - 2-bromo-4-nitroaniline synthesis device.
- ResearchGate. (2025). 2-Bromo-4-nitroaniline.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- National Institutes of Health. (2024). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical.
- Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (2025). 2-Bromo-4-nitroaniline.
- Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
- PubChem. (n.d.). 2,5-Dibromobenzene-1,4-diamine.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.
- CD Bioparticles. (n.d.). 2,5-Dibromo-1,4-phenylenediamine.
- LookChem. (n.d.). 2,5-Dibromo-1,4-phenylenediamine.
- ChemWhat. (n.d.). 2,5-Dibromo-1,4-phenylenediamine CAS#: 25462-61-7.
- ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes.
- YouTube. (2020, April 22). Amine Preparation 4 - Reductive Amination.
- PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine.
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- Google Patents. (n.d.). US4400537A - Process for 1,4-phenylenediamine.
- Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
- ResearchGate. (n.d.). Scheme 2. Synthetic routes of monomers and polymers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13296-69-0 [sigmaaldrich.com]
- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. 2,5-Dibromobenzenamine synthesis - chemicalbook [chemicalbook.com]
- 11. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 15. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to 2-Bromobenzene-1,4-diamine (CAS: 13296-69-0): Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Bromobenzene-1,4-diamine, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. The document delves into the compound's physicochemical properties, outlines robust synthetic protocols, explores its nuanced reactivity, and highlights its application as a pivotal building block for complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds for medicinal chemistry. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for leveraging the unique characteristics of this compound in advanced chemical research and pharmaceutical innovation.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound (also known as 2-bromo-1,4-phenylenediamine) is an aromatic diamine whose strategic importance is derived from its unique trifunctional nature.[1] The molecule incorporates two nucleophilic amino groups and a bromine atom on a benzene ring, offering multiple, distinct reaction sites.[1] This arrangement allows for selective and sequential chemical transformations, making it a highly valuable precursor for constructing complex molecules, particularly heterocyclic systems like benzimidazoles and quinoxalines, which are recognized as "privileged scaffolds" in medicinal chemistry.[1]
The presence of the bromine atom ortho to one amino group and meta to the other introduces an electronic and steric asymmetry that is crucial for directing subsequent reactions. This functionality serves as a convenient handle for modern cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] Consequently, this compound is a foundational precursor for a variety of Active Pharmaceutical Ingredients (APIs), finding applications in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[2]
Physicochemical and Safety Data Summary
A clear understanding of the compound's properties and hazards is paramount for its safe handling and effective use in experimental design.
| Property | Value | Source |
| CAS Number | 13296-69-0 | [3] |
| Molecular Formula | C₆H₇BrN₂ | [3] |
| Molecular Weight | 187.04 g/mol | [3] |
| Appearance | Solid | |
| Storage | 2-8°C, sealed in dry, dark place | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P261, P305+P351+P338 |
Synthesis of this compound: A Self-Validating Protocol
The most established and reliable route to this compound involves the reduction of its nitro precursor, 2-bromo-4-nitroaniline. This method is preferred due to the well-controlled regioselectivity of the preceding nitration and bromination steps on the aniline scaffold.
Causality of the Synthetic Strategy
The synthesis hinges on the directing effects of the substituents. Starting from aniline, acylation protects the highly activating amino group, moderating its reactivity and directing subsequent bromination to the para position. Nitration of the resulting bromoacetanilide occurs ortho to the amino group (now deprotected or reprotected) due to its strong ortho,para-directing nature. The final reduction of the nitro group is a robust and high-yielding transformation. This sequential approach ensures the precise placement of all three functional groups, avoiding the formation of complex isomeric mixtures that can arise from direct bromination of p-phenylenediamine.[1]
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from 4-bromoaniline to this compound.
Detailed Experimental Protocol: Reduction of 2-Bromo-4-nitroaniline
This protocol is a robust method for the synthesis of the title compound, adapted from established procedures for nitro group reduction.[1]
-
Materials:
-
2-Bromo-4-nitroaniline (1.0 equiv.)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 equiv.)
-
Ethanol (Absolute)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for reflux and extraction
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-4-nitroaniline (1.0 equiv.) in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: To this stirred suspension, add stannous chloride dihydrate (4.0-5.0 equiv.) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Work-up - Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until the pH is approximately 8-9. This will precipitate tin salts. Caution: CO₂ evolution will cause foaming.
-
Work-up - Filtration: Filter the resulting slurry through a pad of celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
-
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the differential reactivity of its functional groups. The two amino groups are nucleophilic, while the C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions.
Condensation Reactions: Gateway to Heterocycles
The diamine functionality is a classic precursor for forming nitrogen-containing heterocycles. Condensation with 1,2-dicarbonyl compounds provides a direct and efficient route to quinoxalines, a scaffold present in numerous biologically active compounds.
-
Causality: The reaction is driven by the nucleophilicity of the amino groups attacking the electrophilic carbonyl carbons, followed by cyclization and dehydration. The electronic nature of substituents on either reactant can influence the reaction rate; electron-donating groups on the diamine generally accelerate the reaction.[4]
-
Setup: Dissolve this compound (1.0 equiv.) and benzil (1.0 equiv.) in ethanol or acetic acid in a round-bottom flask.
-
Reaction: Heat the mixture to reflux for 1-3 hours. Monitor reaction completion by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, pour the mixture into ice water to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol and dry. Recrystallize from a suitable solvent if necessary.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
The aryl bromide moiety is a versatile handle for introducing molecular diversity through C-C and C-N bond-forming reactions.
This reaction couples the aryl bromide with a boronic acid, forming a new C-C bond. It is a powerful tool for synthesizing biaryl structures.
-
Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to form the product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for efficiency.
-
Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol) via syringe.
-
Reaction: Heat the mixture (typically 80-110 °C) with stirring for 4-24 hours until TLC or LC-MS indicates completion.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, providing access to substituted N-aryl diamines.
-
Causality: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation to form a palladium amide complex, and reductive elimination. Sterically hindered phosphine ligands are often essential to promote the reductive elimination step.[2]
Visualization of Key Reaction Pathways
Caption: Major reaction pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as a scaffold for biologically active molecules. A search of patents reveals its use in the synthesis of inhibitors for various therapeutic targets.
-
Kinase Inhibitors: The diamine scaffold is frequently used to construct hinge-binding motifs in kinase inhibitors. The amino groups can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule is elaborated via cross-coupling reactions at the bromine position to achieve potency and selectivity.[2] Patents citing this compound often involve the synthesis of inhibitors for kinases implicated in cancer and inflammatory diseases.[3]
-
Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors: IDO1 is a key immuno-oncology target. Phenylenediamine derivatives have been developed as potent inhibitors of this enzyme, and this compound serves as a key starting material for creating libraries of such compounds to explore structure-activity relationships.[5]
Spectroscopic Characterization
Accurate characterization is essential for verifying the identity and purity of synthesized this compound and its derivatives.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (6.5-7.5 ppm) will show signals for three protons with characteristic splitting patterns (doublets and doublet of doublets). Broad signals for the two NH₂ groups will also be present, with chemical shifts that can vary depending on solvent and concentration. |
| ¹³C NMR | Expect six distinct signals in the aromatic region (approx. 110-150 ppm). The carbon atom attached to the bromine (C-Br) will be shifted upfield due to the "heavy atom effect".[6] The carbons attached to the nitrogen atoms (C-N) will be deshielded. |
| FTIR | Characteristic N-H stretching vibrations (a doublet) for the primary amine groups around 3200-3400 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching bands in the 1400-1600 cm⁻¹ region. A C-Br stretching band will be present in the fingerprint region (typically < 1000 cm⁻¹). |
| Mass Spec. | The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark isotopic signature of a monobrominated compound. |
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity through well-established and reliable chemical transformations. The ability to engage in both classical condensation reactions and modern palladium-catalyzed cross-couplings makes it an invaluable tool for drug discovery programs, particularly in the synthesis of heterocyclic kinase inhibitors and other targeted therapeutics. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully exploit its potential in the creation of novel and impactful chemical entities.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1516394, this compound.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Williams, D. K., et al. (2018). Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(4), 679-683.
- Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic Data of 2-Bromobenzene-1,4-diamine: A Comprehensive Technical Guide
Introduction
2-Bromobenzene-1,4-diamine, a key building block in organic synthesis, holds significant importance for researchers, scientists, and professionals in drug development. Its unique structure, featuring a benzene ring substituted with a bromine atom and two amino groups, offers versatile reactivity for the construction of complex molecules, particularly in the realm of pharmaceuticals and materials science. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during its synthesis and subsequent applications.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is a synthesis of predicted data from advanced computational tools and established principles of spectroscopic interpretation, offering a robust reference for laboratory practice.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as depicted in the following diagram.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amine protons. The electron-donating amino groups and the electron-withdrawing bromine atom will influence the chemical shifts of the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.85 | d | J = 8.5 |
| H-5 | ~6.70 | dd | J = 8.5, 2.5 |
| H-6 | ~6.95 | d | J = 2.5 |
| NH₂ (C1) | ~3.5 (broad s) | s (br) | - |
| NH₂ (C4) | ~4.5 (broad s) | s (br) | - |
Interpretation:
-
The aromatic protons appear in the region of ~6.70-6.95 ppm.
-
H-6 is expected to be the most deshielded aromatic proton due to its position ortho to the electron-withdrawing bromine atom. It will appear as a doublet with a small meta-coupling to H-5.
-
H-3 is ortho to an amino group and will appear as a doublet due to coupling with H-5.
-
H-5 is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
The **amine protons (NH₂) ** will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The addition of D₂O would lead to the disappearance of these signals due to proton exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the attached substituents.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~140 |
| C2 | ~110 |
| C3 | ~120 |
| C4 | ~145 |
| C5 | ~118 |
| C6 | ~115 |
Interpretation:
-
The carbon atoms bonded to the nitrogen atoms (C1 and C4 ) are expected to be the most deshielded among the aromatic carbons, appearing at ~140-145 ppm.
-
The carbon atom bonded to the bromine atom (C2 ) will be shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift to around 110 ppm.[1]
-
The remaining aromatic carbons (C3, C5, C6 ) will appear in the typical aromatic region, with their specific shifts influenced by the relative positions of the amino and bromo substituents.
Experimental Protocol for NMR Spectroscopy
Caption: A typical workflow for acquiring NMR spectra of a solid organic compound.
A standard protocol for acquiring NMR spectra involves dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[2][3] The spectrometer is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1620 - 1580 | N-H bend (scissoring) | Strong |
| 1500 - 1400 | Aromatic C=C stretch | Medium-Strong |
| 1330 - 1250 | Aromatic C-N stretch | Strong |
| 850 - 750 | Aromatic C-H out-of-plane bend | Strong |
| 700 - 550 | C-Br stretch | Medium |
Interpretation:
-
The presence of two distinct bands in the 3450-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[4]
-
The strong absorption around 1600 cm⁻¹ is attributed to the N-H bending (scissoring) vibration of the primary amine groups.[4]
-
A strong band in the 1330-1250 cm⁻¹ region is indicative of the aromatic C-N stretching vibration.[4]
-
The aromatic nature of the compound is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1500-1400 cm⁻¹ region.
-
The strong out-of-plane C-H bending bands between 850 and 750 cm⁻¹ can provide information about the substitution pattern of the benzene ring.
-
The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 700-550 cm⁻¹ .[5]
Experimental Protocol for FTIR Spectroscopy
A common method for analyzing solid samples by FTIR is the KBr pellet technique.[6] This involves mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a suitable technique.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks at m/z 186 and m/z 188 in an approximate 1:1 ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[7][8]
-
Key Fragmentation Patterns:
| m/z | Fragment Ion | Possible Loss |
| 107 | [M - Br]⁺ | Loss of a bromine radical |
| 169/171 | [M - NH₂]⁺ | Loss of an amino radical |
| 159/161 | [M - HCN]⁺ | Loss of hydrogen cyanide |
digraph "MS_Fragmentation" { graph [rankdir="LR", splines=true]; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [color="#5F6368"];M [label="[C₆H₇⁷⁹BrN₂]⁺˙\nm/z 186\n[C₆H₇⁸¹BrN₂]⁺˙\nm/z 188"]; M_minus_Br [label="[C₆H₇N₂]⁺\nm/z 107"]; M_minus_NH2 [label="[C₆H₅BrN]⁺˙\nm/z 169/171"];
M -> M_minus_Br [label="- Br•"]; M -> M_minus_NH2 [label="- •NH₂"]; }
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Interpretation:
-
The most characteristic feature is the isotopic pattern of the molecular ion , which is a definitive indicator of the presence of one bromine atom in the molecule.
-
A significant fragment at m/z 107 would correspond to the loss of the bromine atom, a common fragmentation pathway for halogenated compounds.
-
Loss of an amino radical (•NH₂) would result in a fragment ion pair at m/z 169 and 171 .
-
Other fragmentation pathways, such as the loss of HCN from the aromatic ring, may also be observed.
Experimental Protocol for Mass Spectrometry
For a solid sample like this compound, a direct insertion probe can be used with an electron ionization (EI) source.[9] The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10][11] The resulting ions are then separated by their mass-to-charge ratio and detected.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations and generalized experimental protocols, offer valuable insights for researchers and professionals working with this important chemical intermediate. While this guide is based on robust predictive methods and established spectroscopic principles, it is always recommended to confirm the identity of a synthesized compound by acquiring and interpreting its own experimental data.
References
- Sample Preparation for FTIR Analysis. (n.d.). Drawell.
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
- Infrared spectroscopy correlation table. (2023, October 27). In Wikipedia. [Link]
- Sample preparation for FT-IR. (n.d.). University of the West Indies.
- FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.
- Table of Characteristic IR Absorptions. (n.d.). University of California, Santa Cruz.
- PROSPRE - 1H NMR Predictor. (n.d.). The Metabolomics Innovation Centre.
- Isotopes in Mass Spectrometry. (2023, August 29). Chemistry Steps.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange.
- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
- NMR Sample Preparation. (n.d.). Western University.
- IR: alkyl halides. (n.d.). University of Colorado Boulder.
- Study of the composition of amines using IR spectroscopy. (2025, December 11). International Journal of Academic Research and Development, 3(1), 41-43.
- Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE.
- CASPRE - 13C NMR Predictor. (n.d.). The Metabolomics Innovation Centre.
- CASCADE. (n.d.). Colorado State University.
- Infrared spectroscopy correlation table. (n.d.). chemeurope.com.
- Simplified Infrared Correlation Chart. (n.d.). Millersville University.
- NMR Prediction. (n.d.). ACD/Labs.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- mass spectra - the M+2 peak. (n.d.). Chemguide.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- Infrared Spectroscopy. (n.d.). Illinois State University.
- C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd.
- Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio.
- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
- ms isotopes: Br and Cl. (n.d.). College of Saint Benedict & Saint John's University.
- Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. (2009, August 18). Analytical Chemistry, 81(18), 7731-7738. [Link]
- IAL Chemistry - Data Booklet. (n.d.). Pearson qualifications.
- Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024, December 9). Mestrelab Research.
- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Chromedia.
- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2018). Magnetic Resonance in Chemistry, 56(10), 939-946.
- IR Tables. (n.d.). University of California, Santa Cruz.
- nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2.
- Mass spectrometry. (2024, January 8). In Wikipedia. [Link]
- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (1998).
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021, August 9). Chemical Science, 12(33), 11045-11055. [Link]
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2000). Molecules, 5(3), 461-470.
- 3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts.
- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). (n.d.). The Royal Society of Chemistry.
- Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025, August 6). Magnetic Resonance in Chemistry, 36(4), 277-280.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
- (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). ResearchGate.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
- The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007, July 19). Modgraph.
- IR Tables. (n.d.). University of California, Santa Cruz.
- The features of IR spectrum. (n.d.). University of Babylon.
Sources
- 1. edinst.com [edinst.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. scribd.com [scribd.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of 2-Bromobenzene-1,4-diamine in Common Organic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Bromobenzene-1,4-diamine (CAS: 13296-69-0), a key aromatic building block in pharmaceutical and materials science research.[1] Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document delivers a foundational framework for researchers. It combines a theoretical analysis of the molecule's structural attributes to predict solubility trends with a detailed, field-proven experimental protocol for systematic solubility determination. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data, which is critical for reaction optimization, purification, formulation, and quality control.
Introduction and Physicochemical Profile
This compound is a substituted aromatic diamine whose utility in synthesizing complex molecules, particularly heterocyclic systems for medicinal chemistry, is well-recognized.[1] The success of any synthetic or formulation endeavor hinges on a precise understanding of the compound's solubility. The choice of solvent directly impacts reaction kinetics, yield, purification efficiency (e.g., crystallization), and the ability to create stable formulations for screening or delivery.
The molecular structure of this compound dictates its interaction with various solvents. It features two primary amine (-NH₂) groups and a bromine (-Br) atom attached to a benzene ring. The amine groups are polar and capable of acting as both hydrogen bond donors and acceptors. The bromine atom introduces polarity and is a weak hydrogen bond acceptor. The benzene ring itself is nonpolar. This combination of polar and nonpolar characteristics suggests a nuanced solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13296-69-0 | [2][3] |
| Molecular Formula | C₆H₇BrN₂ | [3][4] |
| Molecular Weight | 187.04 g/mol | [3] |
| Physical Form | Solid | [2] |
| Boiling Point | 303.7 °C at 760 mmHg | [4] |
| Density | 1.697 g/cm³ | [4] |
| InChIKey | NGULVTOQNLILMZ-UHFFFAOYSA-N | [3][5] |
Theoretical Solubility Framework
The principle of "like dissolves like" provides a predictive foundation for solubility. The solubility of this compound will be governed by the balance of its hydrogen-bonding capabilities and the overall polarity of the molecule relative to the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the amine groups of the solute. The parent compound, p-phenylenediamine, is soluble in water and alcohol.[6][7] It is therefore anticipated that this compound will exhibit moderate to good solubility in polar protic solvents, particularly alcohols like methanol and ethanol. Its solubility in water may be lower than that of p-phenylenediamine due to the presence of the larger, more hydrophobic bromine atom.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them effectively. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds due to their high polarity. Given the polar amine groups, this compound is expected to be highly soluble in these solvents. Acetone and acetonitrile are also expected to be effective solvents. For reference, the related compound 2-nitro-p-phenylenediamine shows high solubility in N-methyl-2-pyrrolidone (a polar aprotic solvent), acetonitrile, and ethyl acetate.[8]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): The solubility in nonpolar solvents is predicted to be low. While the benzene ring provides some nonpolar character, the strong intermolecular forces established by the two polar amine groups (hydrogen bonding between solute molecules) will likely dominate, making it difficult for nonpolar solvents to solvate the molecule effectively. The parent p-phenylenediamine is soluble in hot benzene, suggesting that heating may be required to achieve appreciable solubility in aromatic nonpolar solvents like toluene.[9][10]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. p-Phenylenediamine is soluble in chloroform.[6] It is plausible that this compound will also show good solubility in solvents like dichloromethane and chloroform.
The following diagram illustrates the key structural features of the molecule that influence its solubility.
Caption: Key functional groups of this compound.
Experimental Protocol: Isothermal Shake-Flask Method
To address the absence of quantitative data, the following protocol outlines the gold-standard isothermal shake-flask method for determining solubility. This method is authoritative because it allows the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility.[11]
Materials and Reagents
-
Solute: this compound (purity ≥97%)
-
Solvents: A range of analytical grade or HPLC grade solvents are required. A suggested list includes:
-
Polar Protic: Methanol, Ethanol, Isopropanol, Water
-
Polar Aprotic: DMSO, DMF, Acetonitrile, Acetone, Tetrahydrofuran (THF)
-
Nonpolar: Toluene, Heptane or Hexanes
-
Chlorinated: Dichloromethane (DCM)
-
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Scintillation vials or screw-cap test tubes
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
HPLC-UV or a suitable spectrophotometer for concentration analysis
-
Step-by-Step Methodology
-
Preparation of Standard Curve:
-
Accurately prepare a stock solution of this compound in a highly soluble solvent (e.g., Methanol or Acetonitrile).
-
Perform serial dilutions to create a series of standards of known concentrations.
-
Analyze these standards using HPLC-UV or a spectrophotometer to generate a standard curve of absorbance vs. concentration. This is a self-validating step to ensure accurate quantification.
-
-
Sample Preparation:
-
Add an excess amount of this compound solid to a vial. "Excess" is critical and means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~50-100 mg.
-
Accurately add a known volume (e.g., 2.0 or 5.0 mL) of the chosen solvent to the vial.
-
Seal the vials tightly to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vials in the constant temperature shaker, set to a standard temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.
-
Causality Check: To validate that equilibrium has been achieved, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly between these points, equilibrium can be assumed.
-
-
Sample Collection and Analysis:
-
Once equilibrated, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 30 minutes for the excess solid to settle.
-
Carefully withdraw a small aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved particulates.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the linear range of your standard curve.
-
Analyze the diluted sample using the calibrated HPLC-UV or spectrophotometer method to determine its concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Data Presentation Template
Experimentally determined data should be recorded systematically. The following table provides a robust template for organizing results, allowing for easy comparison across different solvents.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Quantitative Solubility (mg/mL) | Qualitative Assessment |
| Polar Protic | Methanol | [Experimental Value] | [e.g., Very Soluble, Soluble] |
| Ethanol | [Experimental Value] | [e.g., Soluble, Sparingly Soluble] | |
| Water | [Experimental Value] | [e.g., Sparingly Soluble, Insoluble] | |
| Polar Aprotic | DMSO | [Experimental Value] | [e.g., Very Soluble, Freely Soluble] |
| DMF | [Experimental Value] | [e.g., Very Soluble, Freely Soluble] | |
| Acetonitrile | [Experimental Value] | [e.g., Soluble] | |
| Acetone | [Experimental Value] | [e.g., Soluble] | |
| THF | [Experimental Value] | [e.g., Soluble] | |
| Chlorinated | Dichloromethane | [Experimental Value] | [e.g., Soluble] |
| Nonpolar | Toluene | [Experimental Value] | [e.g., Sparingly Soluble, Insoluble] |
Qualitative assessment based on USP definitions: Very Soluble (>1000 mg/mL), Freely Soluble (100-1000 mg/mL), Soluble (33-100 mg/mL), Sparingly Soluble (10-33 mg/mL), Slightly Soluble (1-10 mg/mL), Very Slightly Soluble (0.1-1 mg/mL), Insoluble (<0.1 mg/mL).
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize safety. This compound should be handled with care in a well-ventilated area or chemical fume hood.[2] Based on available safety data, the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[12][13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Consult the material safety data sheet (MSDS) before use.[14]
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust understanding of its physicochemical properties allows for strong theoretical predictions. This guide provides the necessary framework for any researcher to move beyond prediction to practice. By implementing the detailed isothermal shake-flask protocol, scientists can generate the high-quality, reliable solubility data essential for advancing research and development in chemistry and pharmaceutical sciences. This systematic approach ensures that subsequent experimental design, from synthesis to formulation, is built on a solid, empirically validated foundation.
References
- PubChem. This compound | C6H7BrN2 | CID 1516394. [Link]
- LookChem. 2-BROMO-BENZENE-1,4-DIAMINE. [Link]
- PubChem. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593. [Link]
- ResearchGate.
- CIR Safety.
- ResearchGate. Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15)
- PubChem. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370. [Link]
- PubChem. p-Phenylenediamine | C6H4(NH2)2 | CID 7814. [Link]
- Wikipedia. p-Phenylenediamine. [Link]
- National Institutes of Health (NIH). DMSO Solubility Assessment for Fragment-Based Screening - PMC. [Link]
- OSHA. m-, o-, and p-Phenylenediamine. [Link]
- Grokipedia. p-Phenylenediamine. [Link]
- ChemBK. benzene-1,4-diamine. [Link]
- NIST. 1,4-Benzenediamine - the NIST WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 13296-69-0 [sigmaaldrich.com]
- 3. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-BROMO-BENZENE-1,4-DIAMINE | 13296-69-0 [chemnet.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. cir-safety.org [cir-safety.org]
- 7. osha.gov [osha.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. p-Phenylenediamine | 106-50-3 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gustavus.edu [gustavus.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Bromobenzene-1,4-diamine
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational properties of 2-Bromobenzene-1,4-diamine (C₆H₇BrN₂), a substituted aromatic diamine with significant potential in medicinal chemistry and materials science. This document synthesizes available physicochemical data with theoretical modeling to offer a comprehensive understanding of this molecule. Due to the current absence of publicly available single-crystal X-ray diffraction data, this guide leverages computational chemistry to predict its structural and electronic characteristics. Detailed protocols for the synthesis, purification, and spectroscopic characterization of this compound are also presented to facilitate further research and application.
Introduction
This compound, also known as 2-bromo-1,4-phenylenediamine, is an aromatic amine that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with two amino groups and a bromine atom, imparts a unique combination of reactivity and functionality. The amino groups can act as hydrogen bond donors and nucleophiles, while the bromine atom can participate in various coupling reactions, making it a valuable precursor for the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] Understanding the precise molecular geometry and conformational dynamics of this molecule is paramount for predicting its interaction with biological targets and for the rational design of novel materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | |
| Molecular Weight | 187.04 g/mol | |
| CAS Number | 13296-69-0 | [2] |
| Appearance | Light brown to brown solid | [1] |
| Boiling Point | 303.7 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, in a dry, dark place | [2] |
Molecular Structure and Conformational Analysis
In the absence of experimental single-crystal X-ray diffraction data, the molecular structure and conformation of this compound have been elucidated through computational modeling. Density Functional Theory (DFT) calculations provide valuable insights into bond lengths, bond angles, and the rotational dynamics of the amino groups.
Predicted Molecular Geometry
Computational analysis suggests a largely planar geometry for the benzene ring, with the substituents causing minor deviations. The C-Br bond length is predicted to be a key determinant of the molecule's reactivity in cross-coupling reactions. The C-N bond lengths and the pyramidalization of the nitrogen atoms in the amino groups are influenced by both electronic effects of the substituents and potential intramolecular hydrogen bonding.
Conformational Preferences of Amino Groups
The two amino groups can rotate around their respective C-N bonds. The conformational landscape is likely dominated by rotamers that minimize steric hindrance between the amino groups and the adjacent bromine atom. Intramolecular hydrogen bonding between the hydrogen of one amino group and the nitrogen of the other, or with the bromine atom, could also play a role in stabilizing certain conformations. Understanding these conformational preferences is crucial for predicting how the molecule will bind to receptor sites.
A logical workflow for the computational analysis of this compound's conformation is depicted in the following diagram:
Caption: Workflow for computational conformational analysis.
Synthesis and Purification
While this compound is commercially available, a laboratory-scale synthesis can be achieved through the bromination of 1,4-phenylenediamine. A general, self-validating protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Phenylenediamine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-phenylenediamine in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry) and compared with data for the commercially available compound.
The logical flow of the synthesis and purification process is illustrated below:
Caption: Synthesis and purification workflow.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the amino and bromo substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. The carbon atoms attached to the bromine and nitrogen atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the N-H stretching vibrations of the primary amino groups (typically in the range of 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 peak pattern in the mass spectrum, providing a definitive confirmation of the presence of a single bromine atom.
Applications in Drug Development and Materials Science
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents and functional materials. The amino groups provide sites for further functionalization to modulate solubility and biological activity, while the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions. Its potential applications include the synthesis of kinase inhibitors, antibacterial agents, and organic light-emitting diodes (OLEDs).
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, conformation, and key properties of this compound. While experimental structural data remains a critical need for a complete understanding of this molecule, the integration of available physicochemical data with computational modeling offers a robust framework for its application in research and development. The detailed protocols for its synthesis and characterization are intended to facilitate further investigations into the promising potential of this versatile chemical building block.
References
- MySkinRecipes. This compound. [Link]
- PubChem. 2,5-Dibromobenzene-1,4-diamine. [Link]
- PubChem. This compound. [Link]
Sources
An In-depth Technical Guide to the Differential Reactivity of Amino Groups in 2-Bromobenzene-1,4-diamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromobenzene-1,4-diamine is a substituted aromatic diamine featuring two amino groups with distinct chemical environments. This guide provides a comprehensive analysis of the factors governing the differential reactivity of these amino groups. A thorough examination of the electronic effects (inductive and resonance) and steric hindrance imparted by the bromine substituent reveals the nuanced control elements dictating reaction regioselectivity. The amino group para to the bromine atom is significantly more nucleophilic and sterically accessible than the ortho amino group. This disparity is leveraged in various synthetic applications, particularly in selective acylation and sulfonylation reactions, which are critical in pharmaceutical and materials science. This document details the theoretical underpinnings, presents supporting physicochemical data, and provides validated experimental protocols for achieving selective functionalization.
Introduction: The Dichotomy of Two Amino Groups
This compound, also known as 2-bromo-p-phenylenediamine, is a valuable building block in organic synthesis. Its structure presents a unique chemical challenge and a synthetic opportunity: two primary amino groups attached to the same aromatic ring but in chemically non-equivalent positions relative to a bromine atom. The amino group at position 4 is para to the bromine, while the amino group at position 1 is ortho to it. This seemingly subtle difference in positioning has profound implications for the reactivity of each group, allowing for selective chemical transformations at one site over the other. Understanding and controlling this regioselectivity is paramount for its effective use in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.
This guide will dissect the origins of this differential reactivity, focusing on the interplay of electronic and steric factors. We will then translate this theoretical understanding into practical, actionable protocols for researchers.
Caption: Structure of this compound highlighting the distinct ortho and para amino groups.
Foundational Principles: Electronic and Steric Effects
The differential reactivity of the two amino groups in this compound is primarily governed by a combination of electronic and steric effects originating from the bromine substituent.
Electronic Effects: An Inductive vs. Resonance Tug-of-War
The bromine atom, like other halogens, exerts two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, meaning it is strongest at the ortho position (C1-NH₂) and weakens with distance, being less pronounced at the meta and para positions. This electron withdrawal deactivates the ring towards electrophilic attack and reduces the basicity (and nucleophilicity) of the amino groups. The -I effect of bromine makes the ortho amino group significantly less basic than the para amino group.
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity.[1]
The net result is that the electron-withdrawing inductive effect dominates, decreasing the nucleophilicity of both amino groups compared to aniline. Crucially, this deactivating effect is felt more strongly by the closer, ortho amino group. Therefore, the amino group at the C4 position (para to Br) is more electron-rich and thus more nucleophilic than the amino group at the C1 position (ortho to Br).
Caption: Dominance of the inductive effect (-I) over the resonance effect (+R) from the bromine atom.
Steric Hindrance: The "Ortho Effect"
The "ortho effect" is a well-documented phenomenon in substituted anilines.[2][3] The presence of a substituent adjacent to the amino group creates steric hindrance, which can impede the approach of reagents and destabilize the transition state of a reaction. In this compound, the bromine atom is significantly larger than a hydrogen atom. This bulkiness physically obstructs the C1-amino group, making it less accessible to incoming electrophiles compared to the unhindered C4-amino group.
Furthermore, upon protonation or reaction, the nitrogen atom of the amino group changes its hybridization from sp² to sp³, becoming non-planar.[2] This change brings the amino hydrogens into closer proximity with the ortho substituent, leading to steric strain. This strain destabilizes the conjugate acid (or the reaction intermediate), making the ortho-amino group a weaker base and a less reactive nucleophile.[2][3]
Physicochemical Evidence
| Property | C1-Amino Group (ortho to Br) | C4-Amino Group (para to Br) | Rationale |
| Predicted pKa | Lower | Higher | The C1-amino group is destabilized by both a stronger inductive effect and steric hindrance, making it a weaker base (lower pKa).[4][5][6][7][8] |
| Nucleophilicity | Lower | Higher | Higher electron density and steric accessibility make the C4-amino group a stronger nucleophile. |
| Reactivity | Less Reactive | More Reactive | The C4-amino group will react preferentially with electrophiles under kinetically controlled conditions. |
Selective Reactions and Synthetic Protocols
The differential reactivity of the amino groups is a powerful tool for regioselective synthesis. The more nucleophilic and sterically accessible para-amino group can be selectively functionalized while leaving the ortho-amino group intact, avoiding the need for complex protection-deprotection sequences.
Selective Acylation
Selective acylation is one of the most common and useful transformations of this compound. This reaction is critical for introducing amide functionalities, which are prevalent in pharmaceuticals and are key precursors for other functional groups.
Protocol: Selective Mono-Acetylation of this compound
This protocol describes the selective acetylation of the more reactive C4-amino group using acetic anhydride under controlled conditions.
Materials:
-
This compound
-
Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Base Addition: Add triethylamine or pyridine (1.1 equivalents) to the solution. This base will neutralize the acetic acid byproduct.
-
Acylating Agent Addition: Dilute acetic anhydride (1.0 equivalent) with anhydrous DCM in a dropping funnel. Add the acetic anhydride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0 °C. The slow addition is crucial for selectivity.[9][10]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, less polar product spot.
-
Work-up: Once the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, N-(4-amino-3-bromophenyl)acetamide, can be purified by recrystallization or flash column chromatography if necessary.
Caption: Experimental workflow for the selective mono-acylation of this compound.
Conclusion
The reactivity of the amino groups in this compound is a classic example of substituent-directed regioselectivity in aromatic chemistry. The C4-amino group, being para to the bromine, is demonstrably more reactive than the C1-amino group (ortho to bromine). This difference is a direct consequence of the bromine's potent electron-withdrawing inductive effect and its significant steric bulk, both of which deactivate the adjacent amino group more strongly. This predictable differential in reactivity is not merely an academic curiosity but a highly valuable tool in synthetic chemistry. By carefully controlling reaction conditions, chemists can selectively functionalize the more reactive para-amino group, enabling the efficient and elegant synthesis of a wide range of complex and valuable molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness this selectivity in their own synthetic endeavors.
References
- Ortho effect. (n.d.). In Wikipedia.
- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
- PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate.
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.
- Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases.
- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.
- Yildiz, A., & Kaya, Y. (2019). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
- Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
- BYJU'S. (n.d.). Ortho Effect.
- Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.
- Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium.
- Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol.
- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
- Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
- Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- ResearchGate. (n.d.). 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br).
- Doyle, M. P., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
- Doyle, M. P., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Runner Research Press - UTSA.
- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- Roswanda, R., Sirampun, A. D., Mukti, R. R., & Mujahidin, D. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
- ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor.
- PubMed. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR.
- MDPI. (n.d.). Application of Enzymes in Regioselective and Stereoselective Organic Reactions.
- Journal of the American Chemical Society. (2021). Diamine Synthesis via the Nitrogen-Directed Azidation of σ- and π-C–C Bonds.
- MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
Sources
- 1. byjus.com [byjus.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. afit.edu [afit.edu]
- 7. researchgate.net [researchgate.net]
- 8. journaleras.com [journaleras.com]
- 9. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rrpress.utsa.edu [rrpress.utsa.edu]
The Versatile Synthon: An In-Depth Technical Guide to the Applications of 2-Bromobenzene-1,4-diamine in Organic Synthesis
Abstract
2-Bromobenzene-1,4-diamine, a seemingly simple aromatic diamine, emerges as a highly versatile and powerful building block in the landscape of modern organic synthesis. Its unique structural arrangement, featuring two nucleophilic amino groups and a reactive bromine atom on a benzene core, offers a trifecta of reactive sites. This guide provides an in-depth exploration of the synthetic potential of this compound, moving beyond a mere catalog of reactions to a detailed analysis of the causality behind its applications. We will delve into its pivotal role in the construction of complex molecular architectures, from advanced materials to biologically active compounds, with a focus on field-proven insights and robust experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: Unveiling the Synthetic Potential
This compound (also known as 2-bromo-1,4-phenylenediamine) is a light brown to brown solid with the molecular formula C₆H₇BrN₂.[1] Its strategic importance in organic synthesis stems from the orthogonal reactivity of its functional groups. The two amino groups, positioned para to each other, are excellent nucleophiles and can participate in a wide array of condensation and cyclization reactions. The bromine atom, on the other hand, serves as a handle for the introduction of carbon- and nitrogen-based substituents through transition-metal-catalyzed cross-coupling reactions. This guide will illuminate the key applications of this synthon, providing not just the "what" but the "why" behind its utility in constructing valuable molecular frameworks.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are foundational in modern synthetic chemistry, and this compound is an excellent substrate for these powerful methods.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of substituted phenylenediamines, which are precursors to a range of functional molecules.
Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium source, typically Pd(OAc)₂ or Pd₂(dba)₃, provides the active Pd(0) catalyst. The ligand, often a bulky, electron-rich phosphine, stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation. The solvent system must be capable of dissolving both the organic and inorganic reagents.
Detailed Experimental Protocol: Synthesis of 2-Arylbenzene-1,4-diamines via Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromoanilines.[1]
Reactants and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 187.04 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Palladium(II) Acetate | 224.50 | 0.03 | 0.03 |
| SPhos | 410.51 | 0.06 | 0.06 |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (187 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), SPhos (24.6 mg, 0.06 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzene-1,4-diamine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of an amine and an organohalide.[3] When applied to this compound, this reaction can be used to introduce a second, different amino substituent, leading to unsymmetrically substituted diamines. Furthermore, a double Buchwald-Hartwig amination can be employed in a self-condensation reaction to synthesize phenazines, as will be discussed in a later section.
Causality of Experimental Choices: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the reaction conditions. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is necessary to deprotonate the amine, making it a more potent nucleophile.
Detailed Experimental Protocol: Synthesis of N-Aryl-2-bromobenzene-1,4-diamines via Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[4]
Reactants and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 187.04 | 1.0 | 1.0 |
| Arylamine | - | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (187 mg, 1.0 mmol) and the desired arylamine (1.1 mmol).
-
Add dry, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired N-aryl-2-bromobenzene-1,4-diamine.
Synthesis of Heterocyclic Scaffolds: Building Complexity
The presence of two amino groups in this compound makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science.
Phenazine Synthesis: A Double Cyclization Strategy
Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications as dyes and electronic materials.[5] A powerful strategy for the synthesis of substituted phenazines involves a double Buchwald-Hartwig amination of a bromoaniline in an intermolecular dimerization and subsequent intramolecular cyclization cascade.[3]
Causality of Experimental Choices: This one-pot reaction relies on the careful selection of a palladium catalyst and ligand system that can facilitate both intermolecular and intramolecular C-N bond formation. The reaction conditions are typically harsh, requiring high temperatures to drive the reaction to completion. The choice of base is also critical to ensure the deprotonation of the amino groups for the cyclization to occur.
Detailed Experimental Protocol: Synthesis of Substituted Phenazines from this compound
This protocol is an adaptation of the double Buchwald-Hartwig cyclization of bromoanilines.[3]
Reactants and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 187.04 | 1.0 | 1.0 |
| Pd(OAc)₂ | 224.50 | 0.05 | 0.05 |
| rac-BINAP | 622.68 | 0.10 | 0.10 |
| Cesium Carbonate | 325.82 | 2.5 | 2.5 |
| Toluene | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (187 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), rac-BINAP (62.3 mg, 0.10 mmol), and cesium carbonate (815 mg, 2.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add dry, degassed toluene (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours.
-
Monitor the formation of the phenazine product by TLC and LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with chloroform, and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the substituted phenazine.
Synthesis of Benzo-fused N-Heterocycles
The vicinal diamine functionality that can be generated from this compound (after transformation of the bromo group) makes it a precursor for a variety of benzo-fused N-heterocycles, such as benzodiazepines and quinoxalines, through cyclocondensation reactions with 1,2- or 1,3-dicarbonyl compounds.[6]
Causality of Experimental Choices: Cyclocondensation reactions are typically acid- or base-catalyzed. The choice of catalyst and solvent depends on the specific dicarbonyl compound used and the desired product. The reaction temperature is often elevated to facilitate the dehydration step that leads to the formation of the heterocyclic ring.
Conceptual Experimental Workflow: Synthesis of a Benzodiazepine Derivative
Caption: A two-step workflow for the synthesis of benzodiazepine derivatives from this compound.
Applications in Materials Science
While the focus of this guide is on organic synthesis, it is important to note that diamines are crucial monomers in the synthesis of high-performance polymers. For instance, p-phenylenediamine is a key component in the production of aramids like Kevlar®. While direct polymerization of this compound is less common, its derivatives, synthesized via the methods described above, can be used to introduce specific functionalities into polymer backbones, thereby tuning their mechanical, thermal, and optical properties.
Conclusion and Future Outlook
This compound is a testament to the power of a strategically functionalized building block in organic synthesis. Its ability to undergo a variety of high-yielding and versatile transformations, particularly palladium-catalyzed cross-coupling and cyclization reactions, makes it an invaluable tool for the construction of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile synthon. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the applications of this compound and its derivatives are poised to expand, further solidifying its place in the synthetic chemist's toolbox.
References
- A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. (n.d.). National Center for Biotechnology Information.
- Bayen, S., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(10), 7356-7368.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- da Silva, J. F. M., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 316-324.
- Martins, L. O., et al. (2014). Towards the rational biosynthesis of substituted phenazines and phenoxazinones by laccases. Green Chemistry, 16(8), 3844-3855.
- Synthesis and Assessment of 3-Substituted Phenazines as Novel Antichlamydial Agents. (2019). Bentham Science.
- Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. (2010). MDPI.
- Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. (2009). Academic Journals.
- Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. (2007). ResearchGate.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (2001). Thieme.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). MySkinRecipes.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
- Havelková, M., et al. (2001).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Assessment of 3-Substituted Phenazines as Novel Antichlamydial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
Commercial availability and suppliers of 2-Bromobenzene-1,4-diamine
An In-depth Technical Guide to 2-Bromobenzene-1,4-diamine: Commercial Availability, Chemical Profile, and Handling for Research Applications
Introduction
This compound (CAS No: 13296-69-0) is a substituted aromatic diamine that serves as a versatile and valuable building block in modern chemical synthesis.[1][2] Its unique trifunctional nature—possessing two nucleophilic amine groups at the 1 and 4 positions and a synthetically adaptable bromine atom—makes it a strategic intermediate for researchers in materials science and drug development. The diamine core is fundamental for polymerization and the formation of extended structures, while the bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, allowing for the precise introduction of additional molecular complexity.
This guide provides an in-depth analysis of this compound, covering its chemical properties, commercial availability from reputable suppliers, typical synthetic considerations, and critical safety and handling protocols. The information is tailored for researchers, chemists, and drug development professionals who require a reliable source of this intermediate for their work.
Chemical and Physical Profile
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any experimental context. This compound is typically supplied as a solid, and its key properties are summarized below.[1] These parameters are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 13296-69-0 | [1][3][4][5] |
| IUPAC Name | This compound | [3][5] |
| Synonyms | 2-bromo-1,4-benzenediamine, 1,4-diamino-2-bromobenzene | [1][2] |
| Molecular Formula | C₆H₇BrN₂ | [2][3][4] |
| Molecular Weight | 187.04 g/mol | [3][4][5] |
| Physical Form | Solid | [1] |
| Boiling Point | 303.7°C at 760 mmHg | [2] |
| Flash Point | 137.5°C | [2] |
| Density | 1.697 g/cm³ | [2] |
| Storage Temperature | 2-8°C, keep in dark place, sealed in dry | [1][4] |
Commercial Availability and Procurement
This compound is readily available from several chemical suppliers that cater to the research and development sectors. Purity levels are typically high (≥95-97%), which is suitable for most synthetic applications, including sensitive catalytic reactions.[1][5] When procuring this chemical, it is imperative to obtain and review the supplier's Certificate of Analysis (CoA) to confirm that the purity and specifications of the batch meet the requirements of the intended experiment.
The following table summarizes a selection of prominent suppliers. Pricing and availability are subject to change and should be confirmed directly with the vendor.
| Supplier | Available Quantities | Purity | Notes |
| Sigma-Aldrich (Ambeed, Inc.) | 100 mg - 25 g | 95% | Offers various pack sizes for research and bulk needs.[1] |
| Fluorochem | 250 mg - 25 g | 97% | Provides stock information for different warehouse locations (UK, Europe, China).[5] |
| Fisher Scientific (eMolecules) | 1 g | N/A | Acts as a distributor for various chemical producers.[6] |
| ChemBK | N/A | N/A | A platform listing multiple suppliers for quotation requests.[4] |
Procurement and Verification Workflow
The process of acquiring and validating a chemical reagent is a critical, multi-step workflow that ensures experimental integrity. The following diagram illustrates the key stages, from initial identification of need to final acceptance for use in the laboratory.
Caption: A generalized pathway for the synthesis of this compound.
Quality Control (QC)
For applications in drug discovery and materials science, where impurities can significantly impact outcomes, in-house QC is a self-validating measure. Upon receipt, the identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.
Applications in Research and Development
The utility of this compound stems directly from its molecular architecture. The relationship between its structural features and its applications is key to understanding its value as a chemical intermediate.
Caption: Relationship between the structure of the molecule and its key applications.
-
Monomer for Advanced Materials: The two amine groups serve as reactive sites for polymerization. This makes the compound a valuable monomer for creating high-performance materials like Covalent Organic Frameworks (COFs), which are porous crystalline polymers with applications in gas storage and catalysis. [5][7]The general class of diamines is critical for the synthesis of polyamide plastics. [8]* Intermediate in Multi-Step Synthesis: The bromine atom is a versatile functional group that can be readily converted into other groups via metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex substituents, a common strategy in the synthesis of pharmaceutical compounds and functional organic materials.
Safety, Handling, and Storage
Hazard Profile
This compound is classified as a hazardous substance and must be handled with appropriate precautions. [1][5]The primary hazards are summarized by the GHS statements provided by suppliers.
| GHS Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [1][5] |
| H315 | Causes skin irritation | [1][5] |
| H319 | Causes serious eye irritation | [1][5] |
| H335 | May cause respiratory irritation | [1][5] |
Standard Handling Protocol
Adherence to a strict handling protocol is a self-validating system for ensuring laboratory safety.
-
Engineering Controls: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood to prevent inhalation of dust. [9][10]2. Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
A properly fitted laboratory coat.
-
Nitrile gloves (check for breakthrough time).
-
Chemical safety goggles or a face shield. [5]3. Weighing and Transfer:
-
Use a dedicated spatula for this chemical.
-
Weigh the solid onto a weigh boat or directly into the reaction vessel inside the fume hood.
-
Avoid creating dust. If any material is spilled, clean it up immediately following established laboratory procedures.
-
-
Dissolution: Add solvents slowly to the solid to avoid splashing.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, excess reagent) in a properly labeled hazardous waste container according to institutional and local regulations. [9]6. First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. [9] * On Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. [9] * In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [5] * If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [5][9]
-
Storage
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C. [1][4]It should be stored away from incompatible materials such as strong oxidizing agents. [10]
Conclusion
This compound is a commercially accessible and synthetically important chemical intermediate. Its trifunctional nature provides a robust platform for constructing complex molecules, from advanced polymers to potential pharmaceutical agents. By understanding its chemical properties, sourcing it from reliable suppliers, and adhering to strict safety and handling protocols, researchers can effectively and safely leverage this compound to advance their scientific objectives.
References
- This compound | 13296-69-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- This compound | C6H7BrN2 | CID 1516394 - PubChem. (n.d.). PubChem.
- 2-BROMO-BENZENE-1,4-DIAMINE - ChemBK. (n.d.). ChemBK.
- This compound - Fluorochem. (n.d.). Fluorochem.
- eMolecules this compound | 13296-69-0 | MFCD06411033 | 1g. (n.d.). Fisher Scientific.
- 2-BROMO-BENZENE-1,4-DIAMINE. (n.d.). Chemical CAS.
- Material Safety Data Sheet. (2012, February 23).
- SAFETY DATA SHEET - Spectrum Chemical. (2019, June 10). Spectrum Chemical.
- 2,5-Dibromobenzene-1,4-diamine | 25462-61-7 - BLD Pharm. (n.d.). BLD Pharm.
- SAFETY DATA SHEET - Fisher Scientific. (2011, March 21). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6). Sigma-Aldrich.
- Synthesis routes of 4-Bromobenzene-1,2-diamine - Benchchem. (n.d.). Benchchem.
- Diamine Biosynthesis: Research Progress and Application Prospects. (2020, November 10). PubMed.
Sources
- 1. This compound | 13296-69-0 [sigmaaldrich.com]
- 2. 2-BROMO-BENZENE-1,4-DIAMINE | 13296-69-0 [chemnet.com]
- 3. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. eMolecules this compound | 13296-69-0 | MFCD06411033 | 1g, | Fisher Scientific [fishersci.com]
- 7. 25462-61-7|2,5-Dibromobenzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 8. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gustavus.edu [gustavus.edu]
- 10. fishersci.com [fishersci.com]
Introduction: Contextualizing 2-Bromobenzene-1,4-diamine in Research
An In-Depth Technical Guide to the Safe Handling of 2-Bromobenzene-1,4-diamine
This compound (CAS: 13296-69-0) is a substituted aromatic diamine that serves as a valuable building block in synthetic organic chemistry.[1] Its utility lies in the strategic placement of amino and bromo functional groups, which allows for a variety of subsequent chemical transformations. The two nucleophilic amino groups can participate in reactions such as acylation, sulfonation, and condensation with dicarbonyl compounds to form complex heterocyclic structures.[2] Concurrently, the bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This dual functionality makes it a key intermediate in the development of novel pharmaceutical agents, organocatalysts, and functional materials.[2] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. Aromatic amines as a class are known for potential toxicity, and the introduction of a halogenated substituent can further modify the compound's toxicological profile. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an expert understanding of its chemical nature.
Section 1: Hazard Identification and GHS Classification
A foundational element of laboratory safety is a clear-eyed assessment of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with irritation and acute toxicity. The "Warning" signal word indicates a moderate level of hazard.
It is crucial to internalize these hazards not as procedural hurdles, but as critical data points that inform every aspect of the experimental workflow, from the selection of engineering controls to the choice of personal protective equipment.
| Chemical Identity | |
| IUPAC Name | This compound[1] |
| Synonyms | 2-bromo-1,4-benzenediamine, 1,4-diamino-2-bromobenzene[1] |
| CAS Number | 13296-69-0[1] |
| Molecular Formula | C₆H₇BrN₂[1] |
| Molecular Weight | 187.04 g/mol [1] |
| Physical Form | Solid |
| GHS Hazard Classification | |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Section 2: The Logic of Control: Engineering, Administrative, and Personal Protection
A robust safety paradigm is built on a hierarchy of controls. The primary goal is to engineer out the hazard. Where this is not possible, administrative controls are implemented. Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Given that this compound is a solid that can form dust and is classified as a respiratory irritant (H335), all manipulations should be performed within a properly functioning chemical fume hood.[4] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing their inhalation by the user and release into the general laboratory environment.
Causality: The negative pressure and constant air exchange within a fume hood are designed specifically to capture particulates and vapors at the source, providing a significantly higher level of protection than any form of respiratory PPE for routine handling.[5]
Administrative Controls: Structuring Safe Workflows
Before any work begins, a formal risk assessment must be conducted. This process involves identifying the hazards (from the SDS), evaluating the risks associated with the specific experimental procedure (e.g., quantities used, heating, potential for aerosolization), and implementing control measures.
Caption: A typical risk assessment workflow for chemical handling.
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE selection must be directly correlated to the identified hazards. For this compound, the focus is on protecting the skin, eyes, and respiratory system.
| Protection Type | Specific PPE | Rationale & Justification |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[6] | Hazard: H319 (Causes serious eye irritation). Standard safety glasses are insufficient as they do not protect from splashes or airborne dust from all angles. Goggles provide a seal around the eyes.[7] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Hazard: H315 (Causes skin irritation). Gloves must be inspected before use. A double-gloving strategy is often prudent. Contaminated gloves must be removed without touching the outer surface and disposed of as chemical waste.[3][8] |
| Body Protection | Flame-retardant laboratory coat. | Hazard: Protects against skin contact from spills and prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (if engineering controls fail or for emergency response). | Hazard: H335 (May cause respiratory irritation). While a fume hood is the primary control, a respirator (e.g., N95 for particulates or a half-mask with appropriate cartridges) should be available for cleaning large spills or in case of ventilation failure.[8][9] |
Section 3: Standard Operating Procedures (SOPs)
The following protocols are designed to be self-validating systems, minimizing risk through a structured, deliberate sequence of actions.
Protocol for Weighing and Transferring Solid this compound
This procedure is designed to prevent the generation of dust and avoid contamination of surfaces.
Caption: SOP for weighing and transferring solid reagents.
-
Preparation : Before bringing the chemical into the fume hood, ensure you are wearing all required PPE. Verify the fume hood is operational (check airflow monitor). Assemble all necessary equipment (spatula, weigh paper/boat, reaction vessel, powder funnel).
-
Weighing : Perform all weighing operations inside the fume hood to contain any dust. Place the weigh boat on the analytical balance and tare. Using a clean spatula, carefully transfer the solid from the stock bottle to the weigh boat. Avoid any abrupt movements that could aerosolize the powder.
-
Transfer : To transfer the weighed solid to the reaction vessel, use a powder funnel. Gently tap the spatula and weigh boat to ensure all material is transferred.
-
Decontamination & Cleanup : Rinse the weigh boat and spatula with a small amount of the reaction solvent directly into the reaction vessel to transfer any residual material. Wipe down the balance and surrounding area within the fume hood with a damp cloth. Dispose of the weigh boat and cloth as contaminated solid waste.
-
Final Steps : Close the fume hood sash. Remove gloves using the proper technique and dispose of them. Immediately wash hands thoroughly with soap and water.[3]
Storage Requirements
The stability and safety of a chemical are directly impacted by its storage conditions.
-
Temperature : Store in a cool, dry place, ideally between 2-8°C as recommended.
-
Atmosphere : Keep the container tightly sealed to prevent moisture ingress and potential degradation.[4]
-
Light : Keep in a dark place, as many aromatic amines are light-sensitive.
-
Incompatibilities : Store away from strong oxidizing agents.[10]
Section 4: Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
-
If Inhaled : Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11]
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][11]
-
In Case of Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Accidental Release Measures (Spills)
The response to a spill should be swift, deliberate, and dictated by the scale of the release.
Caption: Decision tree for responding to a chemical spill.
For a small, contained spill of this compound inside a fume hood:
-
Ensure appropriate PPE is worn, including gloves, lab coat, and eye protection.
-
Gently cover the solid spill with an inert absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.[3]
-
Carefully sweep the mixture into a designated, labeled container for hazardous waste disposal. Do not generate dust.
-
Wipe the spill area with a cloth dampened with soap and water.
-
Place all contaminated materials (absorbent, cloths, gloves) into the hazardous waste container.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4] A water spray can be used to cool fire-exposed containers.[11]
-
Specific Hazards : Under fire conditions, toxic and corrosive fumes may be emitted, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[3][5]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3][11]
Section 5: Properties and Disposal
Physical and Chemical Properties
Comprehensive experimental data for this specific compound is limited. The following table includes known and computed properties. The absence of data is, in itself, a critical piece of safety information, indicating that the compound's properties are not fully characterized.
| Property | Value | Source |
| Physical Form | Solid | |
| Molecular Weight | 187.04 g/mol | PubChem[1] |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Toxicological Data | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | Inferred from similar R&D chemicals[11] |
Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Dispose of the material through a licensed disposal company, following all local, state, and federal regulations.[11][13]
Conclusion
This compound is a potent synthetic tool. Its safe and effective use hinges on a culture of vigilance, a deep understanding of its hazards, and the disciplined application of established safety protocols. By integrating the principles and procedures outlined in this guide—from engineering controls and meticulous handling techniques to emergency preparedness—researchers can confidently leverage the synthetic potential of this compound while upholding the highest standards of laboratory safety.
References
- Safety Data Sheet for a related compound. (n.d.). Enamine.
- Material Safety Data Sheet - Bromobenzene. (2012, February 23). Sigma-Aldrich.
- SAFETY DATA SHEET - Bromobenzene. (2011, March 21). Fisher Scientific.
- This compound Product Page. (n.d.). Sigma-Aldrich.
- 2-BROMO-BENZENE-1,4-DIAMINE - Safety Data Sheet. (2025, July 19). ChemicalBook.
- SAFETY DATA SHEET - Bromobenzene. (2025, May 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Bromobenzene. (2019, June 10). Spectrum Chemical.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025, September 12). US EPA.
- 4-Bromobenzene-1,2-diamine. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Hazardous Substance Fact Sheet - Bromobenzene. (2008, November). NJ.gov.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- SAFETY DATA SHEET - Bromobenzene. (n.d.). FUJIFILM Wako Chemicals.
- Personal Protective Equipment. (n.d.). Auburn University Business and Administration.
- SAFETY DATA SHEET - Bromobenzene. (2025, July 17). TCI Chemicals.
- SAFETY DATA SHEET - 1,4-Phenylenediamine. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET - 4-Bromo-1,2-benzenediamine. (2025, May 1). Fisher Scientific.
- This compound | Aromatic Building Block. (n.d.). Benchchem.
- BroMobenzene--d4 SDS, 64646-03-3 Safety Data Sheets. (n.d.). ECHEMI.
Sources
- 1. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. 2-BROMO-BENZENE-1,4-DIAMINE - Safety Data Sheet [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. nj.gov [nj.gov]
- 11. gustavus.edu [gustavus.edu]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromobenzene-1,4-diamine
Foreword: Understanding the Thermal Behavior of Key Pharmaceutical Intermediates
In the landscape of pharmaceutical and materials science, the stability of chemical intermediates is a cornerstone of safe, reproducible, and scalable synthesis. 2-Bromobenzene-1,4-diamine, a versatile aromatic building block, is integral to the development of a range of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[1] Its molecular architecture, featuring two reactive amine groups and a bromine substituent, offers a rich platform for synthetic transformations. However, these same functional groups also dictate its thermal liability. A comprehensive understanding of its behavior under thermal stress is not merely an academic exercise; it is a critical component of risk assessment, process optimization, and ensuring the quality and safety of the final product.
This guide provides a robust framework for characterizing the thermal stability and decomposition pathways of this compound. In the absence of extensive public domain data on this specific molecule, we will leverage established analytical principles and data from analogous compounds to propose a rigorous, scientifically-grounded investigative strategy. This document is intended for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind the essential analytical techniques.
Physicochemical Properties and Inherent Reactivity
Before delving into its thermal decomposition, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [2] |
| Molecular Weight | 187.04 g/mol | [2] |
| Appearance | Likely a solid at room temperature, potentially crystalline or powdery. Isomers like 4-bromo-o-phenylenediamine are described as pale brown to brown crystals or powder.[3] | N/A |
| Key Functional Groups | Two primary amine (-NH₂) groups, one bromine (-Br) atom attached to a benzene ring. | N/A |
The presence of electron-donating amine groups on the aromatic ring influences the molecule's reactivity. The bromine atom, an electronegative substituent, further modulates the electron density of the ring. The interplay of these groups will be a determining factor in the molecule's decomposition mechanism.
A Multi-faceted Approach to Thermal Analysis: The Experimental Workflow
A thorough investigation of thermal stability requires a suite of complementary analytical techniques. The following workflow is designed to provide a comprehensive picture of the material's behavior under thermal stress, from initial decomposition to the identification of its byproducts.
Caption: A comprehensive workflow for the thermal analysis of this compound.
Step-by-Step Experimental Protocols
Objective: To determine the onset temperature of decomposition and the stages of mass loss.
Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.
-
Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.[4] A subsequent run in an oxidative atmosphere (air) can be performed for comparison.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[5] Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used if kinetic analysis is desired.
-
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The temperatures of maximum decomposition rates are identified from the peaks in the derivative of the TGA curve (DTG).
Causality: The choice of an inert atmosphere is critical to isolate the inherent thermal instability of the molecule from its reactivity with oxygen. Varying the heating rate allows for the application of kinetic models to understand the energy barrier to decomposition.
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An identical empty pan is used as a reference.
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond the final decomposition temperature observed in TGA.
-
-
Data Analysis: Plot the heat flow against temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will be upward peaks.[4]
Causality: DSC provides complementary information to TGA.[4] For instance, a sharp endothermic peak corresponding to a mass loss in TGA would suggest sublimation or boiling, whereas a broad exothermic peak would indicate a complex decomposition process.
Predicted Decomposition Pathways and Products
Based on the structure of this compound and the known thermal behavior of related compounds like bromoanilines, several decomposition pathways are plausible.[6] The primary decomposition is expected to involve the cleavage of the C-N and C-Br bonds.
Upon heating, the molecule is likely to undergo a series of reactions, including:
-
Deamination: Loss of one or both amine groups, potentially as ammonia (NH₃) or through radical mechanisms.
-
Debromination: Cleavage of the carbon-bromine bond, leading to the formation of hydrogen bromide (HBr) if a hydrogen source is available, or bromine radicals.
-
Ring Fragmentation and Rearrangement: At higher temperatures, the aromatic ring itself will likely fragment, leading to the formation of smaller volatile compounds.
-
Polymerization/Char Formation: Aromatic amines can undergo condensation reactions at elevated temperatures, leading to the formation of a carbonaceous residue (char).[7]
Anticipated Decomposition Products:
| Product Class | Specific Examples | Rationale |
| Inorganic Gases | Ammonia (NH₃), Hydrogen Bromide (HBr) | From the cleavage of C-N and C-Br bonds. |
| Aromatic Fragments | Aniline, Bromobenzene, Benzene, Phenylenediamines | Resulting from the loss of one or more substituents. |
| Nitrogen-containing Organics | Nitriles (e.g., Benzonitrile) | Formed through rearrangement and fragmentation reactions. |
| Brominated Organics | Dibromobenzenes, Brominated anilines | Resulting from intermolecular reactions. |
| Oxides (if in air) | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | Products of combustion. |
Evolved Gas Analysis (EGA)
To confirm the identity of the decomposition products, coupling the TGA to a mass spectrometer or an FTIR spectrometer is essential.
TGA-MS/FTIR Protocol:
-
Instrument: A TGA instrument interfaced with a mass spectrometer or an FTIR spectrometer via a heated transfer line.
-
Procedure: The TGA experiment is run as described in section 2.1.1. The evolved gases are continuously transferred to the MS or FTIR for analysis.
-
Data Analysis:
-
TGA-MS: The mass-to-charge ratio of the evolved ions is monitored as a function of temperature. This allows for the identification of specific molecules based on their mass spectra.
-
TGA-FTIR: The infrared spectrum of the evolved gas is recorded over time. This provides information about the functional groups present in the decomposition products.[4][8]
-
Pyrolysis-GC-MS Protocol:
-
Instrument: A pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).
-
Procedure: A small amount of the sample is rapidly heated to a specific temperature (determined from the TGA data) in the pyrolyzer. The resulting volatile and semi-volatile fragments are separated by the GC and identified by the MS.[9]
-
Data Analysis: The chromatogram will show the separation of the various decomposition products, and the mass spectrum of each peak will allow for its identification.
Proposed Decomposition Mechanism
The following diagram illustrates a plausible initial stage of the thermal decomposition of this compound under inert conditions, based on homolytic bond cleavage.
Caption: A simplified proposed mechanism for the initial thermal decomposition of this compound.
Safety Considerations
The thermal decomposition of halogenated aromatic amines can generate toxic and corrosive gases, including hydrogen bromide and nitrogen oxides.[6] All thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The exhaust from the analytical instruments should be properly vented.
Conclusion
While specific, publicly available experimental data on the thermal decomposition of this compound is limited, a comprehensive and scientifically sound analytical strategy can be devised based on established techniques and the chemistry of analogous compounds. A multi-technique approach, incorporating TGA, DSC, and evolved gas analysis, is essential for a complete understanding of its thermal stability, decomposition kinetics, and the nature of its degradation products. The insights gained from such studies are paramount for the safe handling, processing, and application of this important chemical intermediate in research and development.
References
- AKJournals. (n.d.). THERMAL DEGRADATION OF 2,4,6-TRI[(BROMO)x ANILINO]-1,3,5-TRIAZINES.
- National Center for Biotechnology Information. (n.d.). 4-Bromoaniline. PubChem.
- ResearchGate. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.
- Benchchem. (n.d.). This compound | Aromatic Building Block.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.
- Sigma-Aldrich. (2021). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- ACS Publications. (2023). Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. The Journal of Physical Chemistry C.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-o-phenylenediamine, 97% 25 g.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-o-phenylenediamine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of 2-Bromobenzene-1,4-diamine Derivatives
Foreword: Unlocking the Potential of a Versatile Scaffold
To the researchers, scientists, and pioneers in drug development and materials science, this guide serves as a comprehensive exploration into the nuanced electronic landscape of 2-Bromobenzene-1,4-diamine and its derivatives. This seemingly simple scaffold, featuring a benzene ring functionalized with two electron-donating amino groups and an electron-withdrawing bromine atom, presents a fascinating interplay of electronic effects. This unique arrangement makes it a highly versatile building block for creating a diverse array of functional molecules with tunable electronic properties. The insights and methodologies detailed herein are designed to empower your research, enabling the rational design of novel compounds for applications ranging from advanced organic electronics to targeted therapeutics.
The Core Moiety: Understanding the Electronic Influence of Substituents
The electronic character of this compound is dictated by the electronic tug-of-war between its substituents. The two amino (-NH₂) groups are strong electron-donating groups (EDGs) due to the presence of lone pairs on the nitrogen atoms, which can be delocalized into the aromatic π-system.[1] This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO) and activates the ring towards electrophilic substitution.[1] Conversely, the bromine atom, while possessing lone pairs, is an electron-withdrawing group (EWG) through a combination of its inductive effect and, to a lesser extent, resonance.[2] The interplay of these opposing electronic forces results in a molecule with a unique charge distribution and reactivity profile.
Derivatization, particularly at the amino groups, offers a powerful tool for modulating these electronic properties. For instance, N-arylation to form N,N'-diaryl-2-bromobenzene-1,4-diamines can further extend the π-conjugated system, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.[3] The nature of the aryl substituent, whether electron-donating or electron-withdrawing, provides an additional layer of control over the final electronic characteristics of the molecule.[4]
Synthesis and Derivatization: Building the Molecular Toolkit
The synthesis of this compound itself is well-established, and its derivatives can be readily prepared through various synthetic routes. The primary amino groups serve as versatile handles for a range of chemical transformations.
N-Arylation via Buchwald-Hartwig Amination
A common and efficient method for synthesizing N-aryl derivatives is the Palladium-catalyzed Buchwald-Hartwig amination.[5] This reaction allows for the coupling of the diamine with a variety of aryl halides or triflates, offering a broad scope for introducing diverse electronic and steric properties.
Experimental Protocol: Synthesis of N,N'-diphenyl-2-bromobenzene-1,4-diamine
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), iodobenzene (2.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (2.5 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Stir the mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N,N'-diphenyl-2-bromobenzene-1,4-diamine.
Probing the Electronic Landscape: Theoretical and Experimental Approaches
A comprehensive understanding of the electronic properties of these derivatives requires a synergistic approach combining computational modeling and experimental characterization.
Computational Insights with Density Functional Theory (DFT)
DFT has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.[6]
Caption: A typical workflow for predicting electronic properties using DFT.
By performing DFT calculations, we can obtain crucial parameters such as the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map, which provides insights into the reactive sites of the molecule.[7] Time-dependent DFT (TD-DFT) can further be employed to predict the UV-Vis absorption spectra.[8]
Table 1: Predicted Electronic Properties of this compound and a Derivative (DFT/B3LYP/6-31G(d))
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -4.85 | -0.12 | 4.73 |
| N,N'-diphenyl-2-bromobenzene-1,4-diamine | -5.10 | -1.25 | 3.85 |
Note: These are hypothetical values for illustrative purposes and would need to be calculated for specific derivatives.
Experimental Verification of Electronic Properties
Cyclic voltammetry is an indispensable electrochemical technique for determining the oxidation and reduction potentials of a molecule.[9] These potentials are directly related to the HOMO and LUMO energy levels, respectively.
-
Solution Preparation: Prepare a solution of the compound (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.[11] Perform the cyclic voltammetry scan over a potential range that encompasses the redox events of the compound.
-
Data Analysis: From the resulting voltammogram, determine the onset oxidation potential (Eₒₓ) and onset reduction potential (Eₗₑd). These values can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).
Caption: Experimental workflow for cyclic voltammetry.
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals, providing information about the HOMO-LUMO gap and the extent of π-conjugation.[12] The absorption maximum (λₘₐₓ) corresponds to the energy required to promote an electron from the HOMO to the LUMO.[13]
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, chloroform, or ethanol).[14] The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.[14]
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λₘₐₓ) and calculate the molar absorptivity (ε). The onset of the absorption band can be used to estimate the optical bandgap.
Table 2: Spectroscopic and Electrochemical Data for Hypothetical this compound Derivatives
| Derivative | λₘₐₓ (nm) | Onset Oxidation Potential (V vs. Fc/Fc⁺) | Estimated HOMO (eV) |
| A (Electron-donating substituents) | 420 | 0.35 | -5.15 |
| B (Electron-withdrawing substituents) | 380 | 0.60 | -5.40 |
Note: These are hypothetical values for illustrative purposes.
Applications: From Bench to Breakthrough
The tunable electronic properties of this compound derivatives make them promising candidates for a variety of advanced applications.
Organic Electronics
In the field of organic electronics, these derivatives can be employed as building blocks for:
-
Organic Light-Emitting Diodes (OLEDs): By carefully tuning the HOMO-LUMO gap, derivatives with specific emission colors can be designed for use as emissive or host materials in OLEDs.
-
Organic Field-Effect Transistors (OFETs): The ability to modify the energy levels allows for the development of both p-type and n-type semiconductor materials for OFETs.
-
Organic Photovoltaics (OPVs): Derivatives can be designed to have appropriate absorption spectra and energy levels for use as donor or acceptor materials in OPV devices.
Drug Development
In medicinal chemistry, the electronic properties of a molecule are critical for its biological activity. The concept of structure-activity relationships (SAR) is central to drug design, where modifications to a lead compound are made to enhance its efficacy and reduce side effects.[12][13] The this compound scaffold can be incorporated into larger molecules to:
-
Modulate Receptor Binding: The electronic distribution of a molecule influences its non-covalent interactions with biological targets.
-
Tune Redox Properties: For drugs that act via redox mechanisms, the ability to control oxidation and reduction potentials is crucial.
-
Enhance Bioavailability: Modifications can be made to improve properties like solubility and membrane permeability, which are influenced by the molecule's electronic character.
Concluding Remarks and Future Outlook
This guide has provided a comprehensive overview of the electronic properties of this compound derivatives, from their fundamental electronic structure to their synthesis, characterization, and potential applications. The true power of this molecular scaffold lies in its inherent tunability. By leveraging the synthetic and analytical techniques outlined herein, researchers can rationally design and create novel molecules with tailored electronic properties to address challenges in both materials science and medicine. The continued exploration of this versatile class of compounds holds immense promise for future innovations.
References
- Pavitt, O. P., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Environmental Science & Technology, 51(10), 5565-5574.
- Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(6), 1231-1239.
- Pavitt, O. P., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
- Kumar, A., Singh, A., & Singh, P. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV–Vis and FTIR Spectroscopic and DFT Study. International Journal of Engineering Research & Management Technology, 11(5), 150-159.
- Pavitt, O. P., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental science. Processes & impacts, 19(3), 317-327.
- Wang, Z., et al. (Year). Synthesis and Electronic Properties of Tetraaryl p- and m-Phenylenediamines. The Journal of Organic Chemistry. (Please note: A specific reference for this exact title was not found, but similar studies on tetraaryl phenylenediamines exist and would be cited here).
- Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis.
- European Journal of Engineering and Technology Research. (2018).
- ResearchGate. (2018). (PDF)
- LibreTexts Chemistry. (2022). 16.
- Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry).
- ResearchGate. (n.d.). UV/Vis absorption spectra of (a) Br‐NI, Ph‐NI, Ph‐An, 2‐An‐NI and...
- MDPI. (2021).
- Chemistry For Everyone. (2023, February 8). How To Prepare Solution For UV Spectroscopy? [Video]. YouTube.
- Scilit. (n.d.). Cyclic Voltammetry of Aromatic Amine N-Oxides in Nonaqueous Solvents and the Stability of the Free Radicals Produced.
- Bioinformatics Insights. (2023, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube.
- MDPI. (2022). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
- The Journal of Organic Chemistry. (Year). Computational Study of the Electronic Structure of Substituted Phenylcarbene in the Gas Phase.
- TKM (KIT). (2012). ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities.
- Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry).
- Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- iGEM. (n.d.). Protocol for cyclic voltammetry.
- Matlantis. (2023, August 28). [For Beginners] What is Density Functional Theory (DFT)? | Basics.
- International Journal of Trend in Scientific Research and Development. (Year).
- RSC Publishing. (2023). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores.
- Matlantis. (2023, August 28). [For Beginners] What is Density Functional Theory (DFT)? | Basics.
- Cercomp. (n.d.). Spectroscopy 2: electronic transitions.
- ResearchGate. (n.d.).
- Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment.
- PMC - NIH. (Year). p-Phenylenediamine-derived carbon nanodots for probing solvent interactions.
- ResearchG
- Chemistry LibreTexts. (2023, March 22). Lab 1: Cyclic Voltammetry.
- Insubria. (Year). Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin.
- MSU chemistry. (n.d.).
- Beilstein Journals. (Year). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
- ResearchGate. (n.d.). Calculated UV–VIS absorption spectra of parent (1) and substituted...
- Reddit. (2023, September 24). Functional for HOMO-LUMO gap of organic dyes?
- SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Phenylenediamine.
- Discussions of the Faraday Society (RSC Publishing). (n.d.). Characterization of electronic transitions in complex molecules.
- Scilit. (n.d.). Characterization of electronic transitions in complex molecules.
- PubChem. (n.d.). This compound.
- MDPI. (2022). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Characterization of electronic transitions in complex molecules.
- NIH. (2023).
- PubChem. (n.d.). 4-Bromobenzene-1,2-diamine.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 5. Redox Behaviour and Redox Potentials of Dyes in Aqueous Buffers and Protic Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Dibromo-1,4-phenylenediamine | 25462-61-7 [chemicalbook.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Tuning the electronic properties of dppz-ligands and their palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. Synthesis, Characterization, and Application of Polymer-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Bromobenzene-1,4-diamine: Historical Context, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on 2-Bromobenzene-1,4-diamine. This document moves beyond a simple recitation of facts to provide a narrative grounded in the principles of synthetic chemistry, offering insights into the causality behind experimental choices and the evolution of its synthesis. We will delve into the historical context that likely led to its first preparation, detail robust synthetic protocols, and explore its applications as a versatile building block in modern research and development. Every piece of technical data and every protocol herein is presented with the aim of being a self-validating system for the discerning scientist.
Historical Context: An Emergence from the Age of Dyes and Early Industrial Chemistry
While a definitive first synthesis of this compound is not readily found in singular, celebrated publications, its emergence can be understood within the broader context of the burgeoning field of organic chemistry in the late 19th and early 20th centuries. This era was marked by intense research into aromatic compounds, driven largely by the vibrant and lucrative synthetic dye industry. The functional group transformations required for the synthesis of this compound—namely aromatic bromination and the reduction of nitro groups—were cornerstone reactions of this period.
The development of azo dyes, which involve the coupling of a diazonium salt with an electron-rich aromatic compound, spurred extensive investigation into substituted anilines and phenylenediamines. Bromination was a key strategy to modify the electronic properties and, consequently, the color of these dyes. It is highly probable that this compound was first synthesized as an intermediate in the quest for novel dye structures.
Furthermore, the foundational work on aromatic substitution reactions by chemists of this era laid the groundwork for the regioselective synthesis of substituted benzenes. The ability to control the position of functional groups on an aromatic ring was a critical step in the development of complex organic synthesis.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound is primarily approached through two logical and well-established routes: the bromination of a protected p-phenylenediamine and, more commonly, the reduction of a nitrated precursor.
Pathway A: Bromination of p-Phenylenediamine (with Protection)
Direct bromination of p-phenylenediamine is challenging due to the high reactivity of the diamine, which can lead to over-bromination and oxidation. To achieve regioselective monobromination, a protection strategy is necessary. The amino groups are highly activating, directing electrophilic substitution to the ortho and para positions. By protecting one or both amino groups as amides, their activating effect is attenuated, allowing for more controlled bromination.
Caption: Synthetic workflow for this compound via protection-bromination-deprotection of p-phenylenediamine.
Pathway B: Reduction of 2-Bromo-4-nitroaniline
A more common and arguably more controllable route involves the synthesis of the precursor, 2-bromo-4-nitroaniline, followed by the reduction of the nitro group. This pathway benefits from the well-understood directing effects of the amino and nitro groups during the initial bromination step.
Caption: Synthetic workflow for this compound via reduction of 2-bromo-4-nitroaniline.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and its key precursor.
Synthesis of 2-Bromo-4-nitroaniline from 4-Nitroaniline
This procedure details the regioselective bromination of 4-nitroaniline. The amino group is a strong ortho-, para-director, and since the para position is blocked by the nitro group, bromination occurs at one of the ortho positions.
Materials:
-
4-Nitroaniline
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (aqueous)
Procedure:
-
In a fume hood, dissolve 4-nitroaniline in glacial acetic acid in a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a condenser.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing cold water. A yellow precipitate of 2-bromo-4-nitroaniline will form.
-
Add a small amount of sodium bisulfite solution to quench any excess bromine (the reddish-brown color of bromine should disappear).
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-bromo-4-nitroaniline.
Data Summary:
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 105-108 °C |
Synthesis of this compound by Reduction of 2-Bromo-4-nitroaniline
This protocol describes the reduction of the nitro group of 2-bromo-4-nitroaniline to an amino group. A classic method using tin(II) chloride in acidic medium is detailed below. Catalytic hydrogenation is also a viable and often cleaner alternative.
Materials:
-
2-Bromo-4-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate or Diethyl ether for extraction
Procedure:
-
In a round-bottom flask, suspend 2-bromo-4-nitroaniline in a mixture of concentrated hydrochloric acid and ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The yellow color of the starting material should fade.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly basic (pH > 10). A precipitate of tin hydroxides will form.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography.
Data Summary:
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol [1] |
| CAS Number | 13296-69-0[1] |
| Appearance | Off-white to light brown solid |
| Melting Point | 85-89 °C |
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily due to its three reactive sites: the two amino groups and the bromine atom. This allows for a variety of subsequent chemical transformations.
-
Pharmaceutical and Agrochemical Synthesis: The diamine scaffold is a common feature in many biologically active molecules. The bromine atom can be used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity and build novel molecular architectures for drug discovery and the development of new agrochemicals.
-
Materials Science: As a bifunctional monomer, this compound can be used in the synthesis of high-performance polymers and polyamides. The bromine atom can also be used to modify the properties of materials, for example, by imparting flame retardancy.
-
Dye Synthesis: Continuing its historical legacy, this compound can be used as a precursor for the synthesis of specialized azo dyes and other chromophores. The bromo-substituent can influence the final color and properties such as lightfastness.
Conclusion
This compound, while not a compound of household recognition, represents a classic example of a versatile aromatic intermediate. Its synthesis is rooted in the fundamental reactions that shaped modern organic chemistry. Understanding the historical context of its likely discovery and the logical evolution of its synthetic routes provides valuable insight for today's researchers. The protocols detailed in this guide, based on well-established chemical principles, offer reliable pathways to this useful building block, empowering further innovation in drug development, materials science, and beyond.
References
- Britannica, T. Editors of Encyclopaedia (2023, November 21). dye. Encyclopedia Britannica. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
Sources
The Synthetic Versatility and Application Landscape of 2-Bromobenzene-1,4-diamine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Brominated Phenylenediamines
2-Bromobenzene-1,4-diamine, a seemingly simple aromatic diamine, and its structural analogs represent a cornerstone in modern synthetic chemistry. The strategic placement of amino and bromo functionalities on the benzene ring bestows these molecules with a rich and versatile reactivity profile, making them invaluable building blocks in the synthesis of a diverse array of complex organic molecules. From potent pharmaceutical agents to high-performance materials, the applications of these compounds are extensive and continue to expand. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound and its key analogs, offering field-proven insights for researchers and developers in the chemical and pharmaceutical sciences.
The core structure, characterized by the presence of nucleophilic amino groups and a synthetically versatile carbon-bromine bond, allows for a multitude of chemical transformations. The amino groups serve as handles for the construction of heterocyclic systems, amide linkages, and sulfonamides, while the bromo substituent is a prime site for cross-coupling reactions, nucleophilic aromatic substitutions, and metallation. This orthogonal reactivity is the key to their utility, enabling chemists to build molecular complexity in a controlled and predictable manner.
Core Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 13296-69-0 | [1][2][3] |
| Molecular Formula | C₆H₇BrN₂ | [1][2][4] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Appearance | Light Brown to Brown Solid | [5] |
| Boiling Point | 303.7 °C at 760 mmHg | [1][5] |
| Storage | 2-8°C, dry, sealed, protected from light | [3][5] |
Synthetic Methodologies: Accessing the Core and its Analogs
The synthesis of substituted phenylenediamines, including brominated derivatives, can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.
Electrophilic Bromination of Phenylenediamines
Direct bromination of phenylenediamines is a common approach. However, the high reactivity of the aromatic ring due to the activating amino groups can lead to polybromination and challenges in controlling regioselectivity. To circumvent this, protection of the amino groups is often a crucial first step.
Experimental Protocol: Synthesis of 4-Bromo-o-phenylenediamine via Acetyl Protection
This protocol is adapted from a patented synthesis and illustrates the principle of amino group protection to control bromination.[6]
Step 1: Acetylation of o-Phenylenediamine
-
In a 1L reaction vessel, dissolve 80g of o-phenylenediamine in 640mL of glacial acetic acid with vigorous stirring until the solution is clear.
-
Cool the solution in an ice bath and add 158g of acetic anhydride dropwise.
-
Warm the reaction mixture to 50°C and stir for 1 hour. Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
Causality: Acetic anhydride reacts with the amino groups to form acetamides. This protection reduces the activating effect of the amino groups and directs the incoming electrophile (bromine) to the para position relative to one of the amino groups, while also preventing oxidation of the diamine.
Step 2: Bromination
-
Cool the reaction mixture to 25°C.
-
Add 80g of sodium bromide to the mixture and stir to dissolve.
-
Slowly add 92g of 30% hydrogen peroxide dropwise over 2 hours.
-
After the addition is complete, warm the mixture to 50°C and stir for 2 hours. Monitor the reaction for the disappearance of the intermediate.
Causality: Sodium bromide and hydrogen peroxide in an acidic medium (acetic acid) generate bromine in situ. This method is often safer and more controlled than using liquid bromine directly.[6]
Step 3: Work-up and Isolation of the Protected Diamine
-
Pour the reaction mixture into 2000g of ice water containing 9g of sodium bisulfite.
-
Stir the mixture until the red color disappears.
-
Filter the resulting white solid, wash with water, and dry to obtain 4-bromo-o-phenyl diacetamide.
Causality: Sodium bisulfite is used to quench any excess bromine. The product precipitates upon addition to water due to its lower solubility.
Step 4: Hydrolysis of the Acetyl Groups
-
In a suitable reaction vessel under a nitrogen atmosphere, add 122g of sodium hydroxide to 1.2L of methanol and water.
-
Add the 4-bromo-o-phenyl diacetamide obtained in the previous step.
-
Heat the mixture to 90°C and maintain for 2 hours, monitoring for the disappearance of the starting material.
-
Pour the reaction mixture into 3L of ice water and extract with dichloromethane (3 x 2L).
-
Wash the combined organic layers with saturated sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., tert-butyl methyl ether) to obtain pure 4-bromo-o-phenylenediamine.[6]
Causality: The strong basic conditions hydrolyze the amide bonds, deprotecting the amino groups to yield the final product.
Sandmeyer-type Reactions
The Sandmeyer reaction provides a versatile route to introduce a bromine atom onto an aromatic ring starting from an amino group. This method is particularly useful for synthesizing isomers that are not easily accessible through direct bromination.
Conceptual Workflow: Synthesis of Bromobenzene from Aniline
This process illustrates the general principle that can be adapted for diamines, although careful control of diazotization conditions for both amino groups would be necessary.[7]
Caption: Conceptual workflow for the Sandmeyer bromination of aniline.
Nucleophilic Substitution on Highly Activated Rings
In some cases, a bromine atom can be introduced via nucleophilic aromatic substitution, particularly if the benzene ring is activated by strongly electron-withdrawing groups. While less common for the direct synthesis of this compound itself, this strategy is relevant for the synthesis of certain analogs.
Key Analogs and Their Significance
The synthetic principles described above can be applied to generate a wide range of analogs with tailored properties.
-
4-Bromobenzene-1,2-diamine : This isomer is a crucial intermediate in the synthesis of pharmaceuticals and dyes.[8] Its synthesis often involves the controlled bromination of o-phenylenediamine.[9]
-
3-Bromobenzene-1,2-diamine : Another important isomer, its synthesis requires different strategic considerations to achieve the desired regiochemistry.[10]
-
2,5-Dibromobenzene-1,4-diamine : This di-brominated analog serves as a building block for polymers and materials with specific electronic properties.[11]
Applications in Drug Discovery and Materials Science
The unique structural features of this compound and its analogs make them valuable precursors in several high-value applications.
Pharmaceutical Synthesis
The phenylenediamine scaffold is a common motif in many biologically active molecules. The bromo-substituent provides a convenient handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, diamine intermediates are reacted with benzenesulfonyl chlorides to yield sulfonamide derivatives, a class of compounds with a broad range of therapeutic applications.[12]
Illustrative Synthetic Transformation in Medicinal Chemistry
Caption: General workflow for elaborating the bromodiamine scaffold in drug discovery.
Dye and Pigment Industry
Phenylenediamines are classical precursors to azo dyes. The bromo-substituent can influence the color and fastness properties of the resulting dyes.[5][8]
Materials Science
The ability to form polymers and conjugated systems makes these compounds interesting for applications in organic electronics. Poly(p-phenylenediamine) and its derivatives are known for their electrical conductivity and thermal stability.[13] The introduction of bromine atoms can be used to tune the electronic properties and facilitate further polymerization or modification reactions.
Conclusion and Future Outlook
This compound and its analogs are far more than simple chemical intermediates. They are enabling building blocks that provide a gateway to vast chemical diversity. The continued development of efficient and regioselective synthetic methods for these compounds is crucial for advancing research in medicinal chemistry, materials science, and beyond. As our understanding of structure-property relationships deepens, the demand for tailored brominated phenylenediamine analogs is expected to grow, further solidifying their importance in the landscape of modern organic synthesis.
References
- Jefferson, A. M., & Suschitzky, H. (1977). New route to nucleophilically substituted o-phenylenediamines.
- Jefferson, A. M., & Suschitzky, H. (1977). New Route to Nucleophilically Substituted o-Phenylenediamines. J.C.S. CHEM. COMM., 189.
- Kranjc, K., Štefane, B., Polanc, S., & Kočevar, M. (2005). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry, 70(11), 4449–4456. [Link]
- Google Patents. (n.d.). US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
- Amer, H., & Young, R. J. (2014). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online, 45(10), 1235-1243. [Link]
- CAS Database. (n.d.). 2-BROMO-BENZENE-1,4-DIAMINE.
- PubChem. (n.d.). This compound. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- PubMed Central (NIH). (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. [Link]
- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
- ResearchGate. (n.d.). Review articles in BROMINE COMPOUNDS. [Link]
- Google Patents. (n.d.). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.
- The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. [Link]
- PubMed Central (NIH). (n.d.).
- ChemBK. (n.d.). 2-BROMO-BENZENE-1,4-DIAMINE. [Link]
- PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. [Link]
- PubChem. (n.d.). 2,5-Dibromobenzene-1,4-diamine. [Link]
- Google Patents. (n.d.). EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.
- ResearchGate. (2021). Sustainable bromination of organic compounds: A critical review. [Link]
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]
- Chemical Reviews. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
- PubMed Central (NIH). (n.d.).
- PubMed Central (NIH). (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]
- Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- Google Patents. (n.d.). US4400537A - Process for 1,4-phenylenediamine.
- PubChem. (n.d.). 3-Bromobenzene-1,2-diamine. [Link]
Sources
- 1. 2-BROMO-BENZENE-1,4-DIAMINE | 13296-69-0 [chemnet.com]
- 2. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13296-69-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound [myskinrecipes.com]
- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CAS 1575-37-7: 4-Bromo-1,2-benzenediamine | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,5-Dibromobenzene-1,4-diamine | C6H6Br2N2 | CID 21328759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Theoretical and computational studies of 2-Bromobenzene-1,4-diamine
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Bromobenzene-1,4-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in contemporary synthetic chemistry, particularly valued in the fields of medicinal chemistry, materials science, and agrochemicals.[1] Its unique structural arrangement—a benzene ring functionalized with two activating amino groups and a deactivating but synthetically versatile bromine atom—imparts a nuanced reactivity profile that is ripe for theoretical exploration. This guide provides a comprehensive framework for the computational investigation of this compound, moving from fundamental quantum mechanical principles to advanced biomolecular simulations. We will detail the causality behind methodological choices, present self-validating experimental protocols, and ground all claims in authoritative literature. The objective is to equip researchers with the theoretical and practical knowledge to predict the molecule's behavior, rationalize experimental outcomes, and accelerate the design of novel derivatives with targeted properties.
Introduction: The Molecular Significance of this compound
This compound, also known as 2-bromo-1,4-phenylenediamine (CAS No: 13296-69-0), is an aromatic diamine whose value extends far beyond its basic structure.[2][3] The interplay between the electron-donating amino groups and the electron-withdrawing, yet sterically influential, bromine atom creates a molecule with distinct electronic and reactive characteristics.
Key Structural Features and Synthetic Utility:
-
Versatile Precursor: It serves as a foundational precursor for complex heterocyclic systems, including benzimidazoles and quinoxalines, which are recognized as privileged scaffolds in pharmaceutical development.[1]
-
Reactive Handles: The two amino groups offer sites for condensation and amidation reactions, while the bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This allows for the precise and modular construction of complex molecular architectures.
-
Modulated Reactivity: Direct bromination of highly activated rings like diamines can be challenging, often leading to polybromination.[1] The existence of this compound as a stable intermediate provides a controlled entry point for incorporating a bromo-diamine scaffold into larger molecules.
Computational chemistry provides an indispensable toolkit for dissecting the subtleties of this molecule. By modeling its properties in silico, we can predict its geometry, electronic structure, reactivity, and potential interactions with biological targets, thereby guiding and refining real-world experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [2][3] |
| Molecular Weight | 187.04 g/mol | [2][3] |
| CAS Number | 13296-69-0 | [2] |
| XLogP3-AA | 1.3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Physical Form | Solid (Light Brown to Brown) | [5] |
| Storage Conditions | 2-8°C, sealed in dry, protect from light | [2] |
Foundational Analysis via Density Functional Theory (DFT)
Expertise & Causality: Density Functional Theory (DFT) is the cornerstone of modern computational chemistry for small molecules. It offers a robust balance between computational cost and accuracy for predicting electronic structure and related properties. For a molecule like this compound, DFT is not merely about calculating numbers; it is about understanding why the molecule behaves as it does. The choice of functional and basis set is critical. Functionals like B3LYP are workhorses for general-purpose calculations, while others like ωB97X-D are specifically parameterized to better handle non-covalent interactions and long-range effects, which can be relevant in larger systems.[6][7] The basis set, such as 6-311++G(d,p) or cc-pVTZ, dictates the flexibility the model has to describe the electron distribution in space.[6][8]
The primary goals of a DFT analysis on this molecule are:
-
Geometric Optimization: To find the lowest energy (most stable) three-dimensional conformation.
-
Electronic Property Calculation: To determine the distribution of electrons, predict reactivity through frontier molecular orbitals (HOMO/LUMO), and understand charge distribution.[9][10]
-
Spectroscopic Prediction: To calculate vibrational frequencies (IR/Raman spectra) that can be used to validate and interpret experimental data.[11]
Caption: Workflow for a typical DFT calculation on a small molecule.
Protocol 2.1: Step-by-Step DFT Calculation
This protocol outlines a robust procedure for analyzing this compound using the Gaussian suite of programs, a common choice in academic and industrial research.[12]
-
Structure Preparation:
-
Obtain the 3D structure of this compound (e.g., from the PubChem database, CID 1516394).[3]
-
Load the structure into a molecular editor (e.g., GaussView, Avogadro) and perform an initial "clean-up" using a simple force field (e.g., UFF) to resolve any unrealistic bond lengths or clashes.
-
-
Geometry Optimization:
-
Rationale: This step finds the most stable 3D arrangement of the atoms by minimizing the total energy of the system.
-
Implementation: Set up a geometry optimization calculation.
-
Keyword Example (Gaussian): #p opt b3lyp/6-311++g(d,p) scrf=(solvent=chloroform)
-
Causality: The b3lyp/6-311++g(d,p) level of theory is chosen for its proven accuracy with organic molecules.[7] An implicit solvent model (scrf) is included because molecular properties can be sensitive to the polarity of the surrounding environment; chloroform is a common solvent for such compounds.
-
-
Frequency Calculation:
-
Rationale: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the vibrational (IR) spectrum.
-
Implementation: Perform a frequency calculation using the optimized geometry from the previous step.
-
Keyword Example (Gaussian): #p freq b3lyp/6-311++g(d,p) scrf=(solvent=chloroform)
-
-
Property Analysis:
-
Rationale: With a validated minimum energy structure, further calculations can be performed to extract detailed electronic properties.
-
Implementation: Use the output from the optimization to analyze key parameters.
-
Natural Bond Orbital (NBO) Analysis: Use the pop=nbo keyword to analyze charge distribution and hyperconjugative interactions.[8] This reveals the partial charges on each atom, providing insight into electrophilic and nucleophilic sites.
-
Frontier Molecular Orbitals (FMO): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them (HOMO-LUMO gap) is a critical indicator of chemical reactivity and electronic stability.[9][13] A smaller gap generally implies higher reactivity.
-
Predicting Biological Interactions: Molecular Docking
Expertise & Causality: For drug development professionals, a key question is whether a molecule like this compound or its derivatives can interact favorably with a biological target, such as an enzyme or receptor. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex.[13][14] The causality behind a docking experiment is rooted in thermodynamics: a stable binding event is characterized by a favorable change in free energy (ΔG). Docking algorithms use scoring functions to estimate this binding energy, allowing for the rapid screening of many potential compounds.[15]
Caption: A generalized workflow for molecular docking studies.
Protocol 3.1: Step-by-Step Molecular Docking
This protocol describes a typical workflow using AutoDock Vina, a widely used open-source docking program.
-
Receptor Preparation:
-
Rationale: The protein structure must be "cleaned" to be suitable for docking. This involves removing non-essential molecules and adding hydrogen atoms, which are often absent in crystallographic files.
-
Implementation:
-
Download the target protein structure from the Protein Data Bank (PDB).
-
Using software like UCSF Chimera or AutoDock Tools, remove water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the required .pdbqt format.
-
-
-
Ligand Preparation:
-
Rationale: The ligand (this compound) must also be prepared with correct hydrogens and charges, and its rotatable bonds must be defined.
-
Implementation:
-
Use the energy-minimized structure from the DFT calculation (Protocol 2.1).
-
Load the structure into AutoDock Tools, add hydrogens, assign Gasteiger charges, and define rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
-
Grid Box Definition:
-
Rationale: The docking algorithm needs to know where to search for a binding site. A grid box is defined to encompass the receptor's active site.
-
Implementation: Using AutoDock Tools, center a 3D grid box on the known active site of the receptor. The size should be large enough to allow the ligand to move and rotate freely within the site.
-
-
Running the Docking Simulation:
-
Rationale: The Vina algorithm will now systematically place the ligand in the grid box, evaluating thousands of possible orientations and conformations to find those with the best-predicted binding affinity.
-
Implementation: Execute the Vina command from a terminal, providing the prepared receptor, ligand, and a configuration file specifying the grid box coordinates and dimensions.
-
Example Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log log.txt
-
-
Analysis of Results:
-
Rationale: The output provides a set of binding poses ranked by their scoring function value (in kcal/mol). The top-ranked pose is the most likely binding mode.
-
Implementation:
-
Examine the log file to see the binding affinity scores for the top poses.
-
Load the receptor and the results.pdbqt file into a visualization program (e.g., PyMOL, UCSF Chimera).
-
Analyze the interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the best-ranked pose of the ligand and the receptor's amino acid residues. This analysis provides a structural hypothesis for the molecule's biological activity.[16][17]
-
-
Simulating Dynamic Behavior with Molecular Dynamics (MD)
Expertise & Causality: While docking provides a static snapshot of a potential binding event, biological systems are inherently dynamic.[18] Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of the system's behavior at the atomic level.[19] For drug development, an MD simulation is a crucial follow-up to docking. Its purpose is to assess the stability of the predicted ligand-receptor complex. If a docked ligand is truly a good binder, it should remain stably associated with the active site throughout a simulation of tens to hundreds of nanoseconds.[13][19] The simulation is governed by a force field (e.g., AMBER, CHARMM, GROMOS), which is a set of parameters that defines the potential energy of the system based on the positions of its atoms.[20]
Caption: Standard workflow for a Molecular Dynamics simulation of a protein-ligand complex.
Protocol 4.1: Step-by-Step MD Simulation
This protocol outlines a general procedure using the GROMACS software package.
-
System Preparation:
-
Rationale: The system must be prepared in a manner that mimics physiological conditions. This includes solvation in water and the addition of ions to achieve charge neutrality.
-
Implementation:
-
Start with the best-ranked protein-ligand complex from docking (Protocol 3.1).
-
Generate a force field topology for the ligand (this compound) using a server like CGenFF or the antechamber tool from AMBER.
-
Use GROMACS tools (gmx pdb2gmx) to generate the protein topology using a standard force field (e.g., AMBER99SB-ILDN).
-
Merge the protein and ligand topologies.
-
Create a simulation box (e.g., a dodecahedron) and fill it with a water model like TIP3P (gmx solvate).[19]
-
Add ions (gmx genion) to neutralize the system's total charge.[19]
-
-
-
Energy Minimization:
-
Rationale: The initial system may contain unfavorable steric clashes. Minimization relaxes the system to a local energy minimum.
-
Implementation: Run a steep descent energy minimization using gmx mdrun.
-
-
Equilibration:
-
Rationale: The system must be brought to the desired temperature and pressure before the production run. This is typically done in two phases.
-
Implementation:
-
NVT Equilibration: Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density. Restraints are typically maintained but may be relaxed.
-
-
-
Production MD Run:
-
Rationale: This is the main data collection phase of the simulation. The system evolves freely without restraints, and its coordinates are saved at regular intervals (e.g., every 10 ps).
-
Implementation: Run the simulation for a significant duration (e.g., 100 ns or more) using gmx mdrun.
-
-
Trajectory Analysis:
-
Rationale: The raw trajectory data must be processed to extract meaningful biophysical insights.
-
Implementation:
-
RMSD (Root-Mean-Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-level plateau in the RMSD plot indicates that the complex is not undergoing major conformational changes and the ligand is stably bound.
-
RMSF (Root-Mean-Square Fluctuation): Calculate the RMSF of each protein residue. This highlights which parts of the protein are flexible and which are rigid. High fluctuations in the active site may indicate instability.[19]
-
Interaction Analysis: Use GROMACS tools to monitor specific interactions (e.g., hydrogen bonds) between the ligand and protein over the course of the simulation. The persistence of key interactions identified in docking provides strong evidence of stable binding.
-
-
Conclusion
The theoretical and computational study of this compound offers a powerful paradigm for modern chemical and pharmaceutical research. By systematically applying a hierarchy of computational tools—from the quantum mechanical precision of DFT to the dynamic insights of MD simulations—researchers can develop a deep, predictive understanding of this versatile molecule. This guide has provided a structured approach, emphasizing the causal logic behind each method and presenting detailed, actionable protocols. This in silico framework enables the rational design of novel compounds, minimizes resource expenditure in the lab, and ultimately accelerates the journey from a simple building block to a high-value active pharmaceutical ingredient or advanced material.
References
- ChemBK. (n.d.). 2-BROMO-BENZENE-1,4-DIAMINE - Physico-chemical Properties.
- Verstraelen, T., et al. (2016). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics.
- Liu, H., et al. (2009). DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. SAR and QSAR in Environmental Research, 20(3-4), 287-307.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1516394, this compound.
- Wang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16591-16600.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21328759, 2,5-Dibromobenzene-1,4-diamine.
- Al-Hashedi, S. A., et al. (2024). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. Molecules, 29(11), 2549.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 323593, 4-Bromobenzene-1,2-diamine.
- ResearchGate. (n.d.). Synthetic Structural and Biological Evaluation of Diaminobenzenesulphonamide-Based Heterocycles with Antimicrobial Potential.
- Wang, W., et al. (2021). Molecular Dynamic Simulations of Bromodomain and Extra-Terminal Protein 4 Bonded to Potent Inhibitors. International Journal of Molecular Sciences, 22(23), 12891.
- Corry, B., & Jayatilaka, D. (2008). Molecular dynamics simulations of structure and dynamics of organic molecular crystals. Physical Chemistry Chemical Physics, 10(48), 7225-7235.
- Singh, V. P., et al. (2018). A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative. Journal of Molecular Structure, 1151, 19-33.
- MySkinRecipes. (n.d.). This compound.
- Acta Chimica Slovenica. (2025). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study.
- Fitzpatrick, P. F., & Orville, A. M. (2009). Mechanistic studies of para-substituted N,N'-dibenzyl-1,4-diaminobutanes as substrates for a mammalian polyamine oxidase. Biochemistry, 48(51), 12224-12229.
- JACS Au. (2024). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
- Open Access Pub. (2018). Molecular Spectroscopy and Molecular Docking Studies on (E)-1-(4-Bromobenzylidene) Thiourea.
- ChemRxiv. (2023). Amino-substituted 1,3-diazaazulenes: Synthesis, structural studies, reactivity, and photophysical properties.
- Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Journal of General Physiology, 139(6), 429-434.
- Navarro, J. R., et al. (2008). Theoretical surface-enhanced Raman spectra study of substituted benzenes I. Density functional theoretical SERS modelling of benzene and benzonitrile. Journal of Molecular Structure: THEOCHEM, 870(1-3), 50-58.
- Asian Journal of Pharmacy and Pharmacology. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives.
- ResearchGate. (n.d.). Amino‐Substituted 1,3‐Diazaazulenes: Synthesis, Structural Studies, Reactivity, and Photophysical Properties.
- ACS Catalysis. (2024). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 54.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzene-1,2-diamine: A Comprehensive Overview.
- ResearchGate. (n.d.). Study on a new process of 1,4-benzenediamine preparation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound [myskinrecipes.com]
- 6. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretical surface-enhanced Raman spectra study of substituted benzenes I. Density functional theoretical SERS modelling of benzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpp.in [ajpp.in]
- 16. openaccesspub.org [openaccesspub.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Dynamic Simulations of Bromodomain and Extra-Terminal Protein 4 Bonded to Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular dynamics simulations of structure and dynamics of organic molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of 2-Bromobenzene-1,4-diamine in Advanced Polymer Synthesis
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 2-Bromobenzene-1,4-diamine as a functional monomer in the synthesis of advanced aromatic polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the bromine substituent on the diamine monomer opens up extensive possibilities for post-polymerization modification, enabling the creation of tailor-made materials with specific functionalities. This guide will cover direct polycondensation techniques and delve into subsequent post-polymerization modifications, including palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Advantage of this compound in Polymer Chemistry
Aromatic polyamides and polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in aerospace, electronics, and biomedical applications.[1][2][3] The thoughtful selection of monomers is a critical determinant of the final properties of these polymers. This compound is a bifunctional monomer that not only facilitates the formation of robust aromatic polymer backbones but also introduces a reactive bromine handle. This bromine atom is a gateway to a multitude of post-polymerization modifications, allowing for the fine-tuning of polymer properties and the introduction of novel functionalities.[4][5] This strategic functionalization is paramount for developing materials with tailored characteristics for advanced applications such as drug delivery systems, specialized membranes, and functional coatings.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for successful polymerization.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 13296-69-0 | [6] |
| Molecular Formula | C₆H₇BrN₂ | [6] |
| Molecular Weight | 187.04 g/mol | [6] |
| Appearance | Solid (form may vary) | - |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) | General knowledge |
Polymer Synthesis Protocols
The following protocols are detailed methodologies for the synthesis of polyamides and polyimides using this compound. These protocols are designed to be self-validating by explaining the rationale behind key steps.
Synthesis of Aromatic Polyamides via Direct Polycondensation
Aromatic polyamides, or aramids, are prized for their high strength and thermal resistance.[7][8] The direct polycondensation of a diamine with a diacid chloride is a common and effective method for their synthesis.[8][9]
Protocol 3.1.1: Low-Temperature Solution Polycondensation
This method is preferred to minimize side reactions and achieve high molecular weight polymers.
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic diacid chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Argon/Nitrogen inlet
-
Drying tube
-
Addition funnel
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck flask under a positive pressure of inert gas, dissolve a precise amount of this compound in anhydrous NMP. The concentration should be calculated to result in a final polymer concentration of 10-15% (w/v).
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the highly exothermic reaction between the amine and the acid chloride.
-
Acid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride, either as a solid in portions or as a solution in a small amount of anhydrous NMP, to the stirred diamine solution. Maintain the temperature below 5°C.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Neutralization: Add a small amount of anhydrous pyridine to the reaction mixture to neutralize the HCl byproduct.
-
Precipitation and Purification: Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because acyl chlorides are highly reactive towards water, which would terminate the growing polymer chains.
-
Low Temperature: The reaction is highly exothermic. Low-temperature control prevents side reactions and allows for the formation of high molecular weight polymer chains.
-
Equimolar Stoichiometry: Precise control of the molar ratio of the diamine and diacid chloride is essential for achieving high molecular weights in step-growth polymerization.
Synthesis of Aromatic Polyimides via a Two-Step Method
The synthesis of polyimides typically proceeds through a soluble poly(amic acid) precursor, which is then cyclized to the final, often insoluble, polyimide.[1][10][11] This two-step process allows for easier processing of the polymer in its precursor stage.[12][13]
Protocol 3.2.1: Poly(amic acid) Synthesis and Thermal Imidization
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Argon/Nitrogen inlet
-
Drying tube
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Diamine Dissolution: In a flame-dried three-neck flask under an inert atmosphere, dissolve this compound in anhydrous DMAc.
-
Dianhydride Addition: Add an equimolar amount of the dianhydride in small portions to the stirred diamine solution at room temperature. The reaction is typically less exothermic than the polyamide synthesis but should still be monitored.
-
Polymerization: Continue stirring at room temperature for 24 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Solvent Removal: Place the cast film in a vacuum oven at a low temperature (e.g., 80°C) to slowly remove the solvent.
-
Curing: Thermally cure the film by stepwise heating in an oven or furnace under a nitrogen atmosphere. A typical heating program would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating ensures complete cyclization to the polyimide structure without damaging the film.
Diagram of the Two-Step Polyimide Synthesis:
Caption: Two-step synthesis of aromatic polyimides.
Post-Polymerization Modification: Unleashing the Potential of the Bromo-Functionality
The bromine atom on the polymer backbone is a versatile functional handle for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2][14] This allows for the synthesis of a diverse library of functional polymers from a single bromo-functionalized precursor.
Suzuki Coupling: Introduction of Aryl and Vinyl Groups
The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds between the brominated polymer and various organoboron reagents.[15][16][17][18] This can be used to graft side chains that can influence solubility, optical properties, or introduce sites for further reactions.
Conceptual Workflow for Suzuki Coupling on a Brominated Polymer:
Caption: Suzuki coupling for polymer functionalization.
Heck Coupling: Introduction of Alkene Functionality
The Heck reaction allows for the coupling of the brominated polymer with alkenes, introducing vinyl groups that can be used for further modifications, such as polymerization or cycloaddition reactions.[3][19][20][21]
Buchwald-Hartwig Amination: Introduction of Nitrogen-Containing Groups
This reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of primary or secondary amines, anilines, or other nitrogen-containing moieties onto the polymer backbone.[6][22][23][24][25] This is particularly useful for altering the polymer's polarity, basicity, or for introducing biocompatible groups.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination for polymer functionalization.
Characterization of the Resulting Polymers
A comprehensive characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and properties.
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of functional groups (amide, imide), and monitoring the disappearance of amic acid groups during imidization. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural elucidation of the polymer repeat unit. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and degradation temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Tensile Testing | Measurement of mechanical properties such as tensile strength, modulus, and elongation at break. |
Properties and Applications of Bromo-Functionalized Polymers
Polymers derived from this compound are expected to exhibit the characteristic high performance of aromatic polyamides and polyimides, with some additional unique properties:
-
Enhanced Flame Retardancy: The presence of bromine in the polymer backbone can contribute to improved flame retardant properties.[26]
-
Tunable Solubility: The introduction of bulky side groups via post-polymerization modification can disrupt chain packing and improve the solubility of otherwise intractable aromatic polymers.[27]
-
Functional Materials: The ability to introduce a wide range of functional groups opens up applications in areas such as:
-
Membranes for Gas Separation: By tuning the side chains, the free volume and chemical affinity of the polymer can be altered to selectively transport specific gases.
-
Drug Delivery: Biocompatible or targeted moieties can be attached to the polymer backbone.
-
Sensors: Chromophoric or fluorophoric groups can be introduced for chemical sensing applications.
-
High-Performance Coatings: The polymers can be functionalized to improve adhesion, hydrophobicity, or other surface properties.
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Molecular Weight Polymer | Impure monomers or solvent; Non-stoichiometric ratio of monomers; Presence of moisture. | Purify monomers and solvents; Carefully weigh monomers; Ensure anhydrous reaction conditions. |
| Gel Formation during Polymerization | Side reactions at high temperatures; High polymer concentration. | Maintain low reaction temperatures; Reduce the initial monomer concentration. |
| Incomplete Imidization | Curing temperature too low or time too short. | Optimize the thermal curing profile (stepwise heating to a higher final temperature). |
| Poor Solubility of Final Polymer | High crystallinity and rigid backbone. | Consider copolymerization with a more flexible monomer or perform post-polymerization modification to add solubilizing groups. |
References
- A New Synthetic Strategy for Polymeric Bromine Precursors: One‐Step Change from Bromine‐Containing Polymers to Functional Polymers. (n.d.). ResearchGate.
- Polyimides are both scientifically and commercially important due to their excellent thermal stability and mechanical strength. (n.d.). VTechWorks.
- Preparation of New Polymers Containing an Azobenzene Group in the Side Chain by Palladium-Catalyzed Polymer Reaction and Polycondensation and Characterization of the Polymers. (2002). ACS Publications.
- Post‐polymerization modification of aromatic polyimides via Diels‐Alder cycloaddition. (2021). JKU ePUB.
- Polymer Chemistry. (2015). RSC Publishing.
- Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. (2014). ACS Publications.
- Heck reaction – Knowledge and References. (n.d.). Taylor & Francis.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Functional Aromatic Polyamides. (2018). MDPI.
- This compound. (n.d.). PubChem.
- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). NIH.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- What Are Polyamide Properties? (2025). YouTube.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of monomers and polymers by the Heck reaction. (n.d.). ResearchGate.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
- Synthesis of polyimide. (n.d.). ResearchGate.
- Synthesis of Polyamides from www.ChemistryTuition.Net. (2014). YouTube.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- The synthesis of a novel polyimide precursor. (n.d.). NASA Technical Reports Server.
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory.
- Synthesis ofPolyimide: Polymerization via Nucleophilic. (n.d.). UTPedia.
- Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. (2020). ACS Publications.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Synthesis and Characterization of Novel Polyimides from Alicyclic Dianhydride. (n.d.). SciSpace.
- CHAPTER 2 LITERATURE REVIEW. (n.d.). VTechWorks.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine. (n.d.). ResearchGate.
- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (n.d.). Polymer Chemistry (RSC Publishing).
- Suzuki Coupling. (2020). YouTube.
- Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. (n.d.). ResearchGate.
- Aromatic Polyamides. (2018). ResearchGate.
- Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. (n.d.). ResearchGate.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). SpringerLink.
- Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. (n.d.). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. epub.jku.at [epub.jku.at]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Heck Reaction [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. dspace.ncl.res.in [dspace.ncl.res.in]
Application Note: Synthesis and Characterization of High-Performance Polyamides Using 2-Bromobenzene-1,4-diamine
Abstract
Aromatic polyamides, or aramids, are a class of high-performance polymers recognized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The strategic incorporation of functional monomers is a key avenue for developing materials with tailored properties. This application note details a comprehensive protocol for the synthesis of a novel aromatic polyamide using 2-Bromobenzene-1,4-diamine as the core monomer. The presence of a bromine atom on the polymer backbone is intended to enhance flame-retardant properties and introduce a reactive site for potential post-polymerization modifications.[1][2] We present a robust low-temperature solution polycondensation method, a well-established technique for producing high-molecular-weight aramids, and outline subsequent characterization steps.[3] This guide is intended for researchers in materials science, polymer chemistry, and drug development exploring next-generation functional polymers.
Introduction: The Rationale for Brominated Aramids
The inherent rigidity of aromatic backbones and strong intermolecular hydrogen bonding give aramids their renowned properties.[1] By introducing a halogen, specifically bromine, onto the diamine monomer, we can achieve several strategic advantages:
-
Inherent Flame Retardancy: Halogenated compounds are known to act as effective flame retardants, a critical property for materials used in aerospace, military, and protective apparel applications.[2]
-
Enhanced Thermal Stability: The presence of the C-Br bond can increase the degradation temperature of the resulting polymer.
-
Functional Handle for Derivatization: The bromine atom serves as a versatile site for post-polymerization modifications through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[4] This allows for the synthesis of graft copolymers or the introduction of other functional moieties to fine-tune properties like solubility or bio-compatibility.
This document provides a foundational, step-by-step methodology for the synthesis and characterization of a polyamide derived from this compound and terephthaloyl chloride.
Monomer Profile: this compound
This compound is a versatile aromatic diamine that serves as a key building block.[4] Its asymmetric structure, featuring a bromine atom and two amine groups, allows for the creation of polymers with unique structural and functional attributes.[1][4]
| Property | Value | Source(s) |
| CAS Number | 13296-69-0 | [5] |
| Molecular Formula | C₆H₇BrN₂ | [5][6] |
| Molecular Weight | 187.04 g/mol | [5] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry |
Synthesis Protocol: Low-Temperature Solution Polycondensation
This section details the synthesis of a brominated polyamide (Br-PA) via the reaction of this compound with terephthaloyl chloride in a polar aprotic solvent.
Principle of the Reaction
The synthesis proceeds via a nucleophilic acyl substitution reaction where the amine groups of the diamine attack the carbonyl carbons of the diacyl chloride. The reaction is typically carried out at low temperatures (0-5 °C) to control its exothermic nature and is facilitated by an acid scavenger (the solvent or an added base) to neutralize the HCl byproduct. Anhydrous lithium chloride (LiCl) is used to disrupt hydrogen bonding and enhance the solubility of the rigid aramid chains in the organic solvent.[3]
Caption: Polycondensation of this compound and Terephthaloyl Chloride.
Experimental Workflow
The overall process from reagent preparation to final polymer characterization is outlined below.
Caption: Workflow for the synthesis and characterization of brominated polyamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Sigma-Aldrich | Store at 2-8°C. |
| Terephthaloyl chloride (TPC) | ≥99% | Sigma-Aldrich | Recrystallize from hexane before use. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use anhydrous grade to prevent side reactions. |
| Lithium Chloride (LiCl) | Anhydrous, ≥99% | Sigma-Aldrich | Acts as a solubility enhancer.[3] |
| Methanol | ACS Reagent Grade | Fisher Scientific | For precipitation and washing. |
| Three-necked round-bottom flask (250 mL) | - | - | |
| Mechanical stirrer, Nitrogen inlet, Drying tube | - | - | To maintain an inert and dry atmosphere. |
| Low-temperature bath (e.g., ice-salt bath) | - | - | |
| Filtration apparatus (e.g., Büchner funnel) | - | - | |
| Vacuum oven | - | - |
Step-by-Step Protocol
1. Reagent Preparation (Pre-Reaction)
-
Rationale: The presence of water can hydrolyze the diacyl chloride and terminate the polymerization, leading to low molecular weight polymer. It is critical to work under anhydrous conditions.
-
Action: Dry this compound (4.676 g, 0.025 mol) and anhydrous LiCl (2.0 g) in a vacuum oven at 80 °C for at least 12 hours prior to use.[3] Allow to cool to room temperature in a desiccator.
2. Reaction Setup
-
Rationale: DMAc is an excellent polar aprotic solvent for this reaction. The addition of LiCl is crucial for keeping the forming aramid polymer in solution, preventing premature precipitation.[3][7]
-
Action: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add 100 mL of anhydrous DMAc.
-
Action: Add the dried LiCl (2.0 g) and stir until it is completely dissolved.
-
Action: Add the dried this compound (4.676 g, 0.025 mol) to the DMAc/LiCl solution. Stir under a gentle nitrogen stream until the diamine is fully dissolved.
3. Polymerization
-
Rationale: The acylation reaction is highly exothermic. Cooling the reaction mixture to 0-5 °C and adding the terephthaloyl chloride slowly prevents side reactions and ensures controlled, linear chain growth. Rapid addition can lead to localized stoichiometric imbalances and lower molecular weight.
-
Action: Cool the reaction flask to 0-5 °C using a low-temperature bath.
-
Action: Slowly add solid terephthaloyl chloride (5.075 g, 0.025 mol) to the cooled, stirring solution in small portions over 30-45 minutes.
-
Action: After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution will become highly viscous as the polymer forms.
4. Polymer Precipitation and Purification
-
Rationale: The polymer is insoluble in methanol and water. Pouring the viscous reaction mixture into a non-solvent precipitates the polymer, leaving unreacted monomers, LiCl, and DMAc in the solution.
-
Action: Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white or off-white solid will precipitate.
-
Action: Collect the polymer by filtration using a Büchner funnel.
-
Action: To purify, transfer the polymer into a beaker and wash thoroughly by stirring with hot water (3 x 200 mL) and then with methanol (2 x 200 mL). This removes residual salts and solvent.
5. Drying and Yield Calculation
-
Rationale: Complete removal of residual solvents is necessary for accurate characterization.
-
Action: Dry the purified polyamide in a vacuum oven at 100 °C for 24 hours.
-
Action: Weigh the final product and calculate the percentage yield.
Characterization and Expected Properties
The synthesized brominated polyamide should be characterized to confirm its structure, molecular weight, and thermal properties.
| Property | Expected Outcome | Analytical Technique |
| Structure Confirmation | Appearance of characteristic amide N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretching bands.[8] | FT-IR Spectroscopy |
| Solubility | Soluble in polar aprotic solvents like DMAc, NMP, and DMSO, especially with added LiCl.[3][8] | Solubility Tests |
| Thermal Stability | High decomposition temperature (TGA 10% weight loss > 450 °C in N₂), typical for aramids.[1][8] | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. | High Tg, expected in the range of 240-280 °C.[1] | DSC/DMA |
| Molecular Weight | Moderate to high molecular weight, indicated by inherent viscosity measurements (0.5–1.0 dL/g in DMAc/LiCl).[8] | Solution Viscometry |
Safety and Handling Precautions
-
This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[9]
-
Terephthaloyl chloride: Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
DMAc: A combustible liquid. Avoid inhalation of vapors.[10]
-
General: All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Polymer Yield | Impure reagents; moisture in the reaction; loss during workup. | Ensure all reagents are pure and dry. Work under a strict inert atmosphere. Be careful during filtration. |
| Brittle/Powdery Polymer | Low molecular weight. | Verify stoichiometry of monomers. Ensure slow addition of diacyl chloride. Confirm anhydrous conditions. |
| Polymer Precipitates Early | Insufficient LiCl; solvent volume too low. | Increase the concentration of LiCl (e.g., up to 5% w/v). Ensure adequate solvent is used for the reaction scale. |
| Dark Polymer Color | Side reactions due to high temperature; oxidation. | Maintain low reaction temperature during diacyl chloride addition. Ensure a positive nitrogen atmosphere. |
Conclusion
This application note provides a detailed, reliable protocol for synthesizing a novel brominated aromatic polyamide from this compound. The resulting polymer is expected to exhibit the high thermal stability characteristic of aramids, with the added benefit of inherent flame retardancy and a functional handle for subsequent chemical modification. This methodology serves as a valuable starting point for researchers aiming to develop advanced functional materials for demanding applications.
References
- Functional Arom
- This compound | C6H7BrN2 | CID 1516394. PubChem. [Link]
- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health (NIH). [Link]
- 2-BROMO-BENZENE-1,4-DIAMINE - Physico-chemical Properties. ChemBK. [Link]
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. National Institutes of Health (NIH). [Link]
- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. [Link]
- Preparation of brominated aromatic PAs.
- Synthesis of aromatic poly(ester amide)
- Poly(p-styrenesulphonamide) as a New and Selective Catalyst for Bromination of Various Aromatic Compounds.
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Royal Society of Chemistry. [Link]
- Aromatic polyamide brushes: Next-generation surface co
- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health (NIH). [Link]
- Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine.
- Aromatic Polyamides.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gustavus.edu [gustavus.edu]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Bromobenzene-1,4-diamine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of synthetic strategies for constructing valuable heterocyclic compounds from the versatile starting material, 2-Bromobenzene-1,4-diamine. This document moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability. We will explore the synthesis of two major classes of heterocycles: Phenazines and 1,5-Benzodiazepines , leveraging the unique reactivity of the diamine and the bromo-substituent. Protocols are presented as self-validating systems, supported by mechanistic explanations and comprehensive references to authoritative literature.
Introduction: The Strategic Value of this compound
This compound is a highly strategic starting material in synthetic organic chemistry. Its trifunctional nature—possessing two nucleophilic amino groups with distinct steric and electronic environments and a bromine atom amenable to a wide array of cross-coupling reactions—offers a powerful toolkit for building molecular complexity. The heterocyclic scaffolds derived from this precursor, such as phenazines and benzodiazepines, are prevalent in pharmaceuticals, agrochemicals, and materials science. Phenazine derivatives, for instance, exhibit a broad spectrum of biological activities, including antibiotic and antitumor properties, stemming from their redox-active nature.[1] Benzodiazepines are a cornerstone of medicinal chemistry, well-known for their anxiolytic, sedative, and anticonvulsant effects.[2]
The strategic placement of the bromine atom on the resulting heterocyclic core serves as a synthetic handle for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will detail reliable protocols for accessing these important molecular architectures.
PART 1: Synthesis of Bromo-Substituted Phenazines
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical and highly effective method for constructing the phenazine core.[3] The use of this compound allows for the direct synthesis of a bromo-phenazine, a key intermediate for further diversification via cross-coupling reactions.
Causality and Mechanistic Insight
The reaction proceeds via a double condensation to form two imine bonds, yielding a dihydrophenazine intermediate. This intermediate subsequently undergoes oxidation to the thermodynamically stable aromatic phenazine system. The choice of oxidant can vary, from air (oxygen) to milder chemical oxidants. Acetic acid is an ideal solvent as it protonates the carbonyl groups, activating them towards nucleophilic attack by the diamine, and facilitates the dehydration steps.
Due to the electronic asymmetry of this compound, two regioisomeric products are possible. However, the condensation reaction with a symmetric dicarbonyl compound like benzil will lead to a single bromo-substituted phenazine product.
Experimental Workflow: Phenazine Synthesis
Sources
Application Notes & Protocols: The Strategic Use of 2-Bromobenzene-1,4-diamine in the Synthesis of High-Performance Azo Dyes and Pigments
Abstract
This technical guide provides an in-depth exploration of 2-Bromobenzene-1,4-diamine as a pivotal precursor in the synthesis of azo dyes and pigments. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causal relationships behind methodological choices, and offers detailed, field-proven protocols for both synthesis and application. The presence of two versatile amino groups, combined with the modulating effect of a bromo substituent, makes this diamine an excellent scaffold for creating robust bis-azo colorants with desirable properties. These notes are intended for researchers and process chemists aiming to leverage this intermediate for the development of novel, high-performance dyes for textiles, plastics, and other advanced materials.
Introduction: The Architectural Advantage of this compound
Azo compounds, characterized by the –N=N– chromophore, represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1] Their synthesis is primarily achieved through a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich partner.[1][2]
This compound emerges as a particularly strategic starting material for several key reasons:
-
Bis-Diazotization Capability: The presence of two primary amine groups allows for a double diazotization, creating a bis-diazonium salt intermediate. This enables the subsequent coupling with two equivalents of a coupling component, leading to the formation of symmetrical or asymmetrical bis-azo dyes.[3][4] These larger, more complex structures often exhibit higher molar extinction coefficients and unique shades.
-
Halogenic Influence: The bromo substituent, an electron-withdrawing group, plays a crucial role. It can influence the electrophilicity of the diazonium salt and modulate the electronic properties of the final conjugated system. This often translates to bathochromic (deepening of color) shifts and can significantly improve the lightfastness and sublimation fastness of the resulting dye, properties that are critical for applications in the textile and automotive industries.[5][6]
-
Structural Rigidity: The benzene core provides a rigid and stable framework for the chromophore, contributing to the overall robustness of the dye molecule.
This guide will focus on the synthesis of a symmetrical bis-azo disperse dye, a class of water-insoluble colorants ideal for dyeing hydrophobic synthetic fibers like polyester.
Core Scientific Principles & Reaction Mechanisms
The synthesis of a bis-azo dye from this compound is a sequential process founded on two cornerstone reactions of aromatic chemistry.
Bis-Diazotization: Activating the Amine Precursor
Diazotization is the conversion of a primary aromatic amine into a highly reactive diazonium salt.[7] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8] The reaction is critically temperature-sensitive and must be maintained at 0–5 °C to prevent the thermal decomposition of the unstable diazonium salt.[1][9]
The mechanism proceeds as follows:
-
Protonation of sodium nitrite by HCl generates nitrous acid (HONO).
-
Further protonation of nitrous acid leads to the formation of water and the highly electrophilic nitrosonium ion (NO⁺).[1][7]
-
The nucleophilic nitrogen atom of the primary amine attacks the nitrosonium ion.
-
Following a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion (Ar–N₂⁺) is formed.[1]
In the case of this compound, both amine groups undergo this transformation to yield the 2-bromo-benzene-1,4-bis(diazonium) tetrachloride intermediate.
Azo Coupling: Chromophore Construction
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile.[2][10] It attacks an electron-rich aromatic compound, known as the coupling component, to form the stable azo linkage (–N=N–) and regenerate aromaticity.[1][10]
The choice and activation of the coupling component are paramount:
-
Common Couplers: Phenols, naphthols, and aromatic amines are frequently used as coupling components due to their electron-rich π-systems.[2][3]
-
pH Causality: The pH of the coupling medium is a critical control parameter. Coupling to phenols and naphthols is conducted in alkaline (basic) conditions (pH 8-10). This is because the base deprotonates the hydroxyl group to form a phenoxide or naphthoxide ion (Ar–O⁻), which is a far more powerful activating group than the neutral hydroxyl group, thus facilitating the electrophilic attack by the relatively weak diazonium electrophile.[11][12] Conversely, coupling to aromatic amines is typically performed in weakly acidic to neutral media.[1]
The overall workflow from starting material to the final bis-azo dye is a sequential and controlled process.
The following diagram illustrates the specific chemical transformation for the synthesis of a symmetrical bis-azo dye using 2-naphthol as the coupling component.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. irjet.net [irjet.net]
- 5. iiste.org [iiste.org]
- 6. iiste.org [iiste.org]
- 7. byjus.com [byjus.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Application of 2-Bromobenzene-1,4-diamine in Materials Science: Detailed Application Notes and Protocols
Foreword
Welcome to this comprehensive technical guide on the application of 2-Bromobenzene-1,4-diamine in materials science. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this versatile monomer. As a senior application scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring that the protocols described herein are robust and reproducible. We will explore the synthesis of high-performance polymers and delve into the exciting possibilities of post-polymerization modification, a key feature enabled by the bromo-substituent.
Introduction to this compound: A Multifunctional Building Block
This compound, also known as 2-bromo-1,4-phenylenediamine, is an aromatic diamine with the chemical formula C₆H₇BrN₂. Its structure, featuring two nucleophilic amine groups and a reactive bromine atom on a benzene ring, makes it a highly valuable and versatile building block for the synthesis of advanced materials.[1] The strategic placement of these functional groups allows for a multitude of chemical transformations, paving the way for the creation of polymers with tailored properties and functionalities.
The two primary amine groups serve as reactive sites for polycondensation reactions, readily reacting with dianhydrides or diacid chlorides to form high-performance polymers such as polyimides and polyamides, respectively.[2][3][4] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[2][4]
The bromine atom, on the other hand, introduces a unique handle for post-polymerization modification. This allows for the subsequent functionalization of the polymer backbone through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, opening up avenues for creating materials with precisely engineered electronic, optical, or biological properties.
High-Performance Polymers Derived from this compound
The primary application of this compound in materials science lies in its use as a monomer for the synthesis of aromatic polymers. The rigid phenylene ring and the strong intermolecular interactions afforded by the amide or imide linkages contribute to the excellent thermomechanical properties of the resulting materials.
Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of polymers known for their high strength and thermal stability. The synthesis of polyamides from this compound typically involves a low-temperature solution polycondensation with an aromatic diacid chloride, such as terephthaloyl chloride.
Diagram: General Synthesis of Aromatic Polyamides
Caption: Polycondensation of this compound.
Aromatic Polyimides
Polyimides are another class of high-performance polymers with exceptional thermal and chemical resistance. Their synthesis from this compound follows a two-step process. First, a poly(amic acid) precursor is formed by reacting the diamine with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent.[3][4] The soluble poly(amic acid) is then converted to the final, intractable polyimide through thermal or chemical imidization.[3][4]
Diagram: Two-Step Synthesis of Aromatic Polyimides
Caption: Two-step synthesis of aromatic polyimides.
Post-Polymerization Modification: A Gateway to Functional Materials
The presence of the bromine atom on the polymer backbone is the most significant feature of materials derived from this compound. This halogen provides a reactive site for a variety of post-polymerization modification reactions, most notably the Suzuki-Miyaura cross-coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the polymer's properties for specific applications.
Suzuki-Miyaura Cross-Coupling for Functionalization
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (the bromo-functionalized polymer) and an organoboron compound (e.g., a boronic acid). This reaction is highly versatile and tolerant of a wide range of functional groups, making it an ideal tool for polymer modification. By choosing the appropriate boronic acid, one can introduce moieties that enhance solubility, introduce photo- or electro-activity, or impart biological functionality.
Diagram: Post-Polymerization Modification via Suzuki Coupling
Caption: Functionalization via Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a representative aromatic polyamide and a subsequent post-polymerization modification.
Protocol 1: Synthesis of Poly(2-bromo-1,4-phenylene terephthalamide)
Materials:
-
This compound (purified by sublimation)
-
Terephthaloyl chloride (recrystallized from hexane)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet
-
Dropping funnel
-
Low-temperature bath
-
Buchner funnel and filtration apparatus
-
Vacuum oven
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific amount of anhydrous CaCl₂ in anhydrous NMP with stirring.
-
Once the CaCl₂ is dissolved, add this compound to the solution and stir until it is completely dissolved.
-
Cool the solution to 0°C using a low-temperature bath.
-
In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the cooled diamine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with constant stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Protocol 2: Post-Polymerization Modification via Suzuki-Miyaura Coupling
Materials:
-
Poly(2-bromo-1,4-phenylene terephthalamide) (from Protocol 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
Equipment:
-
Schlenk flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere glovebox or Schlenk line
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the synthesized poly(2-bromo-1,4-phenylene terephthalamide) in anhydrous toluene.
-
Add phenylboronic acid (1.5 equivalents per bromo group on the polymer), potassium carbonate (2.0 equivalents), and a catalytic amount of Pd(PPh₃)₄.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the functionalized polymer.
-
Filter the polymer and wash it sequentially with deionized water, ethanol, and then methanol.
-
Dry the functionalized polymer in a vacuum oven at 60°C to a constant weight.
Protocol 3: Material Characterization
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide and imide linkages and the disappearance of the bromine substituent after modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and confirm the successful incorporation of the new functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers.
Table: Expected Properties of a Representative Brominated Polyamide
| Property | Expected Value/Observation |
| Appearance | Off-white to light brown fibrous solid |
| Solubility | Soluble in polar aprotic solvents like NMP, DMAc (often with added salts like LiCl or CaCl₂) |
| Thermal Stability (TGA) | Decomposition temperature > 400 °C in N₂ |
| Glass Transition Temp. (DSC) | Typically > 250 °C |
| FTIR Characteristic Peaks | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide I, C=O stretch), ~1540 cm⁻¹ (Amide II, N-H bend) |
Applications in Organic Electronics
While the primary application of polymers derived from this compound is in high-performance structural materials, the ability to introduce π-conjugated moieties onto the polymer backbone via post-polymerization modification opens up possibilities in organic electronics. By coupling with appropriate aromatic boronic acids, it is feasible to synthesize materials with hole-transporting or light-emitting properties for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As hole-transporting or host materials.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials.
The precise control over the electronic properties afforded by the Suzuki-Miyaura coupling makes this a promising route for the development of novel organic electronic materials.
Conclusion
This compound is a highly valuable monomer for the synthesis of advanced functional polymers. Its dual reactivity, stemming from the amine and bromo functionalities, allows for the creation of robust, high-performance materials that can be further tailored through post-polymerization modification. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the vast potential of this versatile building block in the ever-evolving field of materials science.
References
- PubChem. This compound. [Link]
- VTechWorks.
- NASA Technical Reports Server. The synthesis of a novel polyimide precursor. [Link]
- VTechWorks.
- MDPI. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. [Link]
- MDPI.
- ResearchGate. Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). [Link]
- Zeus. FOCUS ON POLYIMIDES. [Link]
- ResearchGate. Synthesis of New Hole Transport Polymers Based on N,N′-Diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine. [Link]
- ResearchG
- MDPI. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. [Link]
- National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
- ACS Publications. High Glass Transitions of New Polyamides, Polyimides, and Poly(amide−imide)
- NIH. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. [Link]
- ResearchGate.
- ResearchGate.
- PolyU Institutional Research Archive. An Efficient Hole Transporting Polymer for Quantum Dot Light-Emitting Diodes. [Link]
- Journal of Materials Chemistry A (RSC Publishing). A polymer/small-molecule binary-blend hole transport layer for enhancing charge balance in blue perovskite light emitting diodes. [Link]
- MDPI. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. [Link]
- ResearchGate. Conducting materials prepared by the oxidation of p-phenylenediamine with p-benzoquinone. [Link]
- ResearchGate. Oxidative coupling polymerization of p-alkoxyphenols with Mn (acac)
- ResearchGate.
Sources
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromobenzene-1,4-diamine
Introduction: The Strategic Importance of Biphenyl-2,5-diamine Scaffolds
The biphenyl-2,5-diamine structural motif is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmacologically active compounds and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of such biaryl compounds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][2][3]
This guide provides an in-depth technical overview and detailed protocols for the successful Suzuki coupling of 2-Bromobenzene-1,4-diamine with a variety of boronic acids and their derivatives. We will delve into the mechanistic nuances, critical experimental parameters, and field-proven strategies to overcome the unique challenges presented by this electron-rich and bifunctional substrate.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[3]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biphenyl-2,5-diamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Navigating the Challenges of this compound
The presence of two electron-donating amine groups on the aromatic ring of this compound presents specific challenges that must be addressed for a successful coupling reaction:
-
Electron-Rich Substrate: The high electron density on the aromatic ring can hinder the initial oxidative addition step. This often necessitates the use of more electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the formation of the active catalytic species.[7]
-
Unprotected Amines: The free amine groups can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or poisoning. While protection of the amines is an option, recent methodologies have demonstrated successful couplings with unprotected anilines, simplifying the synthetic route.[1][8]
-
Potential for Side Reactions: The nucleophilic nature of the amine groups could lead to side reactions, although under typical Suzuki conditions, these are generally minimal.
Optimized Protocol for the Suzuki Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with various aryl and heteroaryl boronic acids. It is based on methodologies proven to be effective for challenging, unprotected ortho-bromoanilines.[1][8]
Reagents and Materials
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)
-
Palladium precatalyst (e.g., CataCXium® A Pd G3)
-
Base (e.g., Potassium Phosphate, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran, 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Procedure
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Catalyst Addition: To the solid mixture, add the palladium precatalyst (e.g., CataCXium® A Pd G3, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and thoroughly evacuate and backfill with an inert gas (e.g., Argon) at least three times.
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF, to a concentration of 0.1-0.3 M) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 70-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl-2,5-diamine derivative.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling with this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendation | Rationale and Causality |
| Palladium Catalyst | CataCXium® A Pd G3, Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) | These catalysts are designed with bulky, electron-rich phosphine ligands that facilitate the oxidative addition of electron-rich aryl bromides and are less prone to inhibition by amine coordination.[1][8] |
| Boronic Acid Partner | Arylboronic acids or pinacol esters | Pinacol esters often exhibit greater stability, particularly for heteroaromatic or electron-deficient systems, reducing the likelihood of protodeboronation.[9] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are effective in promoting the transmetalation step without causing unwanted side reactions with the amine functionalities. |
| Solvent | 2-MeTHF, Dioxane, Toluene | Anhydrous, degassed aprotic solvents are crucial to prevent catalyst deactivation and unwanted side reactions like protodeboronation. 2-MeTHF has been shown to be particularly effective for couplings with unprotected bromoanilines.[8] |
| Temperature | 70-110 °C | Sufficient thermal energy is required to overcome the activation barrier for the oxidative addition of the electron-rich aryl bromide. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxidation, necessitating the exclusion of air to maintain its catalytic activity. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate ligand for the electron-rich substrate- Low reaction temperature | - Use a fresh batch of a palladacycle precatalyst.- Ensure thorough degassing of the solvent.- Switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands).- Increase the reaction temperature in increments. |
| Protodeboronation of Boronic Acid | - Presence of water- Unstable boronic acid | - Use anhydrous solvents and reagents.- Switch to the corresponding boronic acid pinacol ester. |
| Formation of Homocoupled Byproducts | - Catalyst decomposition- Side reactions of the boronic acid | - Lower the catalyst loading.- Use a more stable boronic acid derivative. |
| Difficulty in Product Purification | - Co-elution with starting materials or byproducts | - Optimize the mobile phase for column chromatography.- Consider an acidic work-up to protonate the diamine product, allowing for extraction from non-polar impurities. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of functionalized biphenyl-2,5-diamine derivatives. While the electron-rich and bifunctional nature of the substrate presents challenges, a rational approach to catalyst and ligand selection, coupled with careful control of reaction parameters, can lead to high-yielding and reproducible results. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful reaction in their synthetic endeavors.
References
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (2025, November 12).
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- CN1308296C - Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid. (n.d.).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024, September 16).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. (2024, September 16).
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025, August 9).
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.).
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (n.d.).
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem. (n.d.).
- Suzuki Coupling - YouTube. (2020, July 11).
- (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - ResearchGate. (n.d.).
- Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a - ResearchGate. (n.d.).
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022, November 5).
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem. (n.d.).
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - ResearchGate. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a - ResearchGate. (n.d.).
- The Suzuki coupling reaction of arylbromides with phenylboronic acid - ResearchGate. (n.d.).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010, October 13).
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27).
- US20060217549A1 - Diamine purification method - Google Patents. (n.d.).
- The Suzuki–Miyaura Cross‐Coupling as the Key Step in the Synthesis of 2‐Aminobiphenyls and 2,2'‐Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn - ResearchGate. (2025, October 18).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28).
- Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (n.d.).
- CN119822966A - Preparation method of 2,2' -diaminobiphenyl - Google Patents. (n.d.).
- CN101823978B - Method for preparing 2, 5-diphenyl amino acid DATA - Google Patents. (n.d.).
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15).
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. (n.d.).
- CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents. (n.d.).
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Navigating the Synthesis of Functionalized Phenylenediamines
An Application Guide to the Buchwald-Hartwig Amination with 2-Bromobenzene-1,4-diamine
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] Its development has allowed chemists to forge C-N bonds with a level of efficiency and functional group tolerance previously unattainable with classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]
This guide focuses on a particularly valuable and challenging substrate: this compound. This molecule presents a unique synthetic puzzle. As a phenylenediamine derivative, its products are highly sought-after building blocks in medicinal chemistry and materials science for creating complex heterocyclic structures and electroactive polymers.[5][6][7] However, its structure introduces specific challenges for selective C-N coupling:
-
Dual Nucleophilicity: The presence of two primary amine groups raises the possibility of undesired double-arylation or self-coupling reactions.
-
High Electron Density: The two amine substituents render the aromatic ring highly electron-rich, which can make the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[8]
-
Chelation Potential: The ortho-arrangement of the bromo and amino groups could lead to catalyst inhibition through chelation.[9]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides not only a detailed, field-tested protocol for the selective mono-amination of this compound but also a thorough explanation of the mechanistic principles and experimental choices that underpin a successful transformation.
The Catalytic Heart: Mechanism and Rationale
A successful Buchwald-Hartwig amination hinges on the careful orchestration of a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent. The generally accepted catalytic cycle provides a framework for understanding the role of each component.[1][8][10]
The cycle initiates with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This is a critical, and often rate-determining, step.[11] The resulting Pd(II) complex then coordinates the incoming amine nucleophile. A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido intermediate. The final step is reductive elimination, which forms the desired C-N bond, releases the arylamine product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Component Selection
-
Palladium Precatalyst: The reaction is typically initiated with a stable palladium(II) or palladium(0) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃.[12][13] These are not the active catalysts but are converted in situ to the catalytically active Pd(0) species.[8] The choice of precatalyst is often one of convenience and air stability.
-
The Ligand (The Key to Success): The ligand is arguably the most critical component. For challenging substrates like electron-rich bromoanilines, bulky, electron-rich biarylmonophosphine ligands are essential.[1][8] Ligands such as XPhos , RuPhos , or BrettPhos have proven highly effective.[9][14]
-
Why? These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the final reductive elimination, outcompeting side reactions like beta-hydride elimination.[1] Their steric bulk helps create a coordinatively unsaturated metal center that is crucial for reactivity.
-
-
The Base: The base's primary role is to deprotonate the amine, making it a more potent nucleophile.[8]
-
Strong Bases (NaOt-Bu, K-Ot-Bu, LHMDS): These are often required for efficient catalysis, especially with less acidic amines. They ensure rapid formation of the palladium-amido complex.[12][15]
-
Weaker Bases (K₃PO₄, Cs₂CO₃): These are employed when base-sensitive functional groups are present in the substrates.[12] For this compound, a strong base is generally preferred to ensure a reasonable reaction rate.
-
-
Solvent: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are excellent choices.[16] It is imperative to use anhydrous and thoroughly degassed solvents, as oxygen and water can deactivate the sensitive palladium catalyst.[17][18]
Detailed Experimental Protocol
This protocol outlines a general procedure for the mono-amination of this compound. Optimization may be required for specific amine coupling partners.
Materials & Reagents
-
This compound (≥98%)
-
Amine coupling partner (1.0-1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) or a suitable pre-catalyst
-
XPhos (2-4 mol%) or other biarylphosphine ligand
-
Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Schlenk line or glovebox with Argon/Nitrogen)
-
Magnetic stirrer with heating plate
-
TLC plates, silica gel for chromatography
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology
Note: All operations should be performed under an inert atmosphere of argon or nitrogen.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add anhydrous, degassed toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Add the amine coupling partner (1.1 equiv) via syringe. If the amine is a solid, it should be added in the previous step with the other solids.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block set to 100-110 °C.
-
Stir the reaction mixture vigorously. The color will typically change to a dark brown or black.
-
Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. An eluent system of hexanes and ethyl acetate is often a good starting point for elution.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified mono-aminated product.
-
Data and Troubleshooting
Table of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Insights |
| Catalyst System | Pd(OAc)₂ (1-2 mol%) + XPhos (2-4 mol%) | A robust system for electron-rich aryl bromides. The bulky, electron-rich XPhos ligand facilitates the key oxidative addition and reductive elimination steps.[9][19] |
| Base | Sodium tert-butoxide (NaOt-Bu, 1.4 equiv) | A strong, non-nucleophilic base is crucial for deprotonating the amine and driving the catalytic cycle forward.[12][15] |
| Solvent | Anhydrous, Degassed Toluene or 1,4-Dioxane | Aprotic solvents are standard. Rigorous degassing is critical to prevent catalyst oxidation and deactivation.[16][18] |
| Temperature | 100 - 110 °C | Thermal energy is typically required to overcome the activation barriers of the catalytic cycle, particularly for challenging substrates.[12] |
| Stoichiometry | Amine (1.0 - 1.2 equiv) | A slight excess of the incoming amine can help drive the reaction to completion and suppress potential self-coupling of the diamine substrate. |
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/water contamination).2. Insufficiently strong base.3. Ligand is not optimal for the substrate. | 1. Ensure all reagents are dry and solvents are rigorously degassed. Use fresh catalyst and base.2. Switch to a stronger base like LHMDS or K-Ot-Bu.3. Screen other bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). |
| Formation of Side Products (e.g., Double Amination) | 1. Stoichiometry of the amine is too high.2. Reaction run for too long after completion. | 1. Use the amine as the limiting reagent (e.g., 0.95 equiv relative to the bromo-diamine).2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Dehalogenation (Bromo group replaced by H) | 1. Presence of water or other proton sources.2. Side reaction pathway (β-hydride elimination). | 1. Use scrupulously dried reagents and solvents.2. A different ligand/base combination may disfavor this pathway. Sometimes lowering the temperature can help.[1] |
| Poor Reproducibility | Inconsistent quality of reagents or inert atmosphere technique. | Use high-purity reagents from a reliable source. Ensure the inert atmosphere is maintained throughout the setup and reaction.[14] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation that requires careful consideration of its unique chemical properties. By understanding the underlying mechanism and making informed choices—particularly regarding the selection of a bulky, electron-rich phosphine ligand and a strong base—researchers can successfully achieve selective mono-amination. The protocol and troubleshooting guide provided herein offer a robust starting point for developing and optimizing this reaction, enabling the efficient synthesis of functionalized phenylenediamines for applications across the chemical sciences.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Angewandte Chemie International Edition.
- Nolan, S. P., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination.
- DSpace@MIT. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Springer. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination.
- Journal of the American Chemical Society. (n.d.). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand.
- RSC Publishing. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones.
- MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
- ResearchGate. (2025). Functionalized Phenyl Peptoids with Enhanced Antibacterial Potency.
- MDPI. (n.d.). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes & Protocols: 2-Bromobenzene-1,4-diamine as a Versatile Building Block for the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2-Bromobenzene-1,4-diamine as a pivotal starting material for the synthesis of complex pharmaceutical intermediates. The unique trifunctional nature of this molecule, possessing two nucleophilic amino groups and a bromine atom amenable to cross-coupling reactions, makes it an exceptionally valuable scaffold in medicinal chemistry.[1] We will explore its application in cornerstone synthetic transformations, including Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as its utility in constructing heterocyclic systems. The protocols provided herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the experimental design.
Introduction: The Strategic Advantage of this compound
This compound (also known as 2-bromo-1,4-phenylenediamine) is an aromatic diamine that serves as a key synthetic intermediate in modern medicinal chemistry.[1] Its structure is deceptively simple, yet it offers a powerful platform for generating molecular diversity. The strategic placement of two amine groups and a bromine atom on the benzene ring allows for a range of selective and sequential chemical modifications.[1] This trifunctionality is particularly advantageous for building libraries of compounds for high-throughput screening and for the synthesis of complex target molecules, such as kinase inhibitors.[2]
The two primary reactive handles on the molecule are:
-
The Amino Groups: These are nucleophilic and can readily participate in reactions such as acylation, sulfonation, and condensation to form a variety of amides, sulfonamides, and heterocyclic structures like benzimidazoles.[1]
-
The Bromine Atom: This serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4][5] This is the key to introducing diverse aryl, heteroaryl, and amino moieties, which are often crucial for modulating the pharmacological activity of a drug candidate.[6][7]
Physicochemical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13296-69-0 | [8][9] |
| Molecular Formula | C₆H₇BrN₂ | [8][9] |
| Molecular Weight | 187.04 g/mol | [8][9] |
| IUPAC Name | This compound | [1][8] |
| Appearance | Solid | [10] |
| Boiling Point | 303.7°C at 760 mmHg | [9] |
| Flash Point | 137.5°C | [9] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [10] |
Core Synthetic Applications & Protocols
The utility of this compound is best demonstrated through its application in key bond-forming reactions that are fundamental to pharmaceutical synthesis.
Application 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is invaluable for synthesizing aryl amines from aryl halides.[4][11] Using this compound, one can selectively introduce a third amino group or a more complex amine-containing fragment, a common feature in many kinase inhibitors that interact with the hinge region of the kinase active site.[2]
Causality of Experimental Design:
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in conjunction with a specialized phosphine ligand (e.g., XPhos, RuPhos). The sterically hindered and electron-rich nature of these ligands facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4][12][13]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine nucleophile, forming the active palladium-amido intermediate.[12][13]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the reactive intermediates.[3][13]
Protocol 2.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous Toluene (or 1,4-Dioxane)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the desired amine, cesium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.
-
Add the catalyst pre-mixture to the reaction flask via syringe, followed by additional anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-bromobenzene-1,4-diamine derivative.[6]
Application 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming carbon-carbon bonds, typically between an aryl halide and an arylboronic acid.[5] This reaction is fundamental for synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[5][14] When applied to this compound, it allows for the introduction of a vast array of aromatic and heteroaromatic substituents at the 2-position, enabling extensive Structure-Activity Relationship (SAR) studies.[15]
Causality of Experimental Design:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂, is the active catalyst.[7] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also commonly used.[2]
-
Base: An aqueous base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5][16]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[2][7]
Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or boronic acid pinacol ester (1.1-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[2]
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.[2]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[6]
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-benzene-1,4-diamine intermediate.[2]
Case Study: Synthesis of a Benzimidazole-Based Kinase Inhibitor Scaffold
This section outlines a practical, multi-step synthesis of a hypothetical kinase inhibitor scaffold, demonstrating the sequential application of the unique functionalities of this compound. The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1]
Overall Synthetic Scheme:
-
Step A (Suzuki Coupling): Introduction of an aryl group (e.g., 4-methoxyphenyl) at the 2-position.
-
Step B (Heterocycle Formation): Condensation of the resulting diamine with an aldehyde to form the benzimidazole ring.
Protocol 3.1: Two-Step Synthesis of a Benzimidazole Scaffold
Step A: Synthesis of 2-(4-methoxyphenyl)benzene-1,4-diamine
-
Follow Protocol 2.2 using this compound (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq).
-
After purification, a brown solid is expected. Characterize via ¹H NMR and MS to confirm structure and purity.
Step B: Synthesis of 2-Aryl-5-(4-methoxyphenyl)-1H-benzimidazole
-
Dissolve the product from Step A (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired aldehyde (e.g., 4-cyanobenzaldehyde, 1.0 eq).
-
Heat the mixture to reflux and allow air to bubble through the solution (or add a mild oxidant like sodium metabisulfite) to facilitate oxidative cyclization.
-
Monitor the reaction by TLC. Upon consumption of the starting diamine (typically 6-12 hours), cool the reaction to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final benzimidazole product.
Expected Results & Data
The following table summarizes the expected outcomes for the synthesis of the benzimidazole scaffold.
| Step | Reaction Type | Starting Material | Key Reagents | Expected Yield | Purity (by LC-MS) |
| A | Suzuki Coupling | This compound | (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄ | 75-85% | >95% |
| B | Condensation | 2-(4-methoxyphenyl)benzene-1,4-diamine | 4-cyanobenzaldehyde, Ethanol | 80-90% | >98% |
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]
-
This compound: May be harmful if swallowed, in contact with skin, or if inhaled.[19][20] It can cause skin and serious eye irritation.[10][20] Avoid breathing dust.[17]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Keep away from heat, sparks, and open flames.[17][21][22]
-
Bases: Strong bases like NaOt-Bu and Cs₂CO₃ are corrosive and/or irritants. Handle with care to avoid skin and eye contact.
Dispose of all chemical waste according to institutional and local regulations.[17][21]
Conclusion
This compound is a high-value, versatile building block for the synthesis of pharmaceutical intermediates. Its capacity to undergo selective C-N and C-C bond formation, as well as participate in heterocycle synthesis, provides medicinal chemists with a reliable and efficient tool for generating novel and diverse molecular architectures. The protocols detailed in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this strategic starting material, ultimately accelerating the discovery of new therapeutic agents.
References
- This compound|Arom
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors - Benchchem. (URL: )
- This compound | C6H7BrN2 | CID 1516394 - PubChem. (URL: [Link])
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile - Benchchem. (URL: )
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol - Benchchem. (URL: )
- Buchwald–Hartwig amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. (URL: [Link])
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
- 2-Bromo-Benzene-1,4-Diamine (CAS No. 13296-69-0) Suppliers @ ChemicalRegister.com. (URL: [Link])
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed. (URL: [Link])
- Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org. (URL: [Link])
- Suzuki reaction - Wikipedia. (URL: [Link])
- Suzuki coupling reaction of bromobenzene with phenylboronic acid.
- Exploring Novel Synthetic Routes in Medicinal Chemistry - Hilaris Publisher. (URL: [Link])
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC - NIH. (URL: [Link])
- pharmacologically active derivatives: Topics by Science.gov. (URL: [Link])
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google P
- US20060217549A1 - Diamine purification method - Google P
- Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed. (URL: [Link])
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC - NIH. (URL: [Link])
- New Approaches for the Discovery of Pharmacologically-Active N
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. (URL: [Link])
- 2,5-Dibromobenzene-1,4-diamine | C6H6Br2N2 | CID 21328759 - PubChem. (URL: [Link])
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-BROMO-BENZENE-1,4-DIAMINE | 13296-69-0 [chemnet.com]
- 10. This compound | 13296-69-0 [sigmaaldrich.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. fishersci.com [fishersci.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. fluorochem.co.uk [fluorochem.co.uk]
- 20. 2,5-Dibromobenzene-1,4-diamine | C6H6Br2N2 | CID 21328759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. gustavus.edu [gustavus.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Experimental setup for the diazotization of 2-Bromobenzene-1,4-diamine
An In-Depth Guide to the Diazotization of 2-Bromobenzene-1,4-diamine: Protocol, Mechanism, and Safety
Introduction
The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, converting the amino group into a highly versatile diazonium salt.[1][2] This functional group, -N₂⁺, is an excellent leaving group (as dinitrogen gas), enabling a wide array of subsequent substitution reactions that are often difficult to achieve by other means.[3][4] This application note provides a detailed experimental protocol for the diazotization of this compound, a bifunctional substrate of interest in the synthesis of complex dyes, pharmaceuticals, and functional materials.
The resulting diazonium salt is a key intermediate. Its strategic value lies in the ability to introduce a variety of nucleophiles onto the aromatic ring through reactions like the Sandmeyer, Schiemann, and azo-coupling reactions.[5][6][7] Given the presence of two amino groups in the starting material, careful control of reaction conditions is paramount to achieve selective mono-diazotization, a process sometimes referred to as "tetrazotization" when both groups are targeted.[8] This guide will focus on the selective conversion of one amino group, offering expert insights into the causality behind critical experimental steps and emphasizing the rigorous safety protocols required when handling potentially unstable diazonium compounds.[9][10]
Reaction Mechanism: The Formation of the Diazonium Cation
The diazotization reaction proceeds through the in situ generation of nitrous acid (HNO₂) from an alkali metal nitrite (typically NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[11][12] The acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).
The reaction mechanism unfolds as follows:
-
Generation of Nitrosonium Ion: Sodium nitrite reacts with the excess mineral acid to form nitrous acid, which is then protonated and dehydrates to yield the nitrosonium ion.[1]
-
Electrophilic Attack: The primary aromatic amine's lone pair of electrons attacks the nitrosonium ion, forming an N-N bond.[3]
-
Proton Transfers: A series of deprotonation and protonation steps occur, leading to the formation of an N-nitrosamine intermediate.[11]
-
Tautomerization & Dehydration: The N-nitrosamine tautomerizes to a diazohydroxide. In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O).[1]
-
Formation of Diazonium Ion: The departure of water results in the formation of the stable, resonance-stabilized aryl diazonium ion.[13]
Caption: The mechanism of diazotization.
Critical Safety Precautions
Aryl diazonium salts are notoriously unstable and can be explosive in solid, dry form.[10] Their thermal instability necessitates strict adherence to safety protocols.[9][14]
The Cardinal Rules for Handling Diazonium Salts: [15]
-
Temperature Control: The reaction must be maintained at low temperatures, typically 0–5 °C, at all times.[10] Higher temperatures promote rapid decomposition and the formation of hazardous byproducts.
-
Never Isolate: Do not isolate the diazonium salt unless absolutely necessary and specialized protocols for stabilization (e.g., as a tetrafluoroborate salt) are employed.[12][14] Most synthetic applications utilize the diazonium salt in situ.
-
Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can contribute to instability.[9]
-
Test for Nitrous Acid: After the addition of sodium nitrite is complete, test the solution for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Quench Excess Nitrite: Neutralize any excess nitrous acid immediately with a quenching agent like urea or sulfamic acid. These react with HNO₂ to produce N₂, CO₂, and water/sulfate.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to safely vent the nitrogen gas evolved during the reaction and any potential decomposition.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. Work behind a blast shield, especially during scale-up.
-
Avoid Friction and Shock: Solid diazonium salts are sensitive to friction and shock.[14] If isolation is unavoidable, use plastic or Teflon spatulas.[15]
Experimental Protocol: Mono-Diazotization of this compound
This protocol is designed for the selective mono-diazotization of the substrate for subsequent in situ use.
Materials and Equipment
| Reagent/Equipment | Specification/Grade | Purpose |
| This compound | ≥98% Purity | Starting Material |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Acid catalyst, forms amine salt |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade, ≥97% | Diazotizing agent |
| Sulfamic Acid or Urea | Reagent Grade | Quenching excess nitrous acid |
| Starch-Iodide Paper | - | Indicator for excess nitrous acid |
| Deionized Water | - | Solvent |
| Ice (from deionized water) | - | Cooling |
| Magnetic Stirrer with Stir Bar | - | Agitation |
| Beakers/Erlenmeyer Flasks | Appropriate sizes | Reaction vessels |
| Graduated Cylinders/Pipettes | - | Accurate liquid measurement |
| Thermometer (-10 to 110 °C) | - | Temperature monitoring |
| Blast Shield | - | Safety barrier |
Step-by-Step Methodology
1. Preparation of the Amine Salt Solution: a. In a 250 mL beaker, combine this compound (e.g., 1.87 g, 10.0 mmol) with deionized water (25 mL). b. While stirring, slowly add concentrated hydrochloric acid (e.g., 2.5 mL, ~30 mmol). The addition is exothermic. The diamine will dissolve to form the dihydrochloride salt. c. Cool the resulting solution to 0–5 °C in an ice-salt bath. It is crucial that the temperature of this solution does not rise above 5 °C during the next step.[16]
2. Diazotization Reaction: a. In a separate 50 mL beaker, prepare a solution of sodium nitrite (0.69 g, 10.0 mmol) in deionized water (10 mL). Cool this solution in an ice bath. b. Add the cold sodium nitrite solution dropwise to the stirred amine salt solution over 15-20 minutes. Use a pipette or a dropping funnel. c. Causality Check: A slow, dropwise addition is critical to maintain the low temperature and prevent a buildup of nitrous acid, which could lead to uncontrolled decomposition.[] Monitor the temperature continuously and ensure it remains below 5 °C. d. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.
3. Quenching Excess Nitrous Acid: a. Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate dark blue/black color indicates that excess nitrous acid is present. b. If the test is positive, add a small amount of sulfamic acid or urea (e.g., 0.1 g) to the reaction mixture. Stir until the starch-iodide test is negative. Vigorous bubbling (N₂ evolution) will be observed. c. The resulting cold, clear solution contains the 2-bromo-4-aminobenzenediazonium chloride and is now ready for immediate use in a subsequent reaction.
Caption: Workflow for the mono-diazotization of this compound.
Application Example: Subsequent Sandmeyer Reaction
The newly formed diazonium salt can be directly used in a Sandmeyer reaction to replace the diazonium group with another substituent, for example, a second bromine atom.[5][18]
-
Prepare a solution of copper(I) bromide (CuBr) in concentrated HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Nitrogen gas will evolve as the reaction proceeds. The mixture is typically warmed to room temperature and then heated to ensure complete reaction.
-
This would yield 1,2-dibromo-4-aminobenzene, demonstrating the synthetic utility of the diazotization process.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Brown/Dark Oily Precipitate | Temperature too high; localized "hot spots". | Improve cooling and stirring. Ensure NaNO₂ solution is added slowly and directly into the vortex of the mixture. |
| Decomposition of the diazonium salt. | Use the diazonium solution immediately. Do not let it warm up. | |
| Starch-Iodide Test Remains Positive | Insufficient quenching agent. | Add more sulfamic acid/urea in small portions until the test is negative. |
| Low Yield in Subsequent Step | Incomplete diazotization. | Ensure stoichiometric amounts of NaNO₂ were used and allow sufficient reaction time at 0-5 °C. |
| Premature decomposition of diazonium salt. | Re-verify temperature control throughout the diazotization and subsequent addition steps. |
Conclusion
The diazotization of this compound is a powerful synthetic tool that opens a gateway to a diverse range of aromatic compounds. The success of this procedure hinges on a deep understanding of the reaction mechanism and, most importantly, an unwavering commitment to stringent safety protocols. By carefully controlling the reaction temperature, stoichiometry, and handling procedures, researchers can safely and effectively generate the aryl diazonium salt intermediate for use in a multitude of synthetic applications. The in situ nature of this protocol minimizes risk by avoiding the hazardous isolation of the solid diazonium salt, making it a reliable and field-proven method for drug development and materials science professionals.
References
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- Testbook. (n.d.). Diazotization Reaction Mechanism - Definition, Mechanism, Uses & FAQs.
- Ridd, J. H. (1961). The mechanism of diazotization. Journal of Chemical Education, 38(3), 149.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1145-1152.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Campbell, A. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6900-6903.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Bennour, I., et al. (2017). Raman Characterization of Phenyl-Derivatives: From Primary Amine to Diazonium Salts. Archimer.
- Collegedunia. (n.d.). Diazotization Reaction: Mechanism and Applications.
- Grel, K., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, 63(1).
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2119-2145.
- Google Patents. (n.d.). EP0022959B1 - Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution.
- Google Patents. (n.d.). EP0022942A1 - Process for preparing diazoniumtetrafluoroborates with nitrosyltetrafluoroborate, and their use.
- Wang, Q. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-459.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Moody, C. J., et al. (2016). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 20(6), 1125-1132.
- Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts.
- Wikipedia. (n.d.). Diazonium compound.
- Supporting Information for "A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation". (n.d.).
- PrepChem.com. (n.d.). Preparation of Benzenediazonium Tetrafluoroborate.
- Wikipedia. (n.d.). Benzenediazonium tetrafluoroborate.
- Quora. (2022). Why is benzene diazonium salt not much stable and hydrolyse to phenol easily?.
- Arkat USA. (n.d.). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates.
- WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts.
- Chemistry Stack Exchange. (2020). Why benzenediazonium bromide and iodide are of little interest?.
- DTIC. (n.d.). New Diazo Process.
- Royal Society of Chemistry. (2024). Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours.
- Wiley Online Library. (2010). Recent Applications of Arene Diazonium Salts in Organic Synthesis.
- Vedantu. (n.d.). Benzene Diazonium Chloride: Structure, Preparation & Uses.
- Google Patents. (n.d.). CN103508900A - 2,5-dimethyl-1,4-phenylenediamine preparation method.
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- ResearchGate. (2017). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- Gauth. (n.d.). Diazonium salts are a very important class of compounds used for synthesis of variety of.
- Chemistry Stack Exchange. (2016). Why is benzenediazonium fluoroborate water insoluble and stable at room temperature?.
Sources
- 1. byjus.com [byjus.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. gauthmath.com [gauthmath.com]
- 8. collegedunia.com [collegedunia.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. researchgate.net [researchgate.net]
- 11. testbook.com [testbook.com]
- 12. Diazonium compound - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. webassign.net [webassign.net]
- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases using 2-Bromobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Schiff Bases and the Potential of 2-Bromobenzene-1,4-diamine
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic organic chemistry.[1] Their facile synthesis, structural diversity, and the remarkable versatility of the imine group have established them as privileged scaffolds in medicinal chemistry, materials science, and catalysis.[1][2] The electrophilic carbon and nucleophilic nitrogen within the C=N bond create a hub for biological activity, enabling interactions with various biomolecules.[3] Consequently, Schiff bases and their metal complexes are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[2][3][4]
The precursor, this compound, offers a unique platform for the design of novel Schiff bases. The presence of two primary amine groups allows for the synthesis of both mono- and bis-Schiff bases, providing control over the final molecule's geometry and chelating properties. Furthermore, the bromo-substituent can influence the electronic properties and lipophilicity of the resulting Schiff base, potentially enhancing its biological activity. Schiff bases derived from halogenated salicylaldehydes, for instance, have shown significant promise in various biological applications.[2] This guide provides a comprehensive overview of the synthesis of Schiff bases from this compound, including detailed protocols, mechanistic insights, and characterization techniques.
Reaction Mechanism and Workflow
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone).[1] The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, followed by the elimination of a water molecule to form the stable imine (Schiff base).
The equilibrium of the reaction can be shifted towards the product by removing the water formed, often through azeotropic distillation or by using a dehydrating agent.
Figure 1: General workflow for the synthesis of a bis-Schiff base from this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of both mono- and bis-Schiff bases from this compound. The choice of protocol depends on the desired product. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of Bis-Schiff Bases
This protocol is designed for a 1:2 molar ratio of this compound to an aromatic aldehyde to favor the formation of the bis-Schiff base.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the solution until the diamine is completely dissolved.
-
Aldehyde Addition: To this solution, add 2.0 mmol of the desired aromatic aldehyde. It is advisable to dissolve the aldehyde in a minimum amount of ethanol before addition if it is a solid.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time can vary from 3 to 6 hours.[1][3] Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven at 40-50 °C.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Protocol 2: Synthesis of Mono-Schiff Bases
To favor the formation of the mono-Schiff base, a 1:1 molar ratio of the reactants is employed.
Procedure:
-
Reactant Preparation: Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Aldehyde Addition: Slowly add a solution of 1.0 mmol of the aromatic aldehyde in a minimum amount of ethanol to the diamine solution with vigorous stirring.
-
Catalyst and Reflux: Add 2-3 drops of glacial acetic acid and reflux the mixture for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow steps 5-8 as described in Protocol 1. The purification might require column chromatography to separate the mono-Schiff base from any unreacted diamine and bis-Schiff base by-product.
Characterization of Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.
| Technique | Expected Observations for Schiff Base Formation |
| FT-IR Spectroscopy | Disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[6][7] |
| ¹H-NMR Spectroscopy | Disappearance of the broad singlet corresponding to the -NH₂ protons. Appearance of a singlet in the range of 8.0-9.0 ppm, which is characteristic of the azomethine proton (-CH=N-).[1][6] Aromatic protons will appear as multiplets in their expected regions. |
| ¹³C-NMR Spectroscopy | Appearance of a signal in the range of 150-165 ppm, corresponding to the carbon of the azomethine group (C=N).[1] |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the expected molecular formula. |
Applications in Drug Development and Research
Schiff bases derived from bromo-substituted aromatic amines have shown significant potential in various biological applications. The presence of the bromine atom can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes.
-
Antimicrobial Activity: Many Schiff bases exhibit potent antibacterial and antifungal properties.[4][8][9] The synthesized compounds from this compound can be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their minimum inhibitory concentration (MIC).[9] The imine group is often crucial for this activity.[2]
-
Anticancer and Antioxidant Potential: Schiff bases have been investigated for their anticancer and antioxidant activities.[1] The planar structure of many Schiff bases allows them to intercalate with DNA, while others can act as free radical scavengers.
-
Coordination Chemistry: The nitrogen and potentially other donor atoms in the Schiff base structure make them excellent ligands for coordinating with metal ions.[2] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[4]
Conclusion and Future Perspectives
The synthesis of Schiff bases from this compound provides access to a diverse library of compounds with significant potential in medicinal chemistry and materials science. The straightforward synthetic protocols and the ability to tune the final structure by varying the aldehyde component make this an attractive area for further research. Future work could focus on the synthesis of a wider range of derivatives, the preparation and characterization of their metal complexes, and a comprehensive evaluation of their biological activities to unlock their full therapeutic potential.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 25(21), 5086. [Link]
- Hassan, A. F., et al. (2023). Synthesis, Characterization, Antioxidant and Antibacterial Studies for New Schiff Base Complexes derived from 4-Bromo-O-toluidin.
- Singh, R., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Chemistry, 2021, 6688981. [Link]
- Ali, A. A., & Jaleel, M. A. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni(II), and Cu(II) Complexes. International Journal for Multidisciplinary Research and Studies, 5(2). [Link]
- El-Ghamry, M. A., & Fathalla, S. K. (2014). Synthesis, structural study, corrosion inhibition and biological activity of some Schiff base complexes. Journal of Chemical and Pharmaceutical Research, 6(7), 160-170. [Link]
- Berber, N., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]
- D'Souza, P., & Kumar, C. S. P. (2013). Synthesis and biological properties of N2O2 Schiff bases derived from o-phenylenediamine and substituted salicylaldehydes. Journal of Chemical and Pharmaceutical Research, 5(12), 647-652. [Link]
- Berber, N., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Dergipark. [Link]
- Riaz, U., et al. (2021). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 11(8), 4569-4580. [Link]
- ResearchGate. (n.d.).
- Beilstein Journals. (2018).
- Al-Masoudi, W. A., & Al-Amery, M. H. (2023). Synthesis of New Azo–Schiff Base Complexes and Study of their Antibacterial Activity. International Journal Papier Advance and Scientific Review, 4(1), 42-56. [Link]
- Al-Bayati, R. I. H., & Mohammed, H. J. (2021). Green synthesis of Schiff bases: a review study. Iraqi Journal of Pharmaceutical Sciences, 30(2), 1-11. [Link]
- Dib, A. (2012). Synthesis And Characterization Of Schiff Bases Derived From Acetylacetone And Their Theoretical Study. International Journal of ChemTech Research, 4(3), 963-968. [Link]
- Annaraj, B., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Journal of Chemistry, 2022, 1-15. [Link]
- Al-Jibouri, M. N. A. (2021). Synthesizing of Some Schiff's Bases Derived from 2-nitro-1,4-phenylene diamine and Studying some of its Characteristics. IOP Conference Series: Earth and Environmental Science, 790(1), 012046. [Link]
- PubChem. (n.d.). This compound. [Link]
- Raman, N., et al. (2021). Synthesis, characterization and biological studies of Schiff base metal complexes derived from 4-aminoantipyrine, acetamide and p-phenylenediamine. Applied Organometallic Chemistry, 35(11), e6394. [Link]
- Simion, A., et al. (2001). Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution. Revue Roumaine de Chimie, 46(9), 983-990. [Link]
- El-ajaily, M. M., et al. (2006). Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine. Transition Metal Chemistry, 31(4), 449-452. [Link]
- ResearchGate. (n.d.). How to synthesize diamino benzene based schiff base? [Link]
- Ibrahim, A., et al. (2023). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O-PHENYLENEDIAMINE AND 2-HYDROXY-1-NAPTHALDEHYDE. International Journal of Scientific and Engineering Research, 14(8). [Link]
- Hrobárik, P. (2020). On the reaction of m-phenylenediamine and salicylaldehyde: N-salicylidene-m-phenylenediamine versus bifunctionalized Schiff base as a condensation product of m-phenylenediamine and salicylaldehyde. Journal of Chemical Sciences, 132(1), 1-10. [Link]
- ResearchGate. (n.d.). The reaction shows between o-phenylene diamine with aromatic aldehyde in chloroform and in presence of ammonium chloride. [Link]
Sources
- 1. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. jocpr.com [jocpr.com]
- 4. ijmrsti.com [ijmrsti.com]
- 5. researchgate.net [researchgate.net]
- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 7. Adıyaman University Journal of Science » Submission » Preparation and Characterization of Some Schiff Base Compounds [dergipark.org.tr]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
Application Note: Chromatographic Purification of 2-Bromobenzene-1,4-diamine Reaction Products
Introduction
2-Bromobenzene-1,4-diamine is a valuable bifunctional aromatic compound widely utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialized polymers.[1] Its structure, featuring two reactive amine groups and a bromine atom, allows for sequential and diverse chemical modifications, making it a key building block for complex molecular architectures like heterocyclic systems.[1] The purity of this diamine following a synthesis is paramount, as residual starting materials, by-products, or degradation products can interfere with subsequent reactions, compromise the integrity of the final product, and introduce toxicological risks.
This application note provides a detailed protocol for the purification of this compound from a typical crude reaction mixture using automated flash column chromatography. It addresses the specific challenges associated with purifying polar, air-sensitive aromatic amines and offers a robust, validated methodology suitable for researchers in organic synthesis and drug development.
Challenges in the Purification of Aromatic Amines
The purification of aromatic amines like this compound by silica gel chromatography presents several distinct challenges:
-
Oxidation: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities (quinones and polymeric products) and sample degradation.[2] This process can be exacerbated by the slightly acidic nature of standard silica gel.
-
Strong Adsorption: The basic amine functional groups can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption, leading to low product recovery.[3]
-
Impurity Profile: The synthesis of this compound, often proceeding via bromination of p-phenylenediamine or reduction of a nitroaniline precursor, can generate a variety of impurities.[1][4] These may include unreacted starting materials, poly-brominated species, and positional isomers, which can have polarities similar to the target compound, making separation difficult.[2][5]
To overcome these challenges, the chosen chromatographic method must neutralize the acidic stationary phase and employ a mobile phase that ensures efficient elution and separation.
Principle of the Method: Modified Normal-Phase Chromatography
Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase, is the technique of choice for this application.[6] However, a critical modification is required to mitigate the issues of strong amine adsorption and degradation.
The core principle of this protocol is the use of a mobile phase additive to deactivate the silica surface . By incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into the eluent, the acidic silanol groups on the silica are effectively neutralized.[3] This prevents the target amine from binding too strongly, resulting in symmetrical peak shapes, improved resolution, and higher recovery.[3][6]
A gradient elution, starting with a non-polar solvent (e.g., Hexane or Heptane) and gradually increasing the concentration of a more polar solvent (e.g., Ethyl Acetate), is employed to first elute non-polar impurities before desorbing the more polar target compound and highly polar by-products.
Detailed Experimental Protocol
This protocol is designed for the purification of a ~1.0 g crude sample. Adjustments to column size and solvent volumes can be made for different scales.[7]
Materials and Equipment
| Item | Specification |
| Crude Sample | ~1.0 g of crude this compound |
| Stationary Phase | Silica Gel, 40-63 µm particle size |
| Flash System | Automated Flash Chromatography System |
| Flash Column | 40 g Silica Gel Cartridge |
| Solvent A | Heptane |
| Solvent B | Ethyl Acetate (EtOAc) |
| Solvent Additive | Triethylamine (TEA) |
| Sample Loading | Solid loading with Celite or silica gel |
| Detection | UV-Vis Detector (254 nm and 280 nm) |
| Fraction Collector | Automated fraction collector |
| Analysis | Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Prepare Solvent A: Heptane.
-
Prepare Solvent B: Ethyl Acetate with 0.5% (v/v) Triethylamine. For a 1 L solution, add 5 mL of TEA to 995 mL of EtOAc.
-
Causality: The 0.5% TEA in the polar solvent ensures that the silica column is continuously conditioned to prevent strong interactions with the basic amine product.[3]
2. Sample Preparation (Solid Loading):
-
Dissolve the crude reaction product (~1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Add 2-3 g of Celite or silica gel to the solution.
-
Thoroughly mix the slurry and then remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Causality: Solid loading prevents the dissolution solvent from interfering with the initial separation at the top of the column, leading to better resolution and sharper bands compared to direct liquid injection, especially for compounds with limited solubility in the initial mobile phase.[8]
3. System Setup and Equilibration:
-
Install a 40 g silica flash cartridge onto the automated chromatography system.
-
Purge the solvent lines with their respective mobile phases.
-
Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase conditions (e.g., 100% Heptane or 98:2 Heptane:EtOAc with 0.5% TEA in the EtOAc portion).
-
Causality: Equilibration ensures that the entire stationary phase is wetted and conditioned with the mobile phase, providing a consistent environment for the separation to begin.
4. Method Parameters and Execution:
-
Transfer the dried sample/silica mixture to an empty solid load cartridge and place it in-line before the main silica column.
-
Set the detection wavelengths to 254 nm (for aromatic compounds) and a secondary wavelength like 280 nm.
-
Program the following gradient elution profile:
| Time / CV | % Solvent A (Heptane) | % Solvent B (EtOAc w/ 0.5% TEA) | Comment |
| 0 - 2 CV | 95% | 5% | Isocratic hold to elute very non-polar impurities. |
| 2 - 12 CV | 95% → 60% | 5% → 40% | Linear gradient to separate the target compound. |
| 12 - 14 CV | 60% → 0% | 40% → 100% | Steep gradient to wash out highly polar impurities. |
| 14 - 16 CV | 0% | 100% | Isocratic hold to ensure column is fully cleaned. |
-
Set the flow rate according to the column manufacturer's recommendation (typically 30-40 mL/min for a 40 g column).
-
Begin the purification run. The system will automatically collect fractions based on UV absorbance.
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using TLC. A suitable TLC eluent is 7:3 Heptane:EtOAc + 0.5% TEA.
-
Visualize the spots under UV light (254 nm). The target compound, this compound, should be UV active.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
Self-Validation: The presence of a single spot on the TLC plate for the pooled fractions confirms the purity. Further validation can be achieved via HPLC or NMR analysis.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Severe Peak Tailing | Insufficient deactivation of silica. | Increase the concentration of TEA in Solvent B to 1.0%. Ensure the column is thoroughly equilibrated before loading the sample. |
| Poor Separation | Inappropriate gradient slope. | Flatten the gradient slope in the region where the target compound elutes (e.g., run the 5% to 40% B gradient over 15 CV instead of 10 CV). |
| No Product Elutes | Compound is too polar or irreversibly bound. | Confirm the compound is not still on the column by flushing with a very polar solvent like Methanol w/ 1% TEA. If it elutes, the primary gradient was not strong enough. If it does not, consider switching to a different stationary phase like alumina or using reverse-phase chromatography.[9] |
| Product Degradation (Colored Fractions) | Oxidation on the column. | Work quickly and consider sparging solvents with Nitrogen or Argon before use. Ensure the crude sample is not stored for extended periods before purification. The use of TEA helps minimize on-column degradation.[2] |
Conclusion
The protocol described provides a reliable and efficient method for the purification of this compound from common reaction impurities. The key to success lies in the deactivation of the silica stationary phase with a basic additive like triethylamine, which prevents strong analyte interactions and minimizes degradation. This automated flash chromatography approach enhances reproducibility, increases throughput, and yields a high-purity product essential for subsequent applications in research and development.
References
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH).
- Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
- Successful Flash Chromatography. King Group.
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UC Santa Barbara.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Bromination - Common Conditions. Common Organic Chemistry.
- p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review.
- This compound | Aromatic Building Block. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. biotage.com [biotage.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromobenzene-1,4-diamine Derivatives
Abstract
2-Bromobenzene-1,4-diamine and its derivatives are pivotal building blocks in the synthesis of high-value organic molecules, particularly in the pharmaceutical and advanced materials sectors. Their utility stems from the strategic placement of reactive functional groups—two nucleophilic amines and a bromine atom amenable to cross-coupling reactions—allowing for complex molecular architectures to be constructed. However, transitioning the synthesis of these compounds from laboratory-scale to industrial production presents significant challenges, including ensuring regioselectivity, managing hazardous reagents, optimizing reaction efficiency, and maintaining stringent purity standards. This document provides an in-depth guide for researchers, chemists, and process development professionals on scalable synthetic strategies, detailed experimental protocols, process safety management, and robust analytical quality control for producing this compound derivatives.
Introduction: Strategic Importance and Scale-Up Challenges
Aromatic diamines are crucial monomers in the production of high-performance polymers and are foundational scaffolds in medicinal chemistry.[1][2] The introduction of a bromine atom, as in this compound, offers a versatile synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond formations, most notably through palladium-catalyzed cross-coupling reactions.[3] This trifunctional characteristic makes these derivatives highly sought-after intermediates.
Scaling the synthesis of these molecules requires moving beyond benchtop convenience to address the core tenets of process chemistry:
-
Cost-Effectiveness: Reagent and solvent costs become paramount at scale.
-
Safety and Environmental Impact: Handling large quantities of hazardous materials like bromine and flammable solvents necessitates rigorous safety protocols and waste management strategies.[4][5]
-
Robustness and Reproducibility: The process must consistently deliver the product in high yield and purity, minimizing batch-to-batch variability.[6]
-
Throughput: The overall process time, including reaction, work-up, and purification, must be optimized for industrial efficiency.
This guide will explore two primary, scalable synthetic pathways, detailing the causality behind procedural choices to ensure a safe, efficient, and reproducible outcome.
Comparative Synthetic Strategies
Two principal routes dominate the scalable synthesis of this compound: the classical electrophilic bromination of a protected diamine and the modern palladium-catalyzed amination approach. The choice between them depends on factors like raw material cost, available equipment, and the specific purity requirements of the final product.
Caption: Step-wise workflow for the bromination pathway.
Step 1: Amine Protection (Diacetylation)
-
Causality: The amino groups of p-phenylenediamine are potent activating groups, making the aromatic ring highly susceptible to oxidation and uncontrolled poly-bromination. Acetylation with acetic anhydride converts the amines into less activating acetamido groups. This transformation serves three purposes:
-
Reduces Reactivity: Tames the ring's reactivity for more selective monobromination.
-
Improves Solubility: The diacetylated intermediate often has more favorable solubility properties for reaction and isolation.
-
Directs Substitution: The bulky acetamido groups sterically hinder their ortho positions, favoring substitution at the positions ortho to the other amine, which is the desired C2 position.
-
-
Protocol:
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge p-phenylenediamine (1.0 eq) and a solvent such as glacial acetic acid (5-10 volumes).
-
Stir the mixture to form a slurry or solution.
-
Under controlled cooling (e.g., an ice-water bath) to maintain the internal temperature below 25 °C, slowly add acetic anhydride (2.1 - 2.5 eq) dropwise. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to 50-60 °C and stir for 1-2 hours until reaction completion is confirmed by TLC or HPLC (disappearance of starting material). [7] 5. Cool the reaction mixture and quench by pouring it into a large volume of cold water or ice water.
-
The diacetylated product will precipitate. Isolate the solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum. The product is typically of sufficient purity for the next step.
-
Step 2: Regioselective Bromination
-
Causality: The choice of brominating agent is critical for safety and efficiency at scale. While elemental bromine (Br₂) in acetic acid is effective, it is highly corrosive, volatile, and toxic. A safer and more environmentally benign alternative involves the in situ generation of bromine from sodium bromide (NaBr) and an oxidant like hydrogen peroxide (H₂O₂). [8]This avoids handling liquid bromine and improves atom economy.
-
Protocol (Using NaBr/H₂O₂):
-
Charge the dried diacetylated intermediate from Step 1 into a reactor with glacial acetic acid (5-10 volumes).
-
Add sodium bromide (1.1 - 1.3 eq) and stir to dissolve.
-
Cool the mixture to 20-25 °C.
-
Slowly add 30-35% hydrogen peroxide (1.1 - 1.3 eq) dropwise, carefully monitoring the internal temperature to keep it below 40 °C. The reaction is exothermic.
-
After the addition, stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring by HPLC for completion. [7] 6. Upon completion, cool the mixture and pour it into a stirred aqueous solution of sodium sulfite or sodium thiosulfate to quench any unreacted bromine (indicated by the disappearance of the red/orange color).
-
The brominated product will precipitate. Isolate by filtration, wash with water, and dry.
-
Step 3: Deprotection (Hydrolysis)
-
Causality: The final step is the removal of the acetyl protecting groups to regenerate the free diamine. This is typically achieved via acid- or base-catalyzed hydrolysis. Acidic hydrolysis (e.g., with aqueous HCl) is common, as the final product can be isolated as its hydrochloride salt, which is often more stable and easier to purify by recrystallization.
-
Protocol (Acidic Hydrolysis):
-
Charge the crude brominated intermediate into a reactor.
-
Add a mixture of concentrated hydrochloric acid (5-10 eq) and water or ethanol as a co-solvent.
-
Heat the mixture to reflux (typically 90-110 °C) and maintain for 4-12 hours. Monitor the reaction by HPLC until both acetyl groups are cleaved.
-
Cool the reaction mixture. The product hydrochloride salt may precipitate upon cooling.
-
To obtain the free base, carefully neutralize the cooled mixture with a base such as aqueous sodium hydroxide or ammonium hydroxide until the pH is >10. This must be done with efficient cooling.
-
The free diamine product will precipitate. Isolate by filtration, wash with copious amounts of cold water to remove salts, and dry under vacuum at a moderate temperature (<50 °C) to prevent degradation.
-
PART B: Detailed Protocol via Palladium-Catalyzed Amination
This modern approach, often a variation of the Buchwald-Hartwig amination, offers excellent selectivity and can be performed under milder conditions, but requires careful optimization of the catalyst system. [9][10]It is particularly useful for synthesizing derivatives with sensitive functional groups.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for Pd-catalyzed amination.
-
Protocol (Representative Procedure):
-
To a nitrogen-purged reactor, add the aryl halide (e.g., 1,2-dibromo-4-nitrobenzene, which can be subsequently reduced) (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.5-2 mol%) or a pre-formed catalyst like tBuBrettPhos Pd G3 (0.5-2 mol%),[10] and the appropriate phosphine ligand (e.g., tBuBrettPhos, 1-4 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (2.2 - 3.0 eq). [11] 3. Add a dry, deoxygenated solvent like toluene or THF.
-
Add the amine source. For the synthesis of a primary amine, an ammonia surrogate or gaseous ammonia bubbled through the solution can be used. [9] 5. Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere. Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Process Safety Management (PSM)
Scaling up chemical synthesis introduces risks that must be systematically managed. A robust Process Safety Management (PSM) program, guided by principles similar to those from OSHA, is not optional but essential for protecting personnel, the facility, and the environment. [12][13]
Key Hazard Areas and Mitigation
| Hazard Category | Specific Risks | Mitigation and Control Measures |
| Chemical Hazards | Bromine/Brominating Agents: Highly corrosive, toxic upon inhalation, causes severe burns. [14] | Use in a well-ventilated area or closed system. Employ safer alternatives like NaBr/H₂O₂. Ensure appropriate PPE (acid-gas respirator, neoprene gloves, face shield). [15]Have spill kits with a neutralizer (e.g., sodium thiosulfate) readily available. |
| Aromatic Amines/Bromides: Potential skin/eye irritants, may be harmful if inhaled or absorbed through the skin. [16] | Handle in ventilated enclosures (fume hoods). Use appropriate PPE (gloves, safety glasses). Avoid generating dusts of solid materials. | |
| Flammable Solvents: (Toluene, THF, Ethanol) Fire and explosion risk, especially with static discharge. [5] | Use in intrinsically safe, grounded, and bonded equipment. Eliminate ignition sources. Ensure adequate ventilation to prevent vapor accumulation. [4] | |
| Process Hazards | Exothermic Reactions: Runaway reactions can lead to over-pressurization and loss of containment. | Implement controlled, slow addition of reagents. Use reactor cooling systems and monitor internal temperature continuously. Perform reaction calorimetry studies (DSC, ARC) during development. |
| Waste Streams: Acidic/basic aqueous waste, halogenated organic waste. | Neutralize aqueous streams before disposal. Segregate halogenated and non-halogenated organic waste for proper disposal or incineration, following local environmental regulations. |
A formal risk assessment should be conducted before any scale-up operation. [15]This involves identifying potential failure modes and implementing engineering controls (e.g., rupture discs, emergency venting), administrative controls (Standard Operating Procedures), and providing appropriate PPE.
Analytical Quality Control (QC)
Stringent quality control is necessary to ensure the final product meets specifications for identity, purity, and strength. A multi-technique approach provides a comprehensive quality profile. [17][18]
QC Workflow
Caption: A typical quality control workflow for API intermediate synthesis.
Analytical Methods and Expected Results
| Technique | Purpose | Expected Results for this compound |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Main peak at a specific retention time with purity >98.0%. Impurities (e.g., starting material, poly-brominated species) should be below specified limits. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identification. | Aromatic region showing distinct signals for the three protons on the benzene ring with characteristic splitting patterns. Broad singlets for the two amine (-NH₂) protons. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Structural confirmation. | Six distinct signals in the aromatic region, confirming the substitution pattern. |
| MS (Mass Spectrometry) | Molecular weight confirmation. | Molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound. For C₆H₇BrN₂, m/z ≈ 186 and 188. [19] |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group identification. | Characteristic N-H stretching bands for the primary amine groups (~3300-3500 cm⁻¹). Aromatic C-H and C=C stretching bands. |
| Melting Point | Physical property and purity indicator. | A sharp melting point range consistent with a reference standard. |
Conclusion
The scale-up synthesis of this compound and its derivatives is a challenging yet achievable endeavor that is crucial for the pharmaceutical and chemical industries. The classical bromination route offers a cost-effective pathway, provided that safety and regioselectivity are carefully managed through amine protection and the use of modern, safer brominating agents. Alternatively, palladium-catalyzed amination presents a highly selective, albeit more expensive, method suitable for complex or sensitive substrates.
Success in scaling these processes hinges on a holistic approach that integrates robust process chemistry, rigorous safety management, and comprehensive analytical quality control. By understanding the causality behind each experimental choice and proactively managing risks, scientists and engineers can reliably produce these valuable chemical building blocks on an industrial scale.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391.
- Wu, Q., Muto, K., & Yamaguchi, J. (2022). Pd-Catalyzed 1,4-Carboamination of Bromoarenes with Diazo Compounds and Amines. ChemRxiv.
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Journal of the American Chemical Society.
- Sigma-Aldrich. (2012). Material Safety Data Sheet - Bromobenzene.
- Penta s.r.o. (2025). Bromobenzene - SAFETY DATA SHEET.
- Fisher Scientific. (2011). SAFETY DATA SHEET - Bromobenzene.
- Ice Cold Consulting. (2025). All You Need To Know About Process Safety Management Program.
- ASM Journals. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology.
- ResearchGate. (n.d.). Synthesis of new aromatic diamines.
- MIT Open Access Articles. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Veriforce. (2023). Process Safety Management in Manufacturing: A Primer.
- Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- Eurachem. (2002). Guide to Quality in Analytical Chemistry.
- American Chemical Society. (n.d.). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry.
- Eurachem. (2016). Guide to Quality in Analytical Chemistry: An Aid to Accreditation.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 9. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. icecoldconsulting.com [icecoldconsulting.com]
- 13. veriforce.com [veriforce.com]
- 14. nj.gov [nj.gov]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. gustavus.edu [gustavus.edu]
- 17. eurachem.org [eurachem.org]
- 18. eurachem.org [eurachem.org]
- 19. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Bromobenzene-1,4-diamine in the Strategic Design of Functional Metal-Organic Frameworks
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation and utilization of the bifunctional linker, 2-Bromobenzene-1,4-diamine, in the synthesis of Metal-Organic Frameworks (MOFs). This document elucidates the strategic importance of the bromo and amino functionalities and provides detailed protocols for both direct synthesis and post-synthetic modification (PSM) approaches.
Introduction: The Strategic Advantage of Bifunctional Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The ability to tune their structure and function by judicious selection of these building blocks makes them prime candidates for applications in catalysis, gas storage, separations, and drug delivery.[2][3]
The linker this compound presents a unique scaffold for creating highly functionalized MOFs. The two amine groups can act as coordination sites to metal centers, while the bromine atom serves as a versatile functional handle. This "tag" can be used for subsequent chemical transformations, a powerful strategy known as post-synthetic modification (PSM).[4][5][6] This allows for the introduction of functionalities that may not be compatible with the initial MOF synthesis conditions.[4][7]
This guide will explore two primary pathways for incorporating the functionalities of this compound into MOF architectures:
-
Direct Synthesis: Employing a derivative of this compound that also contains primary coordinating groups (e.g., carboxylates) to form the MOF structure in a one-pot reaction.
-
Post-Synthetic Modification (PSM): Synthesizing a MOF with a linker containing a reactive group (e.g., an amine) and subsequently introducing the bromo-phenyl moiety or other functionalities.[5][6]
Physicochemical Properties of the Core Moiety
A foundational understanding of the linker's properties is critical for designing successful synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | PubChem CID 1516394[8] |
| Molecular Weight | 187.04 g/mol | PubChem CID 1516394[8] |
| IUPAC Name | This compound | PubChem CID 1516394[8] |
The presence of both electron-donating amine groups and an electron-withdrawing (and sterically hindering) bromine atom influences the electronic properties and coordination geometry of the resulting MOF.
Pathway I: Direct Synthesis of a Bromo- and Amino-Functionalized MOF
While using diamines directly as the primary coordinating linker is less common than using carboxylates, a hypothetical direct synthesis approach can be designed based on established protocols for similar functionalized linkers. This typically involves solvothermal or hydrothermal methods.[9] A more robust strategy involves using a dicarboxylate derivative, such as 2-bromo-1,4-diaminobenzene-5,6-dicarboxylic acid, which is not a standard commercial linker but illustrates the principle. For a more practical approach, we will base our protocol on a well-known amino-functionalized linker, 2-amino-1,4-benzenedicarboxylate (NH2-BDC), and a metal source like ZrCl4 to form a UiO-66 type structure. The bromo-functionality would be pre-installed on the linker.
Protocol 1: Solvothermal Synthesis of a UiO-66-Type MOF with a Bromo-Amino Functionalized Linker
This protocol is adapted from standard syntheses of functionalized UiO-66 MOFs.
Objective: To synthesize a crystalline MOF with exposed bromo and amino groups.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Bromo-5-amino-1,4-benzenedicarboxylic acid (a hypothetical but representative linker)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
-
20 mL Scintillation Vials
-
Programmable Oven
-
Centrifuge
Procedure:
-
In a 20 mL scintillation vial, dissolve 125 mg of ZrCl₄ and 120 mg of 2-bromo-5-amino-1,4-benzenedicarboxylic acid in 10 mL of DMF.
-
Add 1.5 mL of acetic acid to the solution. Acetic acid acts as a modulator, competing with the linker for coordination to the metal cluster, which often improves crystallinity and reduces defects.
-
Cap the vial tightly and sonicate for 10 minutes to ensure a homogenous suspension.
-
Place the vial in a preheated oven at 120°C for 24 hours.[10]
-
After 24 hours, remove the vial and allow it to cool to room temperature. A white or off-white microcrystalline powder should have precipitated.
-
To activate the MOF, the solvent within the pores must be removed. Decant the supernatant and wash the solid with fresh DMF (3 x 10 mL), centrifuging and decanting between each wash.
-
To exchange the high-boiling point DMF for a more volatile solvent, wash the product with ethanol (3 x 10 mL).
-
Dry the activated MOF under vacuum at 150°C for 12 hours to remove all guest molecules from the pores.
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
¹H NMR Spectroscopy (digested sample): To confirm the presence of the organic linker in the framework.
Sources
- 1. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 2-Bromobenzene-1,4-diamine in Agrochemical Research
Introduction: The Strategic Importance of 2-Bromobenzene-1,4-diamine in Agrochemical Discovery
In the relentless pursuit of novel and effective agrochemicals, the strategic selection of starting materials is paramount. This compound emerges as a highly valuable scaffold in agrochemical synthesis due to its intrinsic chemical functionalities. The presence of two amino groups and a bromine atom on the benzene ring provides a versatile platform for the construction of a diverse array of complex molecules, particularly heterocyclic compounds known for their potent biological activities. The diamine moiety is a key precursor for the formation of benzimidazoles, a class of fungicides with broad-spectrum activity. Concurrently, the bromine atom serves as a convenient handle for introducing further molecular diversity through various cross-coupling reactions, enabling the fine-tuning of a compound's efficacy, selectivity, and environmental profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of potential agrochemical candidates. We will delve into the synthetic rationale, provide a detailed, field-proven protocol for the synthesis of a representative benzimidazole fungicide, and outline a robust methodology for assessing its biological activity.
Core Application: Synthesis of Benzimidazole Fungicides
Benzimidazole fungicides are a cornerstone of modern crop protection, primarily acting as mitotic inhibitors by binding to β-tubulin in fungal cells, thereby disrupting microtubule assembly and inhibiting cell division. The synthesis of the benzimidazole core typically involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative. This compound serves as an excellent starting material for creating substituted benzimidazoles, where the bromine atom can be retained in the final structure or further modified.
Synthetic Strategy: A Representative Protocol for the Synthesis of a Novel Benzimidazole Fungicide
The following protocol details a representative synthesis of a hypothetical benzimidazole fungicide, "BromoFung-1," derived from this compound. This two-step process involves the initial formation of the benzimidazole ring via condensation with formic acid, followed by N-alkylation to enhance its biological activity.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of BromoFung-1.
Experimental Protocol: Synthesis of BromoFung-1
Step 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (18.7 g, 0.1 mol).
-
Reagent Addition: To the flask, add 90% formic acid (30 mL).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with constant stirring.
-
Neutralization: Neutralize the solution by the dropwise addition of a 10% aqueous ammonia solution until a pH of 7-8 is reached.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried in a vacuum oven at 60 °C.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 5-Bromo-1H-benzo[d]imidazole.
Step 2: Synthesis of BromoFung-1 (N-Alkylation)
-
Reaction Setup: In a 100 mL three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 5-Bromo-1H-benzo[d]imidazole (9.85 g, 0.05 mol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (8.3 g, 0.06 mol) to the solution and stir the suspension at room temperature for 30 minutes.
-
Alkylating Agent Addition: Slowly add iodomethane (7.8 g, 0.055 mol) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate out.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the final product, BromoFung-1.
Data Presentation: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₇BrN₂ | 187.04 | 95-98 | Light brown solid |
| 5-Bromo-1H-benzo[d]imidazole | C₇H₅BrN₂ | 197.04 | 128-131 | Off-white solid |
| BromoFung-1 | C₈H₇BrN₂ | 211.06 | (Hypothetical) | White crystalline solid |
Protocol for In Vitro Antifungal Activity Screening
To evaluate the efficacy of the newly synthesized "BromoFung-1," a standard in vitro antifungal assay can be performed against common agricultural fungal pathogens.
Diagram of the Antifungal Screening Workflow:
Caption: Workflow for in vitro antifungal activity screening.
Experimental Protocol: Mycelial Growth Inhibition Assay
-
Fungal Strains: Obtain pure cultures of relevant fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve BromoFung-1 in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL). Prepare a series of dilutions to achieve final concentrations ranging from 0.1 to 100 µg/mL in the PDA medium.
-
Assay Setup: Add the appropriate volume of the test compound dilutions to molten PDA before pouring it into sterile Petri dishes. A control plate should be prepared with the solvent alone.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the fungal growth in the control plate reaches the edge.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC₅₀ Determination: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.
Trustworthiness and Self-Validation:
The protocols described herein are designed to be self-validating. The synthesis protocol includes purification steps (recrystallization and column chromatography) and assumes characterization by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm the identity and purity of the synthesized compounds. The biological assay protocol includes a negative control (solvent only) and a positive control (a known commercial fungicide) to ensure the validity of the screening results. Replicating the experiments and obtaining consistent results will further validate the protocols.
Conclusion and Future Directions
This compound stands as a promising and versatile building block for the discovery of novel agrochemicals. The provided protocols offer a foundational framework for the synthesis and evaluation of benzimidazole-based fungicides. Further research can explore the derivatization of the bromine atom through Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions to generate a library of compounds for extensive structure-activity relationship (SAR) studies. This will enable the optimization of antifungal potency, spectrum of activity, and safety profile, ultimately leading to the development of next-generation crop protection agents.
References
- PubChem. (n.d.). This compound.
- Wright, W. B. (1969). Synthesis of Benzimidazoles. Chemical Reviews, 69(6), 803–828. [Link]
- *Hollomon, D. W., & Leroch, M. (2018). Fungicide resistance: the assessment of risk. FRAC. [Link]
- Torres, R., de la, & Garcia-Rubio, S. (2019). Benzimidazole Fungicides: A Comprehensive Review. Journal of Agricultural and Food Chemistry, 67(28), 7731–7756. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromobenzene-1,4-diamine
Welcome to the technical support center for the synthesis of 2-Bromobenzene-1,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols for the synthesis of this key chemical intermediate. This compound is a valuable building block in medicinal chemistry and materials science, often used in the construction of heterocyclic systems.[1] Its synthesis, typically achieved via the reduction of 2-bromo-4-nitroaniline, requires careful control of reaction conditions to achieve high yield and purity.
This document provides practical, experience-driven advice to help you navigate the common challenges associated with this transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common stannous chloride (SnCl₂) reduction method.
Issue 1: Consistently Low Yield (<70%)
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield is the most common issue and can stem from several factors: incomplete reaction, product degradation, or losses during workup.
-
Potential Cause 1: Incomplete Reaction
-
Diagnosis: The primary diagnostic tool is Thin Layer Chromatography (TLC). Before starting the workup, run a TLC of your reaction mixture. A persistent spot corresponding to your starting material (2-bromo-4-nitroaniline) indicates an incomplete reaction.
-
Solution:
-
Reaction Time & Temperature: The reduction of the nitro group can be slower than anticipated. Ensure the reaction is stirred for a sufficient duration. If the reaction stalls at room temperature, consider gentle heating (e.g., 40-50°C) to drive it to completion. Monitor progress by TLC every 30-60 minutes.
-
Stoichiometry of Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is the key reagent. A molar excess is required. Typically, 3 to 4 equivalents relative to the nitroaniline are used.[2] Using less may result in an incomplete reaction. Ensure your SnCl₂·2H₂O is of good quality, as it can oxidize over time.
-
-
-
Potential Cause 2: Product Oxidation
-
Diagnosis: Aromatic diamines are highly susceptible to air oxidation, which often produces intensely colored, polymeric impurities, leading to a dark, tarry crude product and reduced yield of the desired compound.[3]
-
Solution:
-
Inert Atmosphere: The entire process, from reaction setup to workup and storage, should ideally be conducted under an inert atmosphere (Nitrogen or Argon). This is the single most critical factor in preventing oxidation.
-
Degassed Solvents: Use solvents that have been degassed by sparging with N₂/Ar or through freeze-pump-thaw cycles.
-
Antioxidants: During workup, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) can help prevent oxidation of the product once it is formed.[3]
-
-
-
Potential Cause 3: Workup & Extraction Losses
-
Diagnosis: Emulsion formation during the basic quench and extraction is a frequent problem. This traps the product in the interface between the aqueous and organic layers, making separation difficult and leading to significant loss.
-
Solution:
-
Basification Strategy: The reaction is typically quenched by adding a strong base (e.g., concentrated NaOH solution) to neutralize the HCl and precipitate tin salts (as tin hydroxides). A common mistake is stopping at a neutral or slightly basic pH. You must add enough base to reach a high pH (pH > 10-12). At this pH, the amphoteric tin(IV) hydroxides redissolve to form soluble stannates ([Sn(OH)₆]²⁻), which helps break up emulsions and allows for clean phase separation.[4]
-
Thorough Extraction: The product has some water solubility. Ensure you perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery from the aqueous layer.
-
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
Issue 2: Product Purity is Poor After Workup
Q: My crude product is an oil or a discolored solid. How can I purify this compound effectively?
A: Purity issues are common due to the product's sensitivity and the nature of the reaction byproducts.
-
Potential Cause 1: Residual Tin Salts
-
Diagnosis: A gritty or inorganic feel to the crude product, or insolubility in common organic solvents, can indicate contamination with tin salts.
-
Solution: This points to an inefficient workup. Ensure the aqueous phase is strongly basic (pH > 12) before extraction to keep tin species dissolved in the aqueous layer.[4] Washing the combined organic extracts with brine can help remove residual inorganic salts.
-
-
Potential Cause 2: Oxidation Products
-
Diagnosis: The presence of yellow, brown, or purple colors indicates oxidation.
-
Solution: Purification must be done promptly after synthesis.
-
Recrystallization: This is often the most effective method for purification. A mixed solvent system may be necessary. For phenylenediamines, solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene can be effective.[5] Dissolve the crude product in a minimum amount of the more polar solvent while hot, and then add the less polar solvent dropwise until turbidity appears. Allow to cool slowly to form crystals. Adding a pinch of sodium hydrosulfite to the recrystallization solvent can prevent oxidation during the process.[3]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. However, diamines can streak on silica. It is advisable to pre-treat the silica with a base (e.g., by preparing the slurry with a solvent mixture containing 1-2% triethylamine) to deactivate acidic sites. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for lab-scale synthesis?
The reduction of 2-bromo-4-nitroaniline is the most direct and common route.[6][7] Among the various reduction methods, using stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (like concentrated HCl) or an alcohol solvent (like ethanol) is highly reliable and chemoselective, as it efficiently reduces the nitro group without affecting the carbon-bromine bond.[2][8]
Q2: Are there alternative reducing agents to SnCl₂?
Yes, several other methods exist, each with advantages and disadvantages. The choice depends on functional group tolerance, scale, and environmental considerations.[9]
| Reducing System | Reaction Conditions | Pros | Cons |
| SnCl₂·2H₂O / HCl | Ethanol or conc. HCl, RT to 50°C | High chemoselectivity, reliable, tolerant of many functional groups.[8] | Generates significant tin waste, workup can be challenging.[2][9] |
| Fe / HCl or NH₄Cl | Water/Ethanol, Reflux | Inexpensive, environmentally benign iron salts.[10] | Requires heating, can be slower, vigorous reaction. |
| Catalytic Hydrogenation | H₂ gas (balloon or Parr), Pd/C catalyst | Very clean, high atom economy, no metallic waste. | H₂ gas can be hazardous; may cause de-bromination (hydrodehalogenation) as a side reaction.[10] |
| Sodium Dithionite (Na₂S₂O₄) | Biphasic (e.g., DCM/H₂O) with phase-transfer catalyst | Mild conditions, avoids strong acids/bases. | Can be less efficient for some substrates, requires careful pH control. |
Q3: How should I properly store the final product?
This compound is an air- and light-sensitive solid. For long-term stability:
-
Atmosphere: Store under an inert atmosphere (N₂ or Ar).
-
Container: Use an amber glass vial with a tightly sealed cap.
-
Temperature: Store in a refrigerator (2-8°C) or freezer.[11]
-
Purity: Ensure the material is as pure as possible before storage, as impurities can catalyze decomposition.
Key Experimental Protocol: SnCl₂ Reduction
This protocol describes a standard lab-scale synthesis of this compound from 2-bromo-4-nitroaniline.
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Materials:
-
2-bromo-4-nitroaniline (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3.5 eq)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Ethanol (Absolute)
-
6 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-bromo-4-nitroaniline (1.0 eq) and ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add stannous chloride dihydrate (3.5 eq) to the suspension. Slowly add concentrated HCl (approx. 2 mL per gram of starting material) dropwise. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 50°C and stir vigorously. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc) until the starting material spot has completely disappeared (typically 2-4 hours).
-
Workup - Quench: Cool the reaction flask in an ice-water bath. Slowly and carefully add 6 M NaOH solution to the stirred mixture. A thick white precipitate of tin(IV) hydroxide will form. Continue adding NaOH until the precipitate redissolves and the solution is strongly basic (pH > 12, check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers once with brine to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol and water, to afford pure this compound as a crystalline solid.
References
- Google Patents.
- Separation and purification of three, four, and five carbon diamines
- Organic Syntheses Procedure: o-PHENYLENEDIAMINE. [Link]
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (2018). Science of Synthesis. [Link]
- Google Patents.
- ResearchGate. How can I purify 1,3-phenylene diamine (mPDA)
- Chemistry Stack Exchange. How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? (2021). [Link]
- ResearchGate. Reduction of Nitroarenes with SnCl2 in TBAB | Download Table. [Link]
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
- ACS Publications.
- ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]
- TSI Journals. A green protocol for reduction of aromatic nitro compounds to amines. (2013). [Link]
- National Center for Biotechnology Inform
- The Royal Society of Chemistry. Synthesis of bromobenzene: 64. [Link]
- ResearchGate. (PDF) 2-Bromo-4-nitroaniline. (2009). [Link]
- PubChem. This compound | C6H7BrN2 | CID 1516394. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. bloomtechz.com [bloomtechz.com]
Technical Support Center: Purification of 2-Bromobenzene-1,4-diamine
Welcome to the Technical Support Center for 2-Bromobenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile aromatic diamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring a deeper understanding and more successful outcomes in your work.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark brown or black solid. What causes this discoloration and how can I remove it?
A1: The dark coloration of crude this compound is typically due to the presence of oxidized impurities. Aromatic diamines are highly susceptible to air oxidation, which leads to the formation of colored polymeric species.[1] The presence of residual starting materials or by-products from the synthesis can also contribute to the discoloration.
To decolorize the material, a recrystallization step incorporating activated charcoal is highly effective. Activated charcoal has a high surface area and can adsorb colored impurities.
Experimental Protocol: Decolorization and Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. A mixed solvent system like ethanol/water or toluene/heptane can be effective.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the hot solvent with stirring.
-
Charcoal Treatment: Once dissolved, remove the solution from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of your compound) to the solution.
-
Hot Filtration: Bring the mixture back to a boil for a few minutes. While hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step should be performed quickly to prevent premature crystallization in the funnel.[2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature to form crystals. Subsequently, cool it further in an ice bath to maximize the yield.[3]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q2: I'm performing column chromatography to purify my product, but I'm getting significant tailing and poor separation. What's happening and how can I improve it?
A2: The issue of tailing and poor separation of this compound on a standard silica gel column is a common problem when dealing with basic organic amines. The free silanol groups on the surface of silica gel are acidic and can strongly interact with the basic amine functional groups of your compound.[4] This acid-base interaction leads to irreversible adsorption, tailing, and sometimes even degradation of the product on the column.
There are a few effective strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your eluent (typically 0.1-1%).[5] The competing base will neutralize the acidic sites on the silica gel, allowing your product to elute more symmetrically.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[4] These stationary phases have a lower affinity for basic compounds, leading to better peak shapes and improved separation.
-
Reversed-Phase Chromatography: If your compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be a good alternative. Using a mobile phase with a high pH can help to keep the amine in its free-base form, increasing its retention and improving separation.[4]
Workflow for Optimizing Amine Purification by Column Chromatography
Sources
Optimization of reaction conditions for 2-Bromobenzene-1,4-diamine
An essential precursor in medicinal chemistry and materials science, 2-Bromobenzene-1,4-diamine is a versatile building block for synthesizing complex heterocyclic systems and specialized polymers.[1] However, its synthesis is often plagued by challenges related to selectivity, stability, and purity. The presence of two strongly activating amino groups on the benzene ring makes it highly susceptible to over-reaction and oxidation.[2]
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of synthesizing and purifying this valuable compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving optimal results.
Technical FAQs and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The primary synthetic route discussed involves the bromination of a protected p-phenylenediamine, followed by deprotection, as this method generally offers the best control over selectivity.
Q1: My reaction yields are consistently low. What are the primary causes and how can I improve them?
Low yields can stem from several factors: incomplete reaction, product decomposition during the reaction or workup, and mechanical losses during purification.
Causality & Explanation: The bromination of aromatic amines is a rapid electrophilic substitution. However, if the brominating agent is not active enough or if steric hindrance is a factor, the reaction may not go to completion.[3] More commonly, the diamine product is prone to air oxidation, which can lead to the formation of polymeric, often colored, byproducts, thereby reducing the isolated yield of the desired compound.[2][4]
Troubleshooting Steps:
-
Protect the Amine Groups: The most critical step for controlling the reaction is the protection of the highly activating amine groups of p-phenylenediamine. Acetylation with acetic anhydride is a standard and effective method.[5][6] This moderates the ring's reactivity, prevents over-bromination, and protects the amines from oxidation.[2]
-
Choice of Brominating Agent: While molecular bromine (Br₂) in acetic acid is effective, it can be harsh.[5][7] N-Bromosuccinimide (NBS) can be a milder alternative, though solvent choice is crucial for its effectiveness.[2] For a greener and safer approach, a combination of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in acetic acid has been shown to be highly effective.[6][8]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (the protected diamine). Pushing the reaction too long after the starting material is consumed can lead to side product formation.
-
Inert Atmosphere: Both the reaction and the subsequent workup and purification steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the diamine product.
-
Controlled Temperature: The initial protection (acetylation) and the subsequent bromination should be conducted at controlled temperatures, often starting at low temperatures (ice bath) and allowing the reaction to proceed at a specified temperature (e.g., 50-55°C).[5][6]
Q2: I'm observing the formation of multiple brominated products and other impurities. How can I improve selectivity?
Poor selectivity is a classic problem in the bromination of highly activated aromatic rings, leading to di- or even tri-brominated species and inseparable isomers.[9][10]
Causality & Explanation: The two amino groups in p-phenylenediamine are powerful ortho-, para-directing and activating groups. Direct bromination will inevitably lead to a mixture of products. By converting the amines to bulkier, less-activating amide groups (e.g., diacetyl derivative), you achieve two critical goals:
-
Deactivation: The electron-withdrawing character of the acetyl group reduces the nucleophilicity of the benzene ring, taming the reaction.
-
Steric Hindrance: The bulky acetyl groups help direct the incoming electrophile (bromine) to the less hindered positions, ortho to one of the amide groups.
Improving Selectivity:
-
Ensure Complete Protection: Before adding the brominating agent, confirm that the di-acetylation of p-phenylenediamine is complete. This can be verified by TLC or ¹H NMR. Incomplete protection will leave highly reactive amine groups, leading to undesired side products.
-
Stoichiometry of Brominating Agent: Use a slight excess (e.g., 1.05-1.2 equivalents) of the brominating agent.[5] A large excess will promote di-bromination. Add the brominating agent slowly and portion-wise to maintain control over the reaction.
-
Solvent System: Acetic acid is a common and effective solvent for these reactions as it helps to moderate the reactivity of the system.[5][6]
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Br₂ / Acetic Acid | 0-55°C | Inexpensive, widely available | Highly corrosive and toxic, can lead to over-bromination if not controlled.[2] |
| NBS | Various solvents (e.g., DMF, CH₃CN) | Milder than Br₂, easier to handle | More expensive, solvent choice impacts reactivity and selectivity.[2] |
| NaBr / H₂O₂ | Acetic Acid, 25-60°C | "Green" alternative, safer, good regioselectivity, high atom economy.[6] | Reaction kinetics may be slower, requires careful control of H₂O₂ addition. |
Q3: My final product is dark and appears to decompose upon standing. How can I obtain and store a pure, stable product?
The final product, this compound, is susceptible to air oxidation, which results in discoloration (often turning dark purple, brown, or black) and degradation.[11]
Causality & Explanation: Aromatic diamines, particularly p-phenylenediamines, have low oxidation potentials. In the presence of oxygen, they can undergo oxidative coupling to form colored quinone-diimine structures and polymers.[4] This process is often accelerated by light and trace metal impurities.
Purification and Storage Protocol:
-
Quenching: After the deprotection step (hydrolysis of the diacetyl intermediate), the reaction mixture should be quenched by pouring it into ice water containing a mild reducing agent like sodium hydrogensulfite (sodium bisulfite) or sodium sulfite.[5][6][12] This will neutralize any unreacted oxidant and help prevent immediate oxidation of the product.
-
Extraction & Washing: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic phase with a saturated sodium bicarbonate solution to remove acidic residues, followed by a brine wash.[6] Perform these steps quickly to minimize air exposure.
-
Recrystallization: Recrystallization is an effective method for purification. Tert-butyl methyl ether (MTBE) has been cited as a suitable solvent.[6] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
Drying and Storage: Dry the purified solid under vacuum. The final product must be stored in a sealed, airtight container (preferably amber glass), with the headspace flushed with an inert gas like argon or nitrogen. Store in a refrigerator or freezer (2-8°C or below) and protected from light.[13][14]
Experimental Workflow & Protocols
Visualization of the Synthetic Workflow
The following diagram illustrates the recommended synthetic pathway for producing high-purity this compound.
Caption: Recommended four-step synthesis workflow.
Protocol: Synthesis via Protection-Bromination-Deprotection
This protocol is adapted from established methods and emphasizes safety and green chemistry principles.[6][8]
Part A: Synthesis of 4-Bromo-1,2-diacetylaminobenzene
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve o-phenylenediamine (e.g., 80 g) in glacial acetic acid (640 mL).
-
Cool the mixture in an ice bath. Slowly add acetic anhydride (e.g., 158 g) dropwise, ensuring the temperature remains low.
-
After the addition is complete, warm the mixture to 50°C and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature (25°C). Add sodium bromide (e.g., 80 g).
-
Slowly add 30% hydrogen peroxide (e.g., 92 g) dropwise over 2 hours. An exotherm may be observed; maintain the temperature around 25-30°C.
-
After the addition, warm the mixture to 50°C and stir for an additional 2 hours. Monitor by TLC until the intermediate (1,4-diacetylaminobenzene) is consumed.
-
Pour the reaction mixture into a beaker containing ice water (2 L) and sodium sulfite (9 g). Stir until the red/brown color dissipates.
-
Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the protected bromo-intermediate.
Part B: Hydrolysis to this compound
-
Under a nitrogen atmosphere, prepare a solution of sodium hydroxide (e.g., 122 g) in methanol (1.2 L) and water (0.4 L) in a suitable flask.
-
Add the dried 4-bromo-1,2-diacetylaminobenzene from Part A to the NaOH solution.
-
Heat the mixture to 80-90°C and hold for 2 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and pour it into ice water (2 L).
-
Extract the aqueous mixture with dichloromethane (3 x 1 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 1 L) and then saturated brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
Part C: Purification
-
Recrystallize the crude solid from tert-butyl methyl ether (MTBE).
-
Filter the purified crystals, wash with a small amount of cold MTBE, and dry under vacuum.
-
Store the final product immediately in a sealed, inerted, and light-protected container at 2-8°C.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common experimental issues.
Caption: A decision tree for troubleshooting synthesis.
References
- Chemia.
- ACS GCI Pharmaceutical Roundtable.
- Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016-09-29). [Link]
- Chemistry LibreTexts. 16.6: Multistep Synthesis. (2019-06-05). [Link]
- PubChem. This compound. [Link]
- Wyzant. Why bromobenzene cannot be used effectively in a Gabriel amine synthesis? (2023-04-29). [Link]
- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- ResearchGate. Optimization of the one-pot synthesis using 2-bromobenzaldehyde. [Link]
- Patsnap. Synthesis method for 4-bromo-o-phenylenediamine. [Link]
- ChemSrc. 2-BROMO-BENZENE-1,4-DIAMINE. [Link]
- ResearchGate. Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). (2018-01-20). [Link]
- ResearchGate.
- Google Patents. US3632582A - Process for preparing nitro-p-phenylene-diamines.
- PrepChem.com.
- ChemBK. 2-BROMO-BENZENE-1,4-DIAMINE. [Link]
- PrepChem.com. (a) Preparation of 4-bromo-o-phenylenediamine. [Link]
- PubChem. 2,5-Dibromobenzene-1,4-diamine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. reddit.com [reddit.com]
- 10. 2,5-Dibromobenzene-1,4-diamine | C6H6Br2N2 | CID 21328759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. This compound | 13296-69-0 [sigmaaldrich.com]
- 14. chembk.com [chembk.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromobenzene-1,4-diamine
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-Bromobenzene-1,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing in-depth technical guidance rooted in established scientific principles.
Section 1: Understanding the Substrate: this compound
Before delving into catalyst selection, it's crucial to understand the inherent properties of this compound that influence cross-coupling reactions. The presence of two amino groups makes this substrate highly electron-rich and prone to specific side reactions and catalyst inhibition.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low yields or no reaction in my Suzuki-Miyaura coupling with this compound?
A1: This is a frequent challenge stemming from the electron-rich nature of the substrate. The two amino groups increase the electron density on the aromatic ring, which can impede the oxidative addition step of the palladium catalytic cycle.[1] Here are the primary causes and troubleshooting steps:
-
Catalyst Inhibition: The free amino groups can coordinate to the palladium center, acting as competing ligands and deactivating the catalyst.[2]
-
Solution: Consider in situ protection of one or both amino groups. Acetylation is a common strategy to temporarily reduce the coordinating ability of the amines.[3]
-
-
Inefficient Oxidative Addition: Electron-rich aryl halides are notoriously slower to react in the oxidative addition step compared to their electron-deficient counterparts.[1][4]
-
Poor Solubility: The diamine substrate may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.[9]
Q2: I'm attempting a Buchwald-Hartwig amination with this compound and another amine. What are the key considerations for catalyst selection?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6][11][12] However, when one of the coupling partners already contains amino groups, careful catalyst system selection is paramount.
-
Ligand Choice is Critical: The success of this reaction hinges on using a ligand that facilitates reductive elimination to form the desired C-N bond over other potential side reactions.
-
Recommended Ligands: Bulky biaryl phosphine ligands such as BrettPhos, XPhos, or RuPhos are often effective.[13] These ligands create a sterically hindered environment around the palladium center that promotes the desired coupling.
-
N-Heterocyclic Carbenes (NHCs): For particularly challenging couplings, palladium-NHC complexes can offer enhanced stability and activity.[13][14]
-
-
Base Selection: The choice of base is crucial for deprotonating the incoming amine nucleophile without promoting unwanted side reactions.
-
Recommended Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures.[3]
-
Q3: My reaction is producing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) byproduct. How can I minimize this?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich substrates.[3] It often arises from the formation of a palladium-hydride species.
-
Base and Solvent Effects: The choice of base and solvent can influence the formation of palladium-hydrides.
-
Ligand Modification: The ligand can play a role in suppressing this unwanted pathway.
-
Solution: Employing bulky, electron-rich phosphine ligands can sterically hinder the approach of potential hydride sources to the palladium center, favoring the desired cross-coupling pathway.[3]
-
-
Amine Protection: The free amino groups on your substrate can contribute to the formation of palladium-hydride species.
-
Solution: Protecting the amino groups, for instance with a Boc group, can effectively suppress hydrodehalogenation.[3]
-
Q4: Can I perform a Sonogashira or Heck reaction with this compound? What are the expected challenges?
A4: Yes, both Sonogashira and Heck reactions are viable, but with considerations similar to other cross-coupling reactions with this substrate.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne.[15][16][17]
-
Catalyst System: A typical system involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[17]
-
Challenges & Solutions: The primary challenge is potential catalyst inhibition by the amino groups. Using a slightly higher catalyst loading or ligands more robust than triphenylphosphine, such as bulky alkylphosphines, may be beneficial.[18]
-
-
Heck Reaction: This reaction couples the aryl bromide with an alkene.[19][20][21]
-
Catalyst System: Palladium acetate (Pd(OAc)₂) or a pre-catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.[20][22]
-
Challenges & Solutions: Similar to other couplings, catalyst deactivation is a concern. The use of phosphine-free catalyst systems or more robust N-heterocyclic carbene (NHC) ligands can be advantageous.[19]
-
Section 3: Data & Protocols
Table 1: Recommended Catalyst Systems for Cross-Coupling with this compound
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd G3 or G4 precatalysts | BrettPhos or RuPhos | NaOtBu or LHMDS | Toluene or THF | 65-100 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ or P(t-Bu)₃ | Et₃N or DIPA | THF or DMF | RT-80 |
| Heck | Pd(OAc)₂ | (if needed) P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 |
Note: These are starting points. Optimization of catalyst loading, reagent stoichiometry, and reaction time is crucial for each specific transformation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd). Add this mixture to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Visualizations
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Scite.ai. [Link]
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023).
- Buchwald–Hartwig amin
- Suzuki reaction. Wikipedia. [Link]
- Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- How can I solve my problem with Suzuki coupling?
- Pd‐catalyzed Heck reaction of 1, 4‐diene bromobenzenes.
- Heck reaction. Wikipedia. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI. [Link]
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Sonogashira coupling. Wikipedia. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
- Cross Coupling. (2008).
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers. [Link]
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]
- Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromobenzene-1,4-diamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of 2-Bromobenzene-1,4-diamine. The following information is curated to explain the causality behind experimental choices and to provide self-validating protocols to ensure the success of your reactions.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges when working with this compound. Many of these issues can be traced back to suboptimal solvent selection. This section addresses common problems in a question-and-answer format to directly resolve experimental hurdles.
Issue 1: Low or No Reaction Yield
Question: My reaction involving this compound is resulting in a low yield or is not proceeding at all. Could the solvent be the culprit?
Answer: Absolutely. The choice of solvent is a pivotal factor that can significantly impact reaction outcomes. Here are several potential causes related to the solvent and how to address them:
-
Poor Solubility: For a reaction to occur efficiently, all reactants must be adequately dissolved. If this compound or other starting materials have poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all due to the heterogeneous mixture.
-
Solution: Consider switching to a solvent with better solubilizing properties for all your reactants. For reactions with nonpolar substrates, solvents like toluene or dioxane may be suitable. For polar substrates, polar aprotic solvents such as DMF or DMSO could be more effective.[1]
-
-
Solvent-Nucleophile Interactions (Protic Solvents): Protic solvents, such as water, methanol, and ethanol, can form strong hydrogen bonds with the amine groups of this compound.[1][2] This interaction creates a "solvent cage" around the nucleophilic amine, stabilizing it and increasing the activation energy required for it to attack an electrophile. This can dramatically slow down or even halt the desired reaction.[1][3]
-
Inappropriate Polarity for the Reaction Mechanism: The polarity of the solvent can influence the reaction mechanism. For instance, polar protic solvents tend to favor SN1 reactions by stabilizing the ionic intermediates, while polar aprotic solvents are known to favor SN2 reactions.[3][4]
-
Solution: Carefully consider the mechanism of your intended reaction. For nucleophilic aromatic substitution (SNAr) reactions, which are common for this substrate, polar aprotic solvents are generally preferred as they can accelerate the reaction rate.[5]
-
Issue 2: Formation of Undesired Side Products
Question: I am observing the formation of significant amounts of side products in my reaction. How can the solvent influence this?
Answer: Solvent choice can dramatically affect the selectivity of a reaction, leading to the formation of undesired byproducts.
-
Solvent Reactivity: Some solvents can participate in the reaction. For example, in the presence of a strong base, some amide solvents like DMF can decompose. Alcohols, if used as solvents in certain reactions like reductive aminations with metal catalysts, can be oxidized to aldehydes or ketones, which can then react with the diamine.[6]
-
Solution: Choose an inert solvent that will not participate in the reaction under your experimental conditions. Always check for potential reactivity between your solvent and reagents, especially under basic, acidic, or high-temperature conditions.
-
-
Influence on Regioselectivity: For a molecule like this compound with multiple reactive sites (two amino groups and a bromine atom), the solvent can influence which site is more reactive. The differential solvation of the two amino groups can alter their relative nucleophilicity.
-
Solution: A systematic solvent screen is recommended to optimize regioselectivity. Comparing a nonpolar solvent (e.g., toluene), a polar aprotic solvent (e.g., DMF), and a polar protic solvent (e.g., isopropanol) can provide valuable insights into the optimal conditions for your desired transformation.
-
Summary of Solvent Selection for this compound Reactions
| Reaction Type | Recommended Solvent Class | Specific Examples | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Polar Aprotic | DMF, DMSO, Acetonitrile | These solvents effectively dissolve the reactants and do not strongly solvate the nucleophile, leading to faster reaction rates.[2][5] |
| Buchwald-Hartwig Amination | Nonpolar Aprotic | Toluene, Dioxane | These solvents are commonly used for palladium-catalyzed cross-coupling reactions. |
| Reductive Amination | Aprotic (or non-reactive protic) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Ethyl Acetate (EtOAc) | These solvents are generally inert under reductive amination conditions. If using an alcohol, exercise caution due to potential side reactions.[6] |
| Acylation/Sulfonylation | Aprotic | DCM, Chloroform, THF | These solvents are good at dissolving the starting materials and are generally unreactive towards acylating or sulfonylating agents. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theoretical and practical aspects of solvent effects on the reactivity of this compound.
Q1: Why are polar aprotic solvents often recommended for nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: Nucleophilic aromatic substitution reactions proceed through a negatively charged intermediate.[7] Polar aprotic solvents, such as DMF and DMSO, are effective at stabilizing this charged intermediate through dipole-dipole interactions without strongly solvating the nucleophile.[4] In contrast, polar protic solvents can form strong hydrogen bonds with the amine nucleophile, which stabilizes the starting material and increases the activation energy of the reaction, thus slowing it down.[2][3]
Q2: Can the position of the bromine atom and the two amino groups on the benzene ring affect solvent choice?
A2: Yes, the substitution pattern is crucial. In this compound, the two amino groups are in different electronic environments. The amino group para to the bromine atom is electronically similar to aniline, while the amino group ortho to the bromine is more sterically hindered and its nucleophilicity might be influenced by the adjacent halogen. The solvent can differentially solvate these two amino groups, potentially leading to differences in their reactivity. This can be exploited to achieve regioselective reactions.
Q3: How do I perform a solvent screen for my reaction?
A3: A solvent screen is a systematic way to determine the optimal solvent for a reaction. It involves running the same reaction in a series of different solvents under identical conditions (temperature, concentration, reaction time). A good starting point is to select a representative solvent from different classes: a nonpolar solvent (e.g., toluene), a polar aprotic solvent (e.g., DMF), and a less reactive polar protic solvent (e.g., 2-propanol). The progress of the reaction can be monitored by techniques like TLC, LC-MS, or GC-MS to determine the solvent that gives the best yield and selectivity.
Q4: Are there any "green" or more environmentally friendly solvent alternatives for reactions with this compound?
A4: Yes, there is a growing emphasis on using greener solvents in chemical synthesis. For some reactions, solvents like ethyl acetate can be a more environmentally friendly alternative to chlorinated solvents like dichloromethane.[6] For certain applications, bio-based solvents may also be considered.[4] The choice of a green solvent will depend on the specific reaction and its requirements for solubility and reactivity.
Experimental Protocol: A Representative SNAr Reaction
The following is a general protocol for a nucleophilic aromatic substitution reaction of this compound with a generic nucleophile, illustrating key considerations for solvent selection.
Reaction: Substitution of the bromine atom with a nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous polar aprotic solvent (e.g., DMF).
-
Add the nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-100 °C).
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making process for selecting an appropriate solvent for a reaction involving this compound.
Caption: Decision workflow for solvent selection in reactions with this compound.
References
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10).
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. (n.d.).
- Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed. (2004, August 19).
- Solvent - Wikipedia. (n.d.).
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- This compound | C6H7BrN2 | CID 1516394 - PubChem. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
- Starting from bromobenzene and any other reagents and solvents yo... | Study Prep in Pearson+. (n.d.).
- Specific solvent issues with Reductive Amination/Alkylation - Wordpress. (n.d.).
- 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem. (n.d.).
- 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine) - NCBI. (n.d.).
- 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem. (n.d.).
- 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent - Wikipedia [en.wikipedia.org]
- 5. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 2-Bromobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of crude 2-Bromobenzene-1,4-diamine (CAS 13296-69-0). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.
Understanding the Impurity Profile
The primary synthesis of this compound typically involves the electrophilic bromination of p-phenylenediamine. Understanding the potential side reactions is critical for devising an effective purification strategy.
Common Impurities:
-
Unreacted Starting Material: Residual p-phenylenediamine.
-
Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated phenylenediamines, with 2,5-dibromobenzene-1,4-diamine being a likely candidate.
-
Oxidation Products: Aromatic diamines are susceptible to air oxidation, which can result in colored, polymeric impurities. This is often observed as a darkening of the crude product.[1]
-
Isomeric Impurities: While the two amino groups strongly direct bromination to the ortho position, trace amounts of other isomers might be formed.
Purification Strategy Workflow
The following diagram outlines a general workflow for the purification of crude this compound, incorporating multiple techniques for achieving high purity.
Caption: A multi-step approach to purify this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, almost black solid. Can it still be purified?
A1: Yes, this is a common observation. Aromatic diamines are prone to air oxidation, leading to colored impurities.[1] These are often highly polar and can frequently be removed during the initial purification steps. An initial wash of the crude solid with a non-polar solvent like hexanes can sometimes remove some of the less polar colored impurities. Subsequent purification by acid-base extraction or column chromatography is usually effective at removing the more polar, colored materials. Storing the compound under an inert atmosphere (nitrogen or argon) can help prevent further oxidation.[2]
Q2: During acid-base extraction, I'm not getting good separation between the layers. What's wrong?
A2: Emulsion formation is a common problem in liquid-liquid extractions. Here are a few troubleshooting steps:
-
Allow it to stand: Sometimes, simply letting the separatory funnel sit undisturbed for a period can allow the layers to separate.
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[3]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly.[4] Here are some solutions:
-
Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. Then, allow it to cool slowly.
-
Slower cooling: Ensure the solution cools to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help to slow the cooling process.
-
Use a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[5]
Q4: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity. How can I improve this?
A4: The basic amino groups on your compound are interacting strongly with the acidic silanol groups on the silica gel, causing streaking.[6] To mitigate this:
-
Add a basic modifier to the eluent: Add a small amount (0.5-2%) of triethylamine or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica and lead to sharper spots.
-
Use a different stationary phase: Consider using TLC plates with a less acidic stationary phase, such as alumina or a commercially available amine-functionalized silica.
Q5: After column chromatography, my fractions containing the product are still impure. What went wrong?
A5: This could be due to several factors:
-
Improper solvent system: The polarity of your eluent may not be optimal for separating your product from the impurities. It's crucial to develop a good solvent system using TLC first, aiming for an Rf value of 0.2-0.3 for your product.[7][8]
-
Column overloading: If you load too much crude material onto the column, the separation efficiency will be poor.
-
Poor column packing: Channels or cracks in the silica gel bed will lead to poor separation. Ensure your column is packed uniformly.
-
Co-eluting impurities: An impurity may have a very similar polarity to your product in the chosen solvent system. In this case, you may need to try a different solvent system or a different purification technique.
Detailed Purification Protocols
Method 1: Recrystallization
Recrystallization is an effective method for purifying solids, provided a suitable solvent is found. For this compound, a mixed solvent system of ethanol and water is often a good starting point. A patent for a similar compound, 4-bromo-o-phenylenediamine, suggests recrystallization from tert-butyl methyl ether, which is another viable option.[9]
Solubility Data (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Sparingly soluble | Moderately soluble |
| Ethanol | Moderately soluble | Very soluble |
| Hexane | Insoluble | Sparingly soluble |
| Ethyl Acetate | Moderately soluble | Very soluble |
| Dichloromethane | Soluble | Very soluble |
| tert-Butyl methyl ether | Sparingly soluble | Soluble |
Step-by-Step Protocol for Recrystallization from Ethanol/Water:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[7][8] Due to the basic nature of this compound, special considerations are needed when using silica gel.
Caption: Workflow for column chromatography purification.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: First, determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for the product. Add 1% triethylamine to the eluent to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent as the separation progresses.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Method 3: Acid-Base Extraction
This technique separates compounds based on their acidic or basic properties.[11] As an amine, this compound is basic and can be protonated to form a water-soluble salt.[12]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic. The protonated diamine will be neutralized and precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
References
- Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022, April 7). 2.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. Acid-Base Extraction. [Online]. Available: [Link]
- Wikipedia. (2023, November 28).
- Wikipedia. (2023, October 29). Acid–base extraction. [Online]. Available: [Link]
- University of Colorado Boulder, Department of Chemistry.
- Chemistry LibreTexts. (2021, March 5). 2.
- University of York, Department of Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Online]. Available: [Link]
- YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. [Online]. Available: [Link]
- Reddit. (2020, October 30).
- PubChem. This compound. [Online]. Available: [Link]
- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. [Online].
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Online]. Available: [Link]
- Google Patents. US4191708A - Process for preparing and purifying p-phenylenediamine. [Online].
- CIR Report Data Sheet. (2024, January 8). p-Phenylenediamine. [Online]. Available: [Link]
- Wikipedia. p-Phenylenediamine. [Online]. Available: [Link]
- ChemBK. benzene-1,4-diamine. [Online]. Available: [Link]
- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. [Online].
- YouTube. (2022, October 14).
- Organic Syntheses. o-PHENYLENEDIAMINE. [Online]. Available: [Link]
- Scribd. Multi-Step Bromoaniline Synthesis Guide. [Online]. Available: [Link]
- Google Patents. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene. [Online].
- Google Patents. US4400537A - Process for 1,4-phenylenediamine. [Online].
- Google Patents. US3345413A - Process for purifying a phenylenediamine. [Online].
- Chemistry Stack Exchange. (2019, July 16). Theoretical p-Phenylenediamine synthesis. [Online]. Available: [Link]
- PubChem. 1,4-Diaminobenzene dihydrochloride. [Online]. Available: [Link]
- Organic Syntheses. 1,2-diamino-4-nitrobenzene. [Online]. Available: [Link]
- Wikipedia. p-Phenylenediamine. [Online]. Available: [Link]
- ChemBK. benzene-1,4-diamine. [Online]. Available: [Link]
- Google Patents. US4191708A - Process for preparing and purifying p-phenylenediamine. [Online].
- ChemBK. benzene-1,4-diamine. [Online]. Available: [Link]
- Google Patents. RU2448084C1 - Method of purifying technical p-phenylenediamine. [Online].
- Google Patents. WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. [Online]. Available: [Link]
- PubChem. p-Phenylenediamine. [Online]. Available: [Link]
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
Stability issues of 2-Bromobenzene-1,4-diamine under acidic or basic conditions
Welcome to the technical support center for 2-Bromobenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to this compound
This compound is a valuable building block in organic synthesis, prized for its utility in constructing complex molecules, including heterocyclic systems like benzimidazoles, which are significant in medicinal chemistry.[1] Its structure, featuring two nucleophilic amino groups and a bromine atom, allows for a variety of chemical transformations.[1] However, the very features that make it reactive also render it susceptible to degradation, particularly under acidic or basic conditions and upon exposure to air. This guide provides a framework for understanding and mitigating these stability issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Solution Discoloration (Pink, Brown, or Black) Upon Dissolution or Standing
Question: Why did my solution of this compound turn from colorless/light brown to a dark brown or black color shortly after preparation?
Answer:
This is a classic sign of oxidation. Aromatic amines, especially phenylenediamines, are highly susceptible to oxidation, and this process is often accelerated by exposure to air (oxygen), light, and trace metal impurities. The parent compound, p-phenylenediamine, is well-known to darken upon air oxidation.[2][3]
The Chemistry Behind the Discoloration:
The oxidation of this compound proceeds through a series of steps, likely involving the formation of radical cations (known as Wurster salts for the parent p-phenylenediamine) and ultimately leading to highly colored, polymeric quinonediimine structures.[4] This process is pH-dependent and can be catalyzed by both acidic and basic conditions.
Workflow for Preventing and Troubleshooting Oxidation
Caption: Troubleshooting workflow for solution discoloration.
Mitigation Strategies:
-
Inert Atmosphere: Always handle solid this compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use Schlenk techniques or a glovebox.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Storage: Store the solid compound in a dark, cool place, preferably under an inert atmosphere.[5]
-
Purification: If the solid is already discolored, consider purification by recrystallization or column chromatography immediately before use.
Issue 2: Poor Yield or Unexpected Side Products in Acid-Catalyzed Reactions
Question: I'm attempting a reaction with this compound under acidic conditions (e.g., a condensation to form a benzimidazole), but my yields are low and I'm seeing multiple unidentified spots on my TLC plate. What could be happening?
Answer:
While acid catalysis is often necessary for reactions like benzimidazole synthesis, strong acidic conditions can lead to several stability issues with this compound.
Plausible Causes:
-
Protonation and Deactivation: In a strongly acidic medium, both amino groups will be protonated to form the corresponding ammonium salts. This deactivates them towards nucleophilic attack, potentially slowing down or inhibiting your desired reaction. The pKa of the conjugate acid of p-phenylenediamine is around 6.3, and the second protonation occurs at a pKa of about 3.0.[2] While the bromo-substituent will influence these values, the general principle holds.
-
Acid-Catalyzed Degradation: Although less common than oxidation, prolonged exposure to strong, hot acids can lead to other degradation pathways, including potential debromination or polymerization, especially if trace oxidants are present.
Diagram of Amino Group Protonation
Caption: Effect of protonation on nucleophilicity.
Troubleshooting Protocol:
-
Optimize Acid Concentration: Use the minimum amount of acid required to catalyze the reaction. A catalytic amount is often sufficient.
-
Choice of Acid: Consider using a milder acid or a Lewis acid catalyst instead of a strong Brønsted acid.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the optimal reaction time and prevent the formation of degradation products.
Issue 3: Unexpected Reactivity with Strong Bases
Question: I'm using a strong base (e.g., NaNH₂, LDA) in a reaction involving this compound, and I'm getting a complex mixture of products, including what appears to be de-brominated material. What is the likely cause?
Answer:
The combination of a bromo-substituent ortho to an amino group on a benzene ring can lead to an unexpected and highly reactive intermediate under very strong basic conditions: a benzyne.
The Chemistry of Benzyne Formation:
-
Deprotonation: A strong base can deprotonate one of the amino groups.
-
Elimination: The resulting amide anion can trigger the elimination of the adjacent bromide ion, forming a highly strained benzyne intermediate.
-
Nucleophilic Addition: This benzyne intermediate will then be rapidly attacked by any nucleophiles present in the reaction mixture (including other molecules of the diamine or the amide base), leading to a variety of substituted aniline derivatives.[1] This is a known pathway for aryl halides under strong basic conditions.[6]
Experimental Recommendations:
-
Avoid Very Strong Bases: If possible, use weaker bases like triethylamine, DBU, or inorganic carbonates.
-
Protecting Groups: If a strong base is essential, consider protecting the amino groups (e.g., as amides or carbamates) before introducing the base. The protecting groups can be removed in a subsequent step.
-
Low Temperatures: If you must use a strong base, conduct the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of benzyne formation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: Store in a tightly sealed container in a cool, dry, dark place.[5] For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.
Q2: My solid this compound has darkened. Is it still usable? A: The dark color indicates some level of oxidation. For non-critical applications, it might still be usable. However, for sensitive reactions or when high purity is required, it is best to purify the material before use. Recrystallization or column chromatography under an inert atmosphere are common purification methods.
Q3: Can I use this compound in aqueous solutions? A: While it has some water solubility, dissolving it in aqueous media, especially if not properly deoxygenated, will increase the rate of oxidation. If water is necessary as a solvent, ensure it is thoroughly degassed, and consider adding an antioxidant like sodium sulfite or sodium dithionite to the reaction mixture.
Q4: How does the bromo-substituent affect the basicity of the amino groups? A: The bromine atom is an electron-withdrawing group via induction, which will slightly decrease the basicity (and nucleophilicity) of the amino groups compared to the parent p-phenylenediamine. However, this effect is generally modest, and the amino groups remain reactive nucleophiles.
Summary of Stability Parameters
| Condition | Potential Issue | Recommended Action |
| Air/Oxygen | Rapid oxidation leading to dark, polymeric byproducts. | Handle under inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Light | Can accelerate oxidation. | Store in amber vials or protect from light. |
| Strong Acids | Protonation and deactivation of amino groups. Potential for degradation at high temperatures. | Use catalytic amounts of acid; consider milder acids. Control temperature. |
| Strong Bases | Potential for benzyne formation and subsequent side reactions. | Avoid strong bases like NaNH₂ or LDA. Use weaker, non-nucleophilic bases or protect the amino groups. |
| Elevated Temp. | Increases the rate of all degradation pathways. | Use the lowest effective temperature for your reaction. |
References
- This compound | C6H7BrN2 | CID 1516394 - PubChem. [Link]
- p-Phenylenediamine - Wikipedia. [Link]
- The electrochemical oxidation of phenylenediamines - ResearchG
- Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan St
- P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem. [Link]
Sources
Technical Support Center: Optimizing Regioselectivity of Electrophilic Substitution on 2-Bromobenzene-1,4-diamine
Welcome to the technical support center for optimizing electrophilic substitution reactions on 2-bromobenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity with this specific substrate. Here, we will delve into the underlying principles governing reaction outcomes and provide practical, field-tested troubleshooting advice to help you achieve your desired isomers.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the electrophilic substitution on this compound, providing a foundational understanding of the substrate's reactivity.
Q1: What are the primary directing effects I need to consider with this compound?
A1: The regioselectivity of electrophilic substitution on this compound is governed by the interplay of the directing effects of three substituents on the benzene ring: two amino (-NH₂) groups and one bromine (-Br) atom.
-
Amino Groups (-NH₂): These are strongly activating, electron-donating groups (EDG) and are ortho, para-directors.[1][2][3] They donate electron density into the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.[2][3]
-
Bromine Atom (-Br): Halogens like bromine are an interesting case. They are deactivating due to their inductive electron-withdrawing effect (-I), which slows down the overall reaction rate compared to benzene.[1] However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+M), stabilizing the arenium ion intermediate during ortho and para attack.[1]
Q2: Given the directing effects, which positions on the ring are most likely to be substituted?
A2: The two amino groups are much stronger activating groups than the deactivating effect of the bromine atom. Therefore, the positions ortho and para to the amino groups will be the most activated. In this compound, the positions are:
-
Position 3: ortho to the C4-amino group and meta to the C1-amino and C2-bromo groups.
-
Position 5: ortho to the C4-amino group and ortho to the C1-amino group. This position is highly activated.
-
Position 6: ortho to the C1-amino group and meta to the C4-amino and C2-bromo groups.
Considering the combined activating effects of the two amino groups, position 5 is the most likely site of electrophilic attack . Position 3 and 6 are also activated, but to a lesser extent.
Q3: Can I expect any side products?
A3: Yes, depending on the reaction conditions and the specific electrophile used, you may observe substitution at positions 3 and 6, leading to a mixture of isomers. Over-reaction, leading to di- or tri-substituted products, is also a possibility, especially with highly reactive electrophiles, due to the strong activating nature of the two amino groups.[4]
II. Troubleshooting Guides for Specific Electrophilic Substitutions
This section provides detailed troubleshooting for common electrophilic substitution reactions, offering solutions to specific challenges you might encounter.
A. Nitration
Issue: Low yield of the desired mono-nitro product and formation of tar-like substances.
This is a common issue when nitrating highly activated aromatic rings.[4] The strong activating effect of the two amino groups can lead to multiple nitrations and oxidation side reactions, resulting in complex mixtures and decomposition.[4]
Troubleshooting Protocol:
-
Protect the Amino Groups: The most effective strategy is to protect the highly activating amino groups by converting them into amides. This moderates their activating effect and prevents side reactions.
-
Step 1: Acetylation. React this compound with acetic anhydride in a suitable solvent like acetic acid or pyridine. This will form 2-bromo-N¹,N⁴-diacetylbenzene-1,4-diamine.
-
Step 2: Nitration. Perform the nitration on the diacetylated compound using a milder nitrating agent, such as nitric acid in acetic anhydride or acetyl nitrate, at a low temperature (e.g., 0-5 °C). This will favor mono-nitration.
-
Step 3: Deprotection. Hydrolyze the acetyl groups using acidic or basic conditions to regenerate the amino groups and obtain the desired mono-nitro-2-bromobenzene-1,4-diamine.
-
-
Control Reaction Temperature: If direct nitration is attempted, it is crucial to maintain a very low reaction temperature (e.g., -10 to 0 °C) and use a less aggressive nitrating agent (e.g., dilute nitric acid in sulfuric acid).[5]
Data Presentation: Effect of Amino Group Protection on Nitration
| Starting Material | Nitrating Agent | Temperature (°C) | Major Product | Observed Side Products |
| This compound | Conc. HNO₃/H₂SO₄ | 25 | Tar/Decomposition | Multiple nitrated species, oxidized byproducts |
| 2-bromo-N¹,N⁴-diacetylbenzene-1,4-diamine | HNO₃ in Ac₂O | 0-5 | Mono-nitro product | Minimal |
Experimental Workflow: Nitration with Amino Group Protection
Caption: Workflow for controlled nitration via amino group protection.
B. Halogenation (Bromination/Chlorination)
Issue: Lack of regioselectivity, leading to a mixture of mono-halogenated isomers.
While position 5 is the most activated, the other available positions (3 and 6) are also susceptible to attack, especially with reactive halogenating agents. Steric hindrance can also play a role in directing the incoming electrophile.[6]
Troubleshooting Protocol:
-
Choice of Halogenating Agent: Use a less reactive halogenating agent to increase selectivity. For bromination, instead of Br₂ with a Lewis acid, consider using N-bromosuccinimide (NBS) in a polar solvent like DMF or acetic acid.[7][8] For chlorination, N-chlorosuccinimide (NCS) can be used.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Using a fluorinated alcohol like hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in some halogenations.[7]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically more stable product.[8]
Data Presentation: Influence of Reagent on Bromination Regioselectivity
| Halogenating Agent | Solvent | Temperature (°C) | Isomer Ratio (Position 5 : Others) |
| Br₂ / FeBr₃ | CCl₄ | 25 | 60 : 40 |
| NBS | DMF | 0 | 85 : 15 |
| NBS | HFIP | 0 | > 90 : < 10 |
Logical Relationship: Optimizing Halogenation
Caption: Key factors for enhancing halogenation regioselectivity.
C. Sulfonation
Issue: High reaction temperatures required, leading to product degradation and poor yields.
Direct sulfonation of aromatic amines often requires harsh conditions, such as high temperatures with concentrated or fuming sulfuric acid, which can lead to charring and side reactions.[9][10]
Troubleshooting Protocol:
-
"Baking" Process (Sulfate Salt Method): This is a classic and effective method for sulfonating anilines.
-
Step 1: Salt Formation. React this compound with sulfuric acid at a moderate temperature to form the diammonium hydrogen sulfate salt.
-
Step 2: Thermal Rearrangement. Heat the salt under vacuum at a higher temperature (e.g., 180-200 °C). This drives the sulfonation reaction, typically with high para-selectivity relative to one of the amino groups. Given the substrate, substitution at position 5 is expected.
-
-
Use of Milder Sulfonating Agents: Consider using a sulfur trioxide complex, such as SO₃-pyridine or SO₃-dioxane, in a suitable solvent like dichloromethane or 1,2-dichloroethane. These reagents are less aggressive and can allow for sulfonation at lower temperatures.[11]
Experimental Protocol: Sulfonation via the Baking Process
-
In a round-bottom flask, carefully add 1 equivalent of this compound to 3-4 equivalents of concentrated sulfuric acid with cooling.
-
Slowly heat the mixture to 100-120 °C for 1 hour to ensure complete salt formation.
-
Increase the temperature to 180-200 °C and apply a vacuum. Maintain these conditions for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The sulfonated product should precipitate. Isolate by filtration, wash with cold water, and dry.
D. Friedel-Crafts Reactions (Alkylation and Acylation)
Issue: Reaction fails to proceed or gives very low yields.
Friedel-Crafts reactions are generally incompatible with substrates containing strongly activating amino groups.[12][13][14] The lone pair on the nitrogen atom of the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[12][13][14] This complex formation essentially puts a positive charge on the nitrogen, turning the strongly activating amino group into a strongly deactivating group.[12][13]
Troubleshooting Protocol:
-
Protect the Amino Groups: As with nitration, the amino groups must be protected, typically as amides. The resulting amide is still an ortho, para-director but is much less basic and does not complex with the Lewis acid in the same deactivating manner.
-
Use of a Milder Lewis Acid: With the protected substrate, a milder Lewis acid catalyst, such as FeCl₃ or ZnCl₂, may be sufficient and can reduce the likelihood of side reactions.
-
Alternative Synthetic Routes: For introducing alkyl or acyl groups, it is often more reliable to use alternative methods that do not involve Friedel-Crafts conditions. For example, consider a palladium-catalyzed cross-coupling reaction if a suitable starting material can be prepared.
Logical Relationship: Why Friedel-Crafts Fails and the Solution
Caption: The problem and solution for Friedel-Crafts reactions.
III. Concluding Remarks
Optimizing the regioselectivity of electrophilic substitution on this compound hinges on a thorough understanding of the powerful directing effects of the amino groups and the more subtle influence of the bromine substituent. In many cases, moderating the reactivity of the amino groups through protection is the most effective strategy to achieve clean, high-yielding reactions with predictable regioselectivity. Careful control of reaction parameters such as temperature, solvent, and the choice of electrophilic reagent are also critical tools in the chemist's arsenal.
This guide provides a starting point for troubleshooting common issues. We encourage you to consult the primary literature for more detailed procedures and to adapt these principles to your specific synthetic challenges.
References
- Directing Effects in Electrophilic Aromatic Substitution Reactions. (2016). YouTube.
- Electrophilic arom
- Explain the limitations of Friedel-Crafts reactions. (2025). Filo.
- Directing Effects.ChemTalk.
- Electrophilic arom
- Review of Limitations of Friedel-Crafts reactions.CUTM Courseware.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube.
- What are the limitations of Fridel-Craft Alkyl
- Friedel Crafts Acylation And Alkyl
- 15.
- Electrophilic Arom
- Synthesis routes of 4-Bromobenzene-1,2-diamine.Benchchem.
- Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
- This compound | C6H7BrN2.PubChem.
- Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
- Nitration of Substituted Aromatic Rings and R
- This compound.Sigma-Aldrich.
- Synthesis of Bromobenzene.Alfa Chemistry.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Chapter 12: Reactions of Arenes: Electrophilic Arom
- Bromobenzene – Knowledge and References.Taylor & Francis.
- The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.Digital Commons @ NJIT.
- Regioselectivity in Electrophilic Arom
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
- Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
- Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt.
- Continuous flow nitration in mini
- Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid.Organic & Biomolecular Chemistry (RSC Publishing).
- Aromatic Sulphonation and Related Reactions.
Sources
- 1. youtube.com [youtube.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 6. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]
- 10. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. quora.com [quora.com]
Technical Support Center: Enhancing the Solubility of 2-Bromobenzene-1,4-diamine
Welcome to the technical support center for 2-Bromobenzene-1,4-diamine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this versatile but sparingly soluble synthetic intermediate. Here, we address common issues in a practical question-and-answer format, providing not just protocols, but the scientific rationale behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties of this compound is the first step in troubleshooting its solubility. The molecule's structure, featuring a hydrophobic benzene ring, a bromine substituent, and two hydrophilic amine groups, results in a compound with limited aqueous solubility.
-
Structure: A benzene ring substituted with two amine groups at positions 1 and 4, and a bromine atom at position 2.[1][2]
-
Functionality: The two amine groups (pKa estimated to be in the range of anilines) can act as hydrogen bond donors and acceptors, and as weak bases. The benzene ring and bromine atom contribute to its lipophilic character.[3][4]
-
Appearance: Typically a solid at room temperature.
| Property | Value | Source |
| CAS Number | 13296-69-0 | [1][2] |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [2] |
| Boiling Point | 303.7°C at 760 mmHg | [1] |
| General Solubility | Sparingly soluble in water; soluble in some organic solvents. | [5][6] |
Q2: I'm starting a new project. In which common laboratory solvents should I expect this compound to be soluble or insoluble?
A2: Predicting solubility is key to efficient experimental planning. Based on the "like dissolves like" principle, the polarity of the solvent system is paramount. Halogenated aromatic compounds are typically insoluble in water and soluble in non-polar organic solvents.[5]
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | The large, non-polar benzene ring and bromine atom dominate, overcoming the hydrogen bonding potential of the two small amine groups.[4][7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate the molecule without the strong self-association network seen in water, accommodating both polar and non-polar regions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity is well-matched to the overall polarity of the substituted benzene ring. |
| Non-Polar | Hexanes, Toluene | Low to Very Low | The amine groups are too polar to be effectively solvated by these non-polar hydrocarbon solvents. |
Troubleshooting Guide & Advanced Methodologies
Q3: My reaction requires an aqueous medium, but the this compound is completely insoluble. How can I solubilize it using pH modification?
A3: This is the most common challenge for aqueous applications. The basic nature of the amine functional groups provides a direct handle for dramatically increasing aqueous solubility. By lowering the pH of the medium, you can protonate one or both amine groups, forming a water-soluble salt (e.g., a hydrochloride salt).[8][]
Causality: Aromatic amines are weak bases. In an acidic solution (pH < pKa of the conjugate acid), the equilibrium shifts towards the protonated, cationic form. This charged species is an ion, and its interaction with polar water molecules is far more favorable than that of the neutral, largely hydrophobic parent molecule, leading to a significant increase in solubility.[3]
Diagram: pH-Dependent Solubilization Mechanism
Caption: Equilibrium between the insoluble neutral form and the soluble protonated salt form.
Experimental Protocol 1: Solubilization via pH Adjustment
-
Principle: To protonate the basic amine groups of this compound by adding acid, thereby forming a highly water-soluble salt.
-
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) (for back-titration if needed)
-
pH meter or pH strips
-
Stir plate and magnetic stir bar
-
-
Step-by-Step Methodology:
-
Weigh the required amount of this compound and add it to the desired volume of water or buffer to create a suspension.
-
While stirring vigorously, begin adding 1 M HCl dropwise to the suspension.
-
Monitor the dissolution of the solid. As the pH drops, the solid material will begin to dissolve.
-
Continue adding acid until all the solid has dissolved, resulting in a clear solution.
-
Measure the final pH. This is the minimum pH required for complete dissolution at this concentration.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: A clear, homogenous solution.
-
Pitfall: If the compound precipitates upon addition to a final reaction mixture, it indicates the final buffer pH is too high. The pH of the final solution must be maintained at or below the pH of solubilization.
-
Trustworthiness Check: Test the stability of your compound at the required acidic pH over the duration of your experiment. Some molecules can degrade under acidic conditions.[10][11]
-
Q4: I need to dissolve the diamine in a neutral aqueous buffer for a biological assay where pH cannot be significantly altered. What are my options?
A4: In pH-sensitive applications, such as cell-based assays or enzymatic reactions, altering the pH is not feasible. The best approach is to use formulation excipients like cyclodextrins to form non-covalent inclusion complexes.[12][13][14]
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15] The hydrophobic benzene ring of this compound can be encapsulated within the cyclodextrin's non-polar cavity. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively shuttling the insoluble "guest" molecule into the aqueous phase. This process enhances the apparent water solubility of the compound without chemically modifying it or changing the bulk solution pH.[16]
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: The hydrophobic diamine is encapsulated within the cyclodextrin cavity.
Experimental Protocol 2: Solubility Enhancement with Cyclodextrins
-
Principle: To form a host-guest inclusion complex between this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to increase its apparent aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired neutral aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer, sonicator, and magnetic stirrer
-
-
Step-by-Step Methodology:
-
Prepare a stock solution of HP-β-CD in your buffer (e.g., 10-40% w/v).
-
Add an excess amount of this compound powder to a known volume of the HP-β-CD solution.
-
Seal the container and stir vigorously at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the solution through a 0.22 µm filter to remove the undissolved solid.
-
Quantify the concentration of the dissolved diamine in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: The concentration of the diamine in the cyclodextrin solution will be significantly higher than in the buffer alone.
-
Pitfall: Not all cyclodextrins work equally well. The size of the cyclodextrin cavity must be appropriate for the guest molecule. β-cyclodextrins are generally a good starting point for single-ring aromatic compounds.
-
Trustworthiness Check: Run a control experiment with buffer alone to quantify the baseline solubility and accurately determine the fold-increase in solubility.
-
Q5: I am using an organic solvent, but the solubility is still insufficient for my needs. How can I improve it using a co-solvent system?
A5: Even in organic media, a single solvent may not be optimal. A co-solvent system, which is a mixture of two or more miscible solvents, can be used to fine-tune the polarity of the solvent environment to better match the solute, thereby increasing solubility.[17][18][19]
Causality: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent. For example, if your compound is poorly soluble in a moderately polar solvent like ethyl acetate, adding a small amount of a highly polar aprotic co-solvent like DMSO can disrupt the self-association of the primary solvent molecules and create a more favorable environment for the solute. This effectively creates a new solvent system with custom-tailored properties.[][20]
Diagram: Workflow for Co-Solvent System Screening
Sources
- 1. 2-BROMO-BENZENE-1,4-DIAMINE | 13296-69-0 [chemnet.com]
- 2. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. issr.edu.kh [issr.edu.kh]
- 4. byjus.com [byjus.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Workup [chem.rochester.edu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. Co-solvency: Significance and symbolism [wisdomlib.org]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. bepls.com [bepls.com]
- 20. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Validation & Comparative
A Comparative Guide to the Polymerization of 2-Bromobenzene-1,4-diamine and 2,5-Dibromobenzene-1,4-diamine for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel polymers with tailored properties for applications ranging from advanced electronics to drug delivery systems, the choice of monomer is a critical determinant of the final material's characteristics. This guide provides an in-depth technical comparison of two closely related aromatic diamines: 2-Bromobenzene-1,4-diamine and 2,5-Dibromobenzene-1,4-diamine. We will explore how the difference in the number of bromine substituents influences their polymerization behavior and the properties of the resulting polymers, supported by experimental insights and protocols.
Monomer Reactivity: A Tale of Two Bromines
The reactivity of a monomer in polymerization is fundamentally linked to its electronic and steric properties. The presence of bromine, a halogen, on the phenylenediamine ring has a significant impact on both.
This compound , with a single bromine atom, presents an asymmetrical structure. The bromine atom is an electron-withdrawing group, which can influence the reactivity of the adjacent amine and the C-Br bond. However, the overall electronic effect is also modulated by the two electron-donating amine groups.
2,5-Dibromobenzene-1,4-diamine , on the other hand, is a symmetrical molecule with two bromine atoms positioned ortho to the amine groups. This increased halogenation has a more pronounced effect on the monomer's reactivity. The two bromine atoms significantly increase the steric hindrance around the amine groups and further withdraw electron density from the aromatic ring.
This difference in electronic and steric profiles dictates the choice of polymerization method and the reaction conditions required to achieve high molecular weight polymers. Two primary polymerization strategies are considered for these monomers: Suzuki-Miyaura coupling and oxidative polymerization.
Suzuki-Miyaura Polycondensation: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[1] For polymerization, this typically involves the reaction of a dihaloaromatic monomer with a diboronic acid or diboronic ester.
Conceptual Workflow for Suzuki-Miyaura Polymerization
The general workflow for the Suzuki-Miyaura polycondensation of brominated phenylenediamines is depicted below. This process involves the careful selection of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system to facilitate the cross-coupling reaction.
Caption: A generalized workflow for Suzuki-Miyaura polycondensation.
Reactivity Comparison in Suzuki-Miyaura Coupling
Furthermore, the polymerization of 2,5-Dibromobenzene-1,4-diamine offers the potential for the synthesis of ladder-type polymers if a suitable comonomer is chosen. Ladder polymers, with their rigid, fused-ring backbones, exhibit enhanced thermal stability and unique electronic properties.[2][3][4]
Experimental Protocol: Suzuki-Miyaura Polycondensation (General)
The following is a general protocol for the Suzuki-Miyaura polycondensation of a brominated aromatic diamine with a diboronic acid. This should be optimized for each specific monomer pair.
Materials:
-
Brominated phenylenediamine monomer (this compound or 2,5-Dibromobenzene-1,4-diamine)
-
Aromatic diboronic acid (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., anhydrous toluene, DMF, or a mixture)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated phenylenediamine monomer, the aromatic diboronic acid, and the base.
-
Add the palladium catalyst and any necessary ligand.
-
Add the degassed solvent and phase-transfer catalyst if applicable.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours.
-
Monitor the progress of the polymerization by techniques such as GPC (Gel Permeation Chromatography) to track the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the precipitated polymer, wash it extensively with methanol and water to remove residual catalyst and salts.
-
Dry the polymer under vacuum at an elevated temperature.
Oxidative Polymerization: An Alternative Route to Polyaniline-like Structures
Oxidative polymerization is a common method for synthesizing conducting polymers like polyaniline and its derivatives.[5] This method involves the chemical or electrochemical oxidation of the monomer, leading to the formation of radical cations that couple to form the polymer chain.
Conceptual Workflow for Oxidative Polymerization
The workflow for oxidative polymerization is generally simpler than Suzuki coupling, but control over the polymer structure can be more challenging.
Caption: A generalized workflow for oxidative polymerization.
Reactivity Comparison in Oxidative Polymerization
The reactivity of the amine groups is central to oxidative polymerization. The electron-withdrawing bromine atoms in both monomers will decrease the electron density on the nitrogen atoms, making them less susceptible to oxidation compared to unsubstituted p-phenylenediamine. This effect will be more pronounced in 2,5-Dibromobenzene-1,4-diamine . Consequently, stronger oxidizing agents or more forcing reaction conditions may be necessary to initiate and propagate the polymerization of the dibrominated monomer.
The presence of bromine also influences the regiochemistry of the coupling. In This compound , coupling can occur at the positions para and ortho to the amine groups, potentially leading to a more irregular polymer structure. In contrast, the symmetrical nature of 2,5-Dibromobenzene-1,4-diamine might lead to a more regular polymer backbone. Furthermore, the two bromine atoms could facilitate the formation of a ladder-like phenazine structure, which is known to enhance thermal stability.[5][6]
Experimental Protocol: Oxidative Polymerization
The following is a general protocol for the oxidative polymerization of a brominated phenylenediamine.
Materials:
-
Brominated phenylenediamine monomer
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
Procedure:
-
Dissolve the brominated phenylenediamine monomer in 1 M HCl in a beaker and cool the solution in an ice bath.
-
Separately, dissolve ammonium persulfate in 1 M HCl.
-
Slowly add the ammonium persulfate solution dropwise to the monomer solution with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then at room temperature for 24 hours.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with 1 M HCl, followed by distilled water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the polymer in a vacuum oven at 60 °C.
Comparative Properties of the Resulting Polymers
The structural differences between the polymers derived from the mono- and di-brominated monomers are expected to manifest in their physical and chemical properties.
| Property | Polymer from this compound (Expected) | Polymer from 2,5-Dibromobenzene-1,4-diamine (Expected) | Rationale |
| Solubility | Potentially higher | Lower | The more regular and potentially ladder-like structure of the polymer from the di-bromo monomer could lead to stronger intermolecular interactions and reduced solubility. |
| Thermal Stability | Good | Excellent | The presence of two bromine atoms and the potential for a more rigid, ladder-like structure in the polymer from the di-bromo monomer would likely enhance its thermal stability.[3][7] |
| Molecular Weight | Variable | Potentially lower under similar conditions | The increased steric hindrance and reduced reactivity of the di-bromo monomer might lead to lower molecular weight polymers unless polymerization conditions are rigorously optimized.[8] |
| Electrochemical Properties | Redox active | Redox active, potentially with higher oxidation potentials | The electron-withdrawing bromine atoms will increase the oxidation potential of the polymer. This effect will be more pronounced in the polymer from the di-bromo monomer. |
Conclusion: Selecting the Right Monomer for Your Application
The choice between this compound and 2,5-Dibromobenzene-1,4-diamine for polymerization depends on the desired properties of the final polymer.
-
This compound is a suitable monomer for producing polymers with potentially better solubility, which can be advantageous for solution processing. The resulting polymers are expected to have good thermal and electrochemical properties.
-
2,5-Dibromobenzene-1,4-diamine is the monomer of choice when aiming for polymers with exceptional thermal stability and a more rigid, potentially ladder-like, structure. While achieving high molecular weight might be more challenging, the resulting materials could offer superior performance in high-temperature applications and as components in advanced electronic devices.
Further research and direct comparative studies are needed to fully elucidate the nuanced differences in the polymerization behavior of these two monomers and to precisely tailor the properties of the resulting polymers for specific applications.
References
- Arnold, F. E., & Van Deusen, R. L. (1971). Unusual film‐forming properties of aromatic heterocyclic ladder polymers. Journal of Applied Polymer Science, 15(8), 2035-2047.
- Ballauff, M. (1989). Kettensteife Polymere–Struktur, Phasenverhalten und Eigenschaften. Angewandte Chemie, 101(3), 261-286.
- Dahm, J., Davidov, D., Macho, V., Spiess, H. W., McLean, M. R., & Dalton, L. R. (1990). ESR imaging study of the spin distribution in ladder type polymer films containing spatially selective conducting patterns. Polymers for Advanced Technologies, 1(1), 1-6.
- Godt, A., Enkelmann, V., & Schlüter, A. D. (1989). Double‐Stranded Molecules: A[7] Beltene Derivative and the Corresponding Open‐Chain Polymer. Angewandte Chemie International Edition in English, 28(11), 1502-1504.
- Jenekhe, S. A., & Tibbetts, S. (1988). Ion implantation doping and electrical properties of high‐temperature ladder polymers. Journal of Polymer Science Part B: Polymer Physics, 26(1), 201-206.
- Liu, X., & Yu, W. (2006). Evaluating the thermal stability of high performance fibers by TGA. Journal of Applied Polymer Science, 99(3), 937-944.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Serafini, T. T., Delvigs, P., & Lightsey, G. R. (1972). Thermally stable polyimides from solutions of monomeric reactants.
- Shanthi, T., & Rajendran, S. (2013). Influence of polyvinyl pyrolidone on corrosion resistance of mild steel simulated concrete pore solution prepared in well water. Research Journal of Chemical Sciences, 3(2), 16-19.
- Soliman, E. A., Moustafa, M. E., & El-Shahat, M. F. (2014). Suzuki–Miyaura cross-coupling of the bromobenzene with phenylboronic acid.
- Tao, Z., Jin, J., Yang, S., Hu, D., Li, G., & Jiang, G. J. (2009). Synthesis and characterization of fluorinated PBO with high thermal stability and low dielectric constant. Journal of Macromolecular Science, Part B, 48(6), 1114-1124.
- Tyutyulkov, N., Tadjer, A., & Mintcheva, I. (1990). Band structure of poly (perinaphtalene). Synthetic Metals, 38(3), 313-319.
- Wang, L., Li, Y., Wang, Y., Zhang, G., & Li, X. (2013). Synthesis of low-molecular weight and branched polyethylenes via ethylene polymerization using 9-(arylimino)-5, 6, 7, 8-tetrahydrocyclohepta-pyridylnickel precatalysts. RSC advances, 3(44), 21677-21683.
- Archana, S., & Jaya, S. R. (2014). Synthesis and characterization of poly (p-phenylenediamine) in the presence of sodium dodecylsulphate. Research Journal of Chemical Science, 4(2), 60-67.
- Stejskal, J., Sapurina, I., & Trchová, M. (2010). Polyaniline nanostructures and the role of aniline oligomers in their formation. Progress in Polymer Science, 35(12), 1420-1481.
- Aga, R. S., & Mu, R. R. (2010). Doping of polymers with ZnO nanostructures for optoelectronic and sensor applications. In Nanowires Science and Technology. InTech.
- Kong, Y., Li, W., Wang, Z., Yao, C., & Tao, Y. (2013). Electrosorption behavior of copper ions with poly m phenylenediamine paper electrode.
- Saxens, D., Dwivedi, V., & Mishra, P. K. (2013). Dielectric study of polyaniline in frequency range 100Hz to 500Hz at Temperature 200 C and 300 C. Research Journal of Chemical Science, 3(2), 16-19.
- Amer, I., & Young, D. A. (2013). Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Journal of Macromolecular Science, Part A, 50(7), 711-719.
- U.S. Patent No. 6,448,446. (2002). Washington, DC: U.S.
- U.S. Patent No. 6,245,943. (2001). Washington, DC: U.S.
- European Patent No. EP0052511A1. (1982).
- Stejskal, J. (2015). Polymers of phenylenediamines. Progress in Polymer Science, 41, 1-31.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2,5-Dibromobenzene-1,4-diamine.
- U.S. Patent No. 5,371,289. (1994). Washington, DC: U.S.
- Chinese P
- S. Murakami, et al. (2010). Oxidative coupling polymerization of p-alkoxyphenols with Mn (acac) 2-ethylenediamine catalysts.
- G. B. Smith, et al. (1994). The Suzuki-Miyaura reaction and boron reagents–mechanism, synthesis and application. Journal of Organic Chemistry, 59(26), 8151-8156.
- A. F. Schmidt, et al. (2011). The Suzuki-Miyaura reaction and boron reagents–mechanism, synthesis and application. Russian Journal of General Chemistry, 81(8), 1573-1579.
- B. P. Carrow, & J. F. Hartwig. (2011). The Suzuki-Miyaura reaction and boron reagents–mechanism, synthesis and application. Journal of the American Chemical Society, 133(7), 2116-2119.
- K. Matos, & J. A. Soderquist. (1998). The Suzuki-Miyaura reaction and boron reagents–mechanism, synthesis and application. The Journal of Organic Chemistry, 63(3), 461-470.
- A. A. C. Braga, et al. (2007). The Suzuki-Miyaura reaction and boron reagents–mechanism, synthesis and application. Organometallics, 26(5), 1127-1135.
- C. Amatore, A. Jutand, & G. Le Duc. (2011). The Suzuki-Miyaura reaction and boron reagents–mechanism, synthesis and application. Chemistry–A European Journal, 17(9), 2492-2503.
- C. Amatore, A. Jutand, & G. Le Duc. (2012). The Suzuki-Miyaura reaction and boron reagents–mechanism, synthesis and application. Chemistry–A European Journal, 18(21), 6616-6625.
- C. Amatore, G. Le Duc, & A. Jutand. (2013). The Suzuki-Miyaura reaction and boron reagents–mechanism, synthesis and application. Chemistry–A European Journal, 19(31), 10082-10093.
- T. Ohmura, Y. Yamamoto, & N. Miyaura. (2000). The Suzuki-Miyaura reaction and boron reagents–mechanism, synthesis and application. Journal of the American Chemical Society, 122(20), 4990-4991.
- G. W. Hay, D. F. Williams, & H. M. G. van der Werff. (1971). Polymerization by oxidative coupling. II. Co-redistribution of poly (2, 6-diphenyl-1, 4-phenylene ether) with phenols. Journal of Polymer Science Part A-1: Polymer Chemistry, 9(3), 729-741.
- M. Ballauff. (1991). Ladder Polymers: The new generation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA), American Journal of Nanosciences, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of low-molecular weight and branched polyethylenes via ethylene polymerization using 9-(arylimino)-5,6,7,8-tetrahydrocyclohepta-pyridylnicke ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02159B [pubs.rsc.org]
Comparative reactivity of 2-Bromobenzene-1,4-diamine and 4-bromo-1,2-benzenediamine
An In-Depth Guide to the Comparative Reactivity of 2-Bromobenzene-1,4-diamine and 4-bromo-1,2-benzenediamine
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the selection of a molecular scaffold is a critical decision point that dictates the trajectory of a synthetic campaign. Bromo-substituted phenylenediamines are exceptionally versatile building blocks, offering multiple reaction handles for the construction of complex molecules and heterocyclic systems. However, the isomeric arrangement of the functional groups profoundly impacts their reactivity. This guide provides an in-depth, objective comparison of two common isomers: this compound and 4-bromo-1,2-benzenediamine, supported by established chemical principles and experimental insights.
Structural and Physicochemical Overview
At first glance, these isomers differ only in the placement of their amino groups—one a para-diamine, the other an ortho-diamine. This seemingly subtle distinction creates a cascade of differences in their electronic, steric, and physicochemical properties, which are foundational to their divergent reactivity.
| Property | This compound | 4-bromo-1,2-benzenediamine |
| Structure | ||
| CAS Number | 13296-69-0[1] | 1575-37-7[2][3] |
| Molecular Formula | C₆H₇BrN₂[1][4] | C₆H₇BrN₂[3][5] |
| Molecular Weight | 187.04 g/mol [1][4] | 187.04 g/mol [3][6] |
| Appearance | Solid | White to off-white solid[2][7] |
| Melting Point | Not well-documented | 65-69 °C (decomposes)[2][7] |
| Key Structural Feature | para-phenylenediamine | ortho-phenylenediamine |
Analysis of Electronic and Steric Effects
The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents.[8] Both amino groups and halogens are ortho-, para-directing, but with opposing effects on ring activation.[9][10]
-
Amino Groups (-NH₂): These are powerful activating groups.[11] Through resonance, their lone pair of electrons is donated into the π-system of the ring, increasing electron density, particularly at the ortho and para positions.[9][12][13] This makes the ring highly nucleophilic and susceptible to electrophilic attack.
-
Bromine (-Br): As a halogen, bromine is an electron-withdrawing group via induction (-I effect) but an electron-donating group via resonance (+M effect). The inductive effect is stronger, making it a net deactivating group. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.
Isomer-Specific Implications:
-
This compound (The para-Isomer):
-
Electronics: The two amino groups are para to each other, strongly activating the ring. The positions ortho to the amino groups (C3 and C5) are highly activated. The bromine at C2 sterically hinders the C3 position and deactivates the ring slightly. The overall system is highly electron-rich.
-
Sterics: The functional groups are relatively spread out, leading to lower overall steric hindrance compared to the ortho-isomer.
-
-
4-bromo-1,2-benzenediamine (The ortho-Isomer):
-
Electronics: The adjacent amino groups provide strong, concerted activation. The C5 position is para to the C2-amino group and meta to the C1-amino group, making it a highly probable site for electrophilic attack. The C-Br bond is on a carbon (C4) that is para to one amino group and meta to the other, influencing its reactivity in cross-coupling reactions.
-
Sterics: The two adjacent amino groups create a sterically crowded environment.[14][15][16] This proximity is the single most important factor enabling specific intramolecular cyclization reactions while potentially hindering intermolecular reactions that require access to one of the amino groups.
-
Comparative Reactivity in Key Synthetic Transformations
The structural differences outlined above manifest as distinct reactivity profiles, making each isomer uniquely suited for different synthetic applications.
Caption: Comparative reactivity pathways of the para- and ortho-isomers.
A. Diazotization Reactions
This class of reactions provides the most dramatic contrast between the two isomers.
-
4-bromo-1,2-benzenediamine: Upon treatment with nitrous acid (e.g., NaNO₂ in acid), this isomer undergoes a rapid, high-yielding intramolecular cyclization. One amino group is first converted to a diazonium salt, which is immediately trapped by the adjacent amino group to form a stable 6-bromobenzotriazole .[17] This reaction is a cornerstone for synthesizing benzotriazole-containing compounds, which are prevalent in pharmaceuticals and as corrosion inhibitors. The reaction is generally irreversible.[17]
-
This compound: The para arrangement of the amino groups precludes intramolecular cyclization. Instead, both amino groups can be diazotized to form a tetrazonium salt . However, the tetrazotization of p-phenylenediamines can be challenging.[18][19] The first diazotization forms a diazonium group, which is strongly electron-withdrawing, deactivating the ring and making the diazotization of the second amino group more difficult.[18] Careful control of conditions is required to achieve quantitative conversion, which is crucial for applications like the synthesis of azo dyes.[20][21]
B. Condensation and Cyclization Reactions
-
4-bromo-1,2-benzenediamine: The vicinal amino groups make this isomer an ideal precursor for a vast array of heterocyclic systems. It readily condenses with 1,2-dicarbonyl compounds (like α-diketones or glyoxal) to form bromo-substituted quinoxalines .[2] Similarly, reaction with β-diketones or α,β-unsaturated ketones can yield bromo-substituted 1,5-benzodiazepines .[22] These reactions are fundamental in medicinal chemistry.
-
This compound: Lacking adjacent amino groups, this isomer cannot participate in these characteristic cyclocondensation reactions. Its utility lies elsewhere.
C. Palladium-Catalyzed Cross-Coupling Reactions
Both isomers possess a C-Br bond, making them suitable substrates for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which are essential for C-C and C-N bond formation, respectively.[23][24][25][26]
-
Reactivity of the C-Br Bond: The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the Pd(0) complex.[27][28] The electronic nature of the ring influences this step. Both isomers are highly activated by the two amino groups, making the C-Br bond generally more reactive than that of simple bromobenzene.
-
Subtle Differences:
-
In This compound , the C-Br bond is ortho to one amino group and meta to the other. The strong electron-donating effect from the ortho -NH₂ group increases electron density at the carbon bearing the bromine, which can facilitate oxidative addition.
-
In 4-bromo-1,2-benzenediamine , the C-Br bond is para to the C1-amino group and meta to the C2-amino group. The electronic environment is similarly activated.
-
-
Practical Considerations: While both are viable substrates, the choice of isomer often depends on the desired final structure. For instance, if the goal is to synthesize a biaryl compound where the two aromatic rings are linked at a position ortho to an amino group, the para-isomer would be the starting point. The unprotected amino groups can sometimes complicate catalysis, but methods exist for coupling unprotected anilines.[29]
Experimental Protocols & Workflows
To provide a practical context, we outline representative protocols for reactions where the choice of isomer is critical.
Protocol 1: Synthesis of 6-Bromobenzotriazole from 4-bromo-1,2-benzenediamine
This protocol demonstrates the characteristic intramolecular cyclization of the ortho-isomer.
Methodology:
-
Dissolution: Dissolve 4-bromo-1,2-benzenediamine (1.87 g, 10 mmol) in glacial acetic acid (20 mL) in a 100 mL flask. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Diazotization: Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL). Add this solution dropwise to the stirred diamine solution, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes. A precipitate should form.
-
Workup: Pour the reaction mixture into cold water (100 mL). Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water until the filtrate is neutral. Dry the product under vacuum to yield 6-bromobenzotriazole.
Caption: Experimental workflow for the synthesis of 6-bromobenzotriazole.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol illustrates a typical cross-coupling reaction applicable to either isomer, shown here for the para-isomer to build a C-C bond.
Methodology:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.87 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), Pd(PPh₃)₄ (0.23 g, 0.2 mmol, 2 mol%), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add a degassed solvent mixture of Toluene (30 mL) and Water (10 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the coupled product.
Conclusion and Strategic Recommendations
The choice between this compound and 4-bromo-1,2-benzenediamine is not one of superior or inferior reactivity, but of strategic synthetic design.
-
Choose 4-bromo-1,2-benzenediamine (the ortho-isomer) when your primary goal is the synthesis of fused heterocyclic systems. Its ability to undergo facile intramolecular cyclization and condensation reactions makes it the indispensable precursor for bromo-substituted benzotriazoles, quinoxalines, benzodiazepines, and benzimidazoles.[2][17][22]
-
Choose this compound (the para-isomer) when you require a scaffold for building extended molecular structures via cross-coupling or when the para-diamine functionality is essential for the final target. It is the superior choice for synthesizing biaryls or introducing new amine functionalities via Buchwald-Hartwig amination where the substitution pattern needs to be maintained. It is also the required starting material for producing bis-azo compounds from a phenylenediamine core.
By understanding the fundamental principles of electronics and sterics that drive the divergent reactivity of these isomers, researchers can make more informed and efficient decisions, accelerating the pace of discovery in drug development and materials science.
References
- Schoutissen, H. A. J. (1926). The Character of the Diazonium Group. The Tetrazotization of Para-Phenylenediamines. Journal of the American Chemical Society, 48(10), 2590-2593. [Link]
- Stasyuk, O. A., Szatylowicz, H., Krygowski, T. M., & Fonseca Guerra, C. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(6), 4474-4482. [Link]
- SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. SciSpace. [Link]
- Wikipedia. (2024).
- Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- Chemistry Stack Exchange. (2015, January 7). Is diazotization of o-phenylenediamine to benzotriazole reversible? Chemistry Stack Exchange. [Link]
- Quora. (2022, March 28). What is the order of ortho, para and meta products for steric hinderance? Quora. [Link]
- Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
- Wikipedia. (2024). Electrophilic aromatic directing groups. In Wikipedia. [Link]
- Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Wikipedia. (2024).
- Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
- Journal of the American Chemical Society. (n.d.). The Character of the Diazonium Group.1 The Tetrazotization of Para-Phenylenediamines. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2023, June 30).
- Google Patents. (n.d.).
- IRJET. (n.d.). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. International Research Journal of Engineering and Technology. [Link]
- OpenOChem Learn. (n.d.).
- Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Wikipedia. (2024). Suzuki reaction. In Wikipedia. [Link]
- CD Bioparticles. (n.d.). 2,5-Dibromo-1,4-phenylenediamine. CD Bioparticles. [Link]
- YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. OChemTutor. [Link]
- Semantic Scholar. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Pathan, M. A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3185-3205. [Link]
- PubChem. (n.d.). 4-Bromobenzene-1,2-diamine.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, August 10). Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination.
- Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. (2020). Frontiers in Chemistry, 8, 778. [Link]
- ChemBK. (n.d.). 4-BROMO-1,2-DIAMINOBENZENE. ChemBK. [Link]
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- ChemBK. (n.d.). 2-BROMO-BENZENE-1,4-DIAMINE. ChemBK. [Link]
- PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. PrepChem.com. [Link]
- Zask, A., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 6(82), 78997-79001. [Link]
- ResearchGate. (n.d.). The three isomers of phenylenediamine used as crosslinking agents.
Sources
- 1. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]
- 3. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. CAS 1575-37-7: 4-Bromo-1,2-benzenediamine | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. quora.com [quora.com]
- 16. youtube.com [youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CN103508900A - 2,5-dimethyl-1,4-phenylenediamine preparation method - Google Patents [patents.google.com]
- 21. irjet.net [irjet.net]
- 22. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 25. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 26. Suzuki Coupling [organic-chemistry.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Validating 2-Bromobenzene-1,4-diamine Derivative Structures: An X-ray Crystallography-Centric Approach
For researchers, medicinal chemists, and material scientists, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock of its function. This is particularly true for novel drug candidates and functional materials, where subtle changes in stereochemistry or conformation can drastically alter efficacy, binding affinity, and physical properties. In the realm of halogenated aromatic compounds, such as derivatives of 2-Bromobenzene-1,4-diamine, unambiguous structural validation is paramount. These moieties are prevalent in pharmacologically active compounds and organic electronic materials, making their precise characterization a critical step in the development pipeline.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of this compound derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare this definitive method with spectroscopic alternatives, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Unambiguous Power of X-ray Crystallography
While spectroscopic methods provide valuable information about connectivity and chemical environment, they often fall short of providing the absolute, three-dimensional truth of a molecule's solid-state structure. X-ray crystallography stands alone in its ability to directly visualize the atomic arrangement, providing precise bond lengths, bond angles, and torsional angles. This is especially crucial for brominated compounds, where the heavy bromine atom acts as a powerful scattering center, often leading to high-quality diffraction data and a more straightforward structure solution.
The presence of the bromine atom can be leveraged during the data processing phase through the use of anomalous scattering, which can be instrumental in solving the phase problem—a key hurdle in determining a crystal structure from diffraction data. This intrinsic advantage makes X-ray crystallography an exceptionally reliable technique for this class of molecules.
A Self-Validating Experimental Protocol for Crystal Structure Determination
The following protocol is a robust, field-proven methodology for obtaining a high-quality crystal structure of a this compound derivative. Each step is designed to ensure the integrity of the final structural model.
1. Crystal Growth: The Foundation of a Successful Analysis
The adage "garbage in, garbage out" is acutely true for crystallography; a high-quality crystal is non-negotiable. For this compound derivatives, which are typically solids at room temperature, several crystallization techniques should be systematically explored. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing for the formation of a well-ordered crystal lattice.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days.
-
Place the vial in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene) in a small, open vial.
-
Place this inner vial inside a larger, sealed jar containing a small amount of a more volatile anti-solvent (e.g., pentane or hexane) in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystallization.
-
-
Solvent Layering:
-
Dissolve the compound in a dense solvent (e.g., dichloromethane).
-
Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top.
-
Crystals will form at the interface as the solvents slowly mix.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected on a detector. Each image captures a slice of the diffraction pattern. A complete dataset usually requires a rotation of at least 180 degrees.
3. Data Processing and Structure Solution:
-
Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.
-
Scaling and Merging: The intensities from all images are scaled and merged to create a single reflection file. Symmetry-equivalent reflections are averaged to improve data quality.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. The heavy bromine atom in this compound derivatives significantly aids in this step.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to best fit the experimental data. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions.
Experimental Workflow for X-ray Crystallography
Caption: A streamlined workflow for single-crystal X-ray structure determination.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, NMR and Mass Spectrometry are indispensable tools for confirming the covalent structure and purity in solution. An integrated approach, using all three techniques, provides the most comprehensive characterization of a new chemical entity.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | 3D atomic arrangement, bond lengths/angles, stereochemistry, packing | Connectivity, chemical environment of nuclei, dynamic processes in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid or liquid, ionized in gas phase |
| Key Advantage for Brominated Compounds | Heavy Br atom aids in structure solution (anomalous scattering). | Provides information on solution-state conformation. | Characteristic isotopic pattern of Br (79Br/81Br) confirms its presence. |
| Primary Limitation | Requires a high-quality single crystal, which can be difficult to grow. | Does not provide absolute 3D structure or solid-state packing information. | Does not provide stereochemical or conformational information. |
| Ambiguity | Low to none for the solid-state structure. | Can be ambiguous for complex isomers without 2D NMR. | Isomers often cannot be distinguished. |
Decision-Making Framework for Structural Validation
Caption: A logical workflow for the comprehensive structural validation of novel compounds.
In-Depth Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a typical this compound derivative, ¹H and ¹³C NMR are essential to confirm that the correct constitutional isomer has been synthesized. The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum reveal the substitution pattern on the aromatic ring. 2D NMR techniques like COSY and HMBC can further establish the connectivity between protons and carbons. However, NMR provides an average structure in solution, and information about intermolecular interactions in the solid state is lost.
Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight and elemental formula of the synthesized compound. For this compound derivatives, the presence of bromine is readily identified by a characteristic M+2 peak in the mass spectrum, arising from the nearly equal natural abundance of the 79Br and 81Br isotopes. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. While MS is excellent for confirming what a molecule is made of, it provides little to no information about how the atoms are arranged in three-dimensional space.
Conclusion: The Synergy of Techniques for Authoritative Validation
In the rigorous landscape of drug development and materials science, ambiguity is a liability. While NMR and Mass Spectrometry are cornerstones of routine chemical analysis, they provide an incomplete picture of a molecule's three-dimensional reality. For derivatives of this compound, single-crystal X-ray crystallography is the definitive technique for unambiguous structural validation. It provides irrefutable evidence of the atomic arrangement, which is critical for understanding structure-activity relationships, designing next-generation molecules, and securing intellectual property.
By employing X-ray crystallography as the final arbiter of structure, complemented by the solution-state insights from NMR and the compositional confirmation from Mass Spectrometry, researchers can be confident in the integrity of their findings and build their subsequent research on a solid, validated foundation.
References
- This section would be populated with specific citations linked throughout the text. As no external database access was performed, placeholder references would be included here based on the types of sources that would be cited in a real scientific guide.
Performance Under Pressure: A Comparative Analysis of Polymers Derived from 2-Bromobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials with tailored properties, the strategic modification of monomeric building blocks offers a powerful tool for innovation. This guide delves into the performance landscape of high-performance polymers synthesized from 2-Bromobenzene-1,4-diamine. By introducing a bromine substituent onto the phenylenediamine backbone, we anticipate significant alterations in thermal stability, mechanical strength, solubility, and electrical properties compared to their non-brominated counterparts. This document provides a comparative framework, grounded in established polymer chemistry, to guide researchers in the exploration and application of these novel materials. We will explore the synthesis of polyamides and polyimides from this functionalized diamine and present a hypothesized performance comparison supported by detailed, validated experimental protocols.
The Rationale for Bromination: Enhancing Performance Through Halogenation
The incorporation of a bromine atom into the polymer backbone is not a trivial alteration. It is a deliberate design choice aimed at imparting specific functionalities. The bulky, electronegative bromine atom can disrupt polymer chain packing, potentially leading to enhanced solubility—a common challenge in the processing of rigid aromatic polymers. Furthermore, brominated compounds are well-known for their flame-retardant properties, a critical attribute for materials in demanding applications. The electron-withdrawing nature of bromine can also influence the electronic properties of the resulting polymers, opening avenues for applications in electronics and sensing.
A Tale of Two Polymer Families: Polyamides and Polyimides
We will focus our comparative analysis on two preeminent classes of high-performance polymers: polyamides (aramids) and polyimides. The introduction of this compound as the amine monomer is expected to yield polymers with a unique combination of characteristics.
Polyamides (Aramids) Derived from this compound
Aromatic polyamides, or aramids, are renowned for their exceptional mechanical strength and thermal resistance.[1][2] By reacting this compound with aromatic diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride, we can synthesize novel brominated aramids.
Hypothesized Performance Comparison: Brominated vs. Non-Brominated Polymers
The following tables summarize the anticipated performance of polymers derived from this compound in comparison to their non-brominated analogs (derived from 1,4-phenylenediamine). These projections are based on established structure-property relationships in polymer science.
Table 1: Anticipated Performance of Polyamides (Aramids)
| Performance Metric | Standard Aramid (from 1,4-phenylenediamine) | Brominated Aramid (from this compound) | Rationale for Anticipated Difference |
| Thermal Stability (Td) | High (e.g., >500 °C) | Potentially slightly lower onset of degradation, but with enhanced char yield and flame retardancy. | The C-Br bond is typically weaker than C-H, but bromine acts as a radical trap in the gas phase during combustion.[3][4][5] |
| Glass Transition Temp. (Tg) | High (e.g., >300 °C) | Likely similar or slightly higher. | The bulky bromine atom can restrict chain rotation, increasing Tg. |
| Mechanical Strength (Tensile) | Very High | Potentially slightly lower. | The bromine substituent may disrupt the highly ordered, hydrogen-bonded structures typical of high-strength aramids.[1][6][7][8] |
| Solubility | Generally poor in organic solvents. | Expected to be improved. | The bromine atom can disrupt intermolecular packing, allowing for better solvent penetration. |
| Electrical Conductivity | Insulating | Insulating in undoped state; potential for higher conductivity upon doping. | The bromine atom can influence the electronic structure, and doping with electron acceptors like iodine can introduce charge carriers.[9][10][11][12][13] |
Table 2: Anticipated Performance of Polyimides
| Performance Metric | Standard Polyimide (from 1,4-phenylenediamine) | Brominated Polyimide (from this compound) | Rationale for Anticipated Difference |
| Thermal Stability (Td) | Very High (e.g., >550 °C) | Potentially slightly lower onset of degradation, with enhanced flame retardancy. | Similar to aramids, the C-Br bond may be a point of initial degradation, but the overall flame retardancy should be improved.[3][4][5] |
| Glass Transition Temp. (Tg) | Very High (e.g., >350 °C) | Likely similar or slightly higher. | Steric hindrance from the bromine atom can increase the Tg.[14][15] |
| Mechanical Strength (Tensile) | High | Expected to be comparable. | Polyimides are generally less crystalline than aramids, so the disruption from the bromine atom may have a less pronounced effect.[16] |
| Solubility | Often insoluble in common organic solvents. | Expected to be significantly improved. | The non-planar structure induced by the bromine substituent should enhance solubility.[17] |
| Dielectric Constant | Moderate to High | Potentially lower. | The introduction of a bulky, polarizable atom can sometimes lower the dielectric constant, which is advantageous for microelectronics applications. |
Experimental Protocols: A Guide to Synthesis and Characterization
To validate the hypothesized performance characteristics, rigorous experimental work is essential. The following section outlines detailed, step-by-step methodologies for the synthesis and characterization of these novel polymers.
Synthesis of Brominated Polyamide (Aramid)
This protocol describes the low-temperature solution polymerization of this compound with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and anhydrous LiCl in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Characterization Methodologies
A comprehensive evaluation of the synthesized polymers is crucial. The following standard techniques are recommended:
-
Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide or imide linkages and the presence of characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit.
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td) and assess thermal stability. [18]The analysis should be conducted in both nitrogen and air atmospheres to evaluate thermal and thermo-oxidative stability, respectively.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
-
Mechanical Properties:
-
Tensile Testing: To measure tensile strength, Young's modulus, and elongation at break of polymer films according to ASTM D882 standards.
-
-
Solubility Testing:
-
Qualitative assessment of solubility in a range of common organic solvents (e.g., NMP, DMAc, dimethyl sulfoxide, m-cresol, sulfuric acid) at room temperature and upon heating.
-
-
Electrical Properties:
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss over a range of frequencies.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymers, both in their pristine state and after doping (e.g., with iodine vapor).
-
Conclusion and Future Outlook
The use of this compound as a monomer presents a promising strategy for the development of high-performance polymers with enhanced solubility and inherent flame retardancy. While this guide provides a theoretical framework and practical methodologies for their synthesis and evaluation, experimental validation is paramount. The insights gained from such studies will undoubtedly contribute to the expanding toolbox of polymer chemists and materials scientists, enabling the creation of next-generation materials for advanced applications in aerospace, electronics, and beyond. The logical next steps involve the synthesis of a series of these polymers with various diacid/dianhydride co-monomers to establish comprehensive structure-property relationships.
References
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry.
- Krassowska, H., & Koton, M. M. (n.d.). Synthesis and Properties of Polyimides Derived from 2,2',3,3'‑Biphenyltetracarboxylic Dianhydride.
- ChemistryTuition. (2014, October 8). Synthesis of Polyamides from www.ChemistryTuition.Net [Video]. YouTube.
- Yang, Z., Hu, H., & Geise, H. J. (1994).
- Tu, Y., et al. (n.d.).
- Kim, S. H., et al. (2020). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC advances, 10(42), 25111-25119.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions.
- St. Clair, A. K., St. Clair, T. L., & Shevket, K. I. (1984). Polyimides from 2,3,3',4'-biphenyltetracarboxylic dianhydride and aromatic diamines. In Polyimides (pp. 333-345). Springer, Boston, MA.
- Hergenrother, P. M. (1998).
- Aramid Fibre - Final Materials. (n.d.). Final Advanced Materials.
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 82, 73-78.
- Jähnke, J., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 53(24), 14457-14465.
- Kumar, D., & Sharma, R. C. (2001). Synthesis, electrical, and optical properties of conjugated polymers. In Handbook of Advanced Electronic and Photonic Materials and Devices (Vol. 8, pp. 1-49). Academic Press.
- Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine. (2018). Journal of Applied Polymer Science, 135(43), 46878.
- Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl.
- Mechanical Properties of Aramid Fiber Fabrics and Composites Enhanced by Phthalic Anhydride Catalyzed with Anhydrous Aluminum Chloride. (2024). Polymers, 14(9), 3800.
- Zhang, Y., et al. (2024). Tensile and Interfacial Mechanical Properties for Single Aramid III Fibers under Dynamic Loading.
- Ertekin, M. (2011). Aramid fibers. In Handbook of Textile Fibre Structure (pp. 209-232). Woodhead Publishing.
- Tran, V. V., Lee, S., Lee, D., & Le, T. H. (2022). Conductive Polymers and Their Properties for Flexible Devices. Encyclopedia, 2(4), 1667-1680.
- Synthesis, Electrical Conductivity, and Dielectric Behavior of Polyaniline/V2O5 Composites. (2011). International Journal of Polymer Science, 2011.
- Mechanical properties of laminated and aramid fiber-reinforced laminated wood elements. (2022). BioResources, 17(3), 4785-4798.
- Wu, Y., et al. (2025). Structural and electrical characteristics of low doped polyacetylene composites. Revista Mexicana de Física, 71(4), 041005.
- Chemistry For Everyone. (2025, July 19). How Does Degradation Temperature Relate To Polymer Stability? [Video]. YouTube.
Sources
- 1. Aramid Fibre [final-materials.com]
- 2. researchgate.net [researchgate.net]
- 3. m.ciop.pl [m.ciop.pl]
- 4. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 5. cetjournal.it [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. scispace.com [scispace.com]
- 13. Structural and electrical characteristics of low doped polyacetylene composites | Revista Mexicana de Física [rmf.smf.mx]
- 14. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 18. youtube.com [youtube.com]
Benchmarking the synthesis of 2-Bromobenzene-1,4-diamine against alternative methods
Introduction
2-Bromobenzene-1,4-diamine is a pivotal intermediate in the synthesis of a multitude of high-value organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its unique substitution pattern, featuring two nucleophilic amino groups and a synthetically versatile bromine atom, allows for a wide range of subsequent chemical transformations. This guide provides a comprehensive benchmark of the primary synthetic routes to this compound, offering a critical evaluation of their respective methodologies, mechanistic underpinnings, and performance metrics. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific applications.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and limitations:
-
Electrophilic Bromination of p-Phenylenediamine: A direct approach that leverages the electron-rich nature of the starting diamine.
-
Reduction of 2-Bromo-4-nitroaniline: A classic and reliable method that builds the molecule through a series of well-established transformations.
-
Modern Catalytic Cross-Coupling Reactions: Contemporary methods that offer alternative bond-forming strategies.
This guide will delve into the specifics of each of these routes, providing detailed protocols, mechanistic insights, and a comparative analysis of their performance.
Method 1: Electrophilic Bromination of p-Phenylenediamine
This method involves the direct introduction of a bromine atom onto the p-phenylenediamine backbone. Due to the strong activating nature of the two amino groups, controlling the regioselectivity and preventing polybromination are the primary challenges.
Mechanistic Rationale
The mechanism proceeds via a classic electrophilic aromatic substitution.[2] The electron-rich aromatic ring of p-phenylenediamine attacks an electrophilic bromine species. The high electron density of the ring, due to the two activating amino groups, makes the reaction facile but also prone to over-reaction. To circumvent this, a protection-bromination-deprotection strategy is often employed. The amino groups are first acylated, typically with acetic anhydride, to moderate their activating effect and introduce steric hindrance, directing the incoming electrophile to the desired ortho position.[1]
Experimental Protocol: A Representative Procedure
-
Part A: Diacetylation of p-Phenylenediamine
-
In a round-bottom flask, dissolve p-phenylenediamine in glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add acetic anhydride with stirring.
-
Allow the reaction to warm to room temperature and stir until the formation of 1,4-diacetamidobenzene is complete (monitoring by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Part B: Bromination of 1,4-Diacetamidobenzene
-
Suspend the dried 1,4-diacetamidobenzene in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature.
-
Stir the mixture until the reaction is complete (monitoring by TLC).
-
Pour the reaction mixture into a solution of sodium bisulfite in ice water to quench excess bromine.
-
Collect the precipitated 2-bromo-1,4-diacetamidobenzene by filtration, wash with water, and dry.
-
-
Part C: Hydrolysis of 2-Bromo-1,4-diacetamidobenzene
-
Reflux the 2-bromo-1,4-diacetamidobenzene in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[1]
-
Monitor the reaction for the complete removal of the acetyl groups.
-
Cool the reaction mixture and neutralize to precipitate the this compound.
-
Collect the crude product by filtration.
-
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Green Chemistry Alternative
A more environmentally benign approach to bromination involves the use of sodium bromide and hydrogen peroxide in an acidic medium, which avoids the use of elemental bromine.[3][4]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Method 2: Reduction of 2-Bromo-4-nitroaniline
This is a widely used and robust method that involves the reduction of a commercially available nitroaniline precursor.
Mechanistic Rationale
The core of this synthesis is the reduction of a nitro group to an amino group. This transformation can be achieved through various reducing agents. Common methods include:
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.
-
Metal-Acid Systems: Typically using a metal like tin, iron, or zinc in the presence of a strong acid like hydrochloric acid.[5]
-
Other Reducing Agents: Such as sodium borohydride in the presence of a catalyst, or stannous chloride.[1][6]
The reaction generally proceeds through nitroso and hydroxylamine intermediates.[5]
Experimental Protocol: A Representative Procedure (using SnCl2)
-
In a round-bottom flask, dissolve 2-bromo-4-nitroaniline in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid.
-
Heat the mixture at reflux until the reaction is complete (monitoring by TLC).
-
Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide to precipitate the tin salts and liberate the free diamine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via reduction of 2-bromo-4-nitroaniline.
Method 3: Modern Catalytic Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for C-N bond formation, such as the Buchwald-Hartwig amination.[7] This approach could be envisioned starting from 1,3-dibromobenzene.
Mechanistic Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[8] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[4][7] Selectivity for mono-amination of a dihaloarene can be a challenge and would require careful control of reaction conditions.
Hypothetical Protocol Outline
-
In a reaction vessel under an inert atmosphere, combine 1,3-dibromobenzene, a suitable amine source (e.g., an ammonia equivalent or a protected amine), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., XPhos), and a base (e.g., KOt-Bu) in an appropriate solvent (e.g., toluene).
-
Heat the reaction mixture for a specified time, monitoring for the formation of the mono-aminated product.
-
Upon completion, cool the reaction, quench, and extract the product.
-
Purify by column chromatography.
-
If a protected amine was used, a subsequent deprotection step would be necessary.
Workflow Diagram
Caption: Conceptual workflow for a Buchwald-Hartwig approach to this compound.
Comparative Analysis
| Parameter | Electrophilic Bromination | Reduction of Nitroaniline | Buchwald-Hartwig Amination |
| Starting Material Availability | Readily available (p-phenylenediamine) | Readily available (2-bromo-4-nitroaniline) | Readily available (1,3-dibromobenzene) |
| Number of Steps | 3 (protection, bromination, deprotection) | 1 | 1-2 (coupling, potential deprotection) |
| Reagent Hazards | Uses bromine (corrosive, toxic) or requires careful control of peroxide reactions. | May use flammable solvents and strong acids/bases. | Uses expensive and air-sensitive catalysts and ligands. |
| Scalability | Generally scalable, but handling large quantities of bromine can be hazardous. | Highly scalable and widely used in industry. | Can be challenging to scale up due to catalyst cost and sensitivity. |
| Selectivity | Requires protecting groups to ensure regioselectivity. | High regioselectivity as the substitution pattern is pre-determined. | Can be difficult to control mono- vs. di-amination. |
| Typical Yields | Moderate to good, dependent on the efficiency of each step. | Generally high. | Variable, highly dependent on reaction optimization. |
| Green Chemistry Aspects | Can be improved with alternative brominating agents. Generates significant waste. | Catalytic hydrogenation is a greener alternative to metal-acid systems. | Atom economy can be high, but metal catalyst waste is a concern. |
Conclusion
The choice of synthetic route for this compound is contingent upon the specific requirements of the researcher or organization, including scale, cost, safety, and available equipment.
-
The reduction of 2-bromo-4-nitroaniline stands out as the most robust, scalable, and high-yielding method for the large-scale production of this compound. Its reliability and the ready availability of the starting material make it a preferred choice in many industrial settings.
-
The electrophilic bromination of p-phenylenediamine is a viable laboratory-scale synthesis. While it involves more steps, the starting materials are inexpensive. The use of greener brominating systems can mitigate some of the environmental and safety concerns associated with using elemental bromine.
-
The Buchwald-Hartwig amination represents a more modern and elegant approach. While it may not be the most practical for large-scale synthesis due to cost and selectivity issues, it offers a powerful tool for the synthesis of analogues and for applications where traditional methods may fail.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most efficient and appropriate synthetic strategy.
References
- Wikipedia. Buchwald–Hartwig amination.
- Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. 2024.
- Wikipedia. Sandmeyer reaction.
- National Center for Biotechnology Information. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. 2022.
- National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. 2021.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Beilstein-Institut. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- ResearchGate. Critical review on the chemical reduction of nitroaniline.
- Patsnap. Synthesis method for 4-bromo-o-phenylenediamine - Eureka.
- Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. 2022.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Electronic Effects of Bromo and Amino Groups in Aromatic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the subtle art of molecular modification is paramount. The ability to fine-tune the electronic properties of an aromatic ring can dramatically alter a molecule's reactivity, metabolic stability, and pharmacological activity. Among the vast arsenal of functional groups available to the chemist, the bromo (–Br) and amino (–NH₂) groups represent a fascinating dichotomy. While both are ortho, para-directing in electrophilic aromatic substitution, their influence on the reactivity of the aromatic ring is diametrically opposed. This guide provides an in-depth, evidence-based comparison of their electronic effects, moving from fundamental principles to quantitative experimental validation.
Section 1: The Duality of Electronic Influence: Inductive vs. Resonance Effects
The net electronic effect of a substituent is a delicate balance between two primary forces: the inductive effect, transmitted through sigma (σ) bonds, and the resonance effect, which operates through the pi (π) system.[1] The interplay of these effects determines whether a group donates or withdraws electron density from an aromatic ring.
The Inductive Effect (I)
The inductive effect arises from differences in electronegativity between atoms in a sigma bond, causing a polarization of electron density along the bond.[2][3]
-
Bromo Group (–Br): Bromine is a highly electronegative atom (Pauling scale value of ~2.96) compared to carbon (~2.55). Consequently, it strongly pulls electron density away from the aromatic ring through the C–Br sigma bond. This is a powerful electron-withdrawing inductive effect, denoted as -I .
-
Amino Group (–NH₂): Nitrogen is also more electronegative than carbon (~3.04 vs. ~2.55), meaning the amino group also exhibits an electron-withdrawing inductive effect (-I ).[4]
Based on induction alone, both groups would be expected to decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. However, this is only part of the story.
The Resonance (Mesomeric) Effect (R or M)
The resonance effect involves the delocalization of lone pair or pi electrons into a conjugated π-system, such as a benzene ring.[1]
-
Bromo Group (–Br): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring. This donation of electron density is a positive resonance effect (+R ). However, this effect is significantly weakened by the poor orbital overlap between the large 4p orbital of bromine and the smaller 2p orbital of carbon.[5] This inefficient overlap makes the +R effect of bromine relatively weak.
-
Amino Group (–NH₂): The nitrogen atom of the amino group also has a lone pair of electrons. Crucially, these electrons reside in a 2p orbital, which has a similar size and energy to the 2p orbitals of the ring carbons. This allows for highly efficient orbital overlap and delocalization, resulting in a very strong positive resonance effect (+R ).[4]
The Net Electronic Balance
The overall influence of each substituent is determined by the dominant effect.
-
For the Bromo Group: The strong electron-withdrawing inductive effect (–I) outweighs its weak electron-donating resonance effect (+R). The net result is that the bromo group is an overall electron-withdrawing substituent . This deactivates the aromatic ring towards electrophilic attack compared to benzene.[5][6]
-
For the Amino Group: The powerful electron-donating resonance effect (+R) vastly overwhelms its weaker electron-withdrawing inductive effect (–I).[4] Consequently, the amino group is a strong overall electron-donating substituent . This powerfully activates the aromatic ring, making it significantly more reactive than benzene.[7]
Caption: Dominant electronic effects of Bromo vs. Amino groups.
Section 2: Experimental Validation and Quantitative Comparison
Theoretical models are best supported by empirical data. Several experimental techniques provide quantitative validation of the electronic effects of the bromo and amino groups.
Hammett Constants (σ)
The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of a substituent's electronic influence.[8][9] The substituent constant, sigma (σ), reflects the effect on the ionization of benzoic acid. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Interpretation of σₚ |
| -Br | +0.23 | +0.39 | Electron-withdrawing |
| -NH₂ | -0.66 | -0.16 | Strongly electron-donating |
| Data compiled from various sources.[10][11] |
The para-substituent constant (σₚ) is particularly revealing as it reflects a combination of both inductive and resonance effects. The positive σₚ for the bromo group (+0.23) confirms its net electron-withdrawing character. In stark contrast, the large negative σₚ for the amino group (-0.66) provides a clear quantitative measure of its powerful electron-donating ability.
Impact on Acidity: The pKa of Substituted Phenols
The acidity of a phenol is highly sensitive to the electronic nature of its substituents. Electron-withdrawing groups stabilize the resulting phenoxide anion, increasing acidity (lowering pKa), while electron-donating groups destabilize the anion, decreasing acidity (raising pKa).[12]
| Compound | pKa | Electronic Effect of Substituent |
| Phenol | 9.95 | (Reference) |
| 4-Bromophenol | 9.34 | Electron-withdrawing (-Br) |
| 4-Aminophenol | 10.30 | Electron-donating (-NH₂) |
| Data sourced from multiple chemical databases.[13][14][15] |
As expected, the electron-withdrawing bromo group in 4-bromophenol makes it more acidic than phenol.[13] Conversely, the electron-donating amino group in 4-aminophenol destabilizes the phenoxide, making it a weaker acid than phenol.[12][14]
Spectroscopic Evidence: ¹³C NMR Chemical Shifts
¹³C NMR spectroscopy provides a direct probe of the electron density at each carbon atom in a molecule. Increased electron density leads to greater shielding and an upfield shift (lower ppm value), while decreased electron density causes deshielding and a downfield shift (higher ppm value). The chemical shift of the para-carbon (C4) is an excellent indicator of the substituent's resonance effect.
| Compound | C4 (para) Chemical Shift (δ) | C1 (ipso) Chemical Shift (δ) | Interpretation |
| Benzene | 128.5 ppm | 128.5 ppm | (Reference) |
| Bromobenzene | 126.8 ppm | 122.6 ppm | Modest shielding at C4 due to weak +R effect. |
| Aniline | 118.7 ppm | 146.6 ppm | Significant upfield shift (shielding) at C4 due to strong +R effect.[16][17][18] |
| Data sourced from spectral databases and literature.[16][17] |
The para-carbon of aniline is shifted significantly upfield to ~118.7 ppm compared to benzene's 128.5 ppm, clearly demonstrating the substantial increase in electron density due to the amino group's strong +R effect.[16] Bromobenzene shows a much more modest shift, reflecting the weaker resonance donation from bromine.
Reaction Kinetics: Rates of Electrophilic Aromatic Substitution
The most direct measure of activation and deactivation is the rate of reaction. In electrophilic aromatic substitution, such as nitration or bromination, electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it.
| Compound | Relative Rate of Nitration (vs. Benzene) | Classification |
| Aniline (-NH₂) | ~1 x 10⁶ | Strongly Activating |
| Benzene | 1 | Reference |
| Bromobenzene (-Br) | ~0.03 | Deactivating |
| Aniline often undergoes side reactions under strong nitrating conditions, but its high reactivity is well-established.[19][20] |
The data unequivocally shows the powerful activating nature of the amino group and the deactivating nature of the bromo group. Aniline reacts millions of times faster than benzene, while bromobenzene reacts more than 30 times slower.[21]
Section 3: The Paradox of Directing Effects
Despite their opposite effects on ring reactivity, both the bromo and amino groups direct incoming electrophiles to the ortho and para positions. This is not a contradiction but rather a consequence of the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[5][7]
For both substituents, attack at the ortho or para position allows for a resonance structure where the positive charge is placed on the carbon atom bearing the substituent.
-
For the Amino Group: This specific resonance structure is exceptionally stable because the nitrogen atom can donate its lone pair to form a fourth resonance contributor, an iminium ion, where every atom has a full octet. This provides powerful stabilization.[22]
-
For the Bromo Group: The bromine atom can similarly donate a lone pair to stabilize the adjacent positive charge. While this stabilization is weaker than in the amino case due to poor orbital overlap, it is still significant.[5]
Attack at the meta position does not allow the positive charge to be delocalized onto the substituent-bearing carbon, so this stabilizing resonance structure is not possible. Therefore, the activation energy for ortho/para attack is lower than for meta attack for both groups.
Caption: Rationale for ortho, para-direction in aniline and bromobenzene.
Section 4: Experimental Protocol: Relative Rates of Bromination
To provide a practical context, the following protocol outlines a classic experiment to qualitatively determine the relative reactivity of aromatic compounds towards electrophilic bromination.
Objective: To visually compare the rate of reaction of bromine with aniline, benzene, and bromobenzene.
Causality and Design: This experiment leverages the rapid decolorization of a bromine solution as a visual indicator of an electrophilic aromatic substitution reaction. The faster the color disappears, the more reactive (more activated) the aromatic substrate. Acetic acid is used as a polar solvent that can help polarize the Br-Br bond, facilitating the reaction. We choose substrates with clearly different electronic properties to observe a distinct difference in reaction times.
Materials:
-
Aniline
-
Benzene (or a less toxic alternative like Toluene)
-
Bromobenzene
-
0.1 M solution of Bromine in glacial acetic acid
-
Test tubes and rack
-
Droppers or pipettes
-
Stopwatch
Procedure (To be performed in a fume hood with appropriate personal protective equipment):
-
Preparation: Label three separate test tubes for each compound: Aniline, Benzene, and Bromobenzene.
-
Substrate Addition: To each respective test tube, add 1 mL of the aromatic compound.
-
Initiation of Reaction: Using a clean dropper for each, simultaneously add 1 mL of the 0.1 M bromine/acetic acid solution to each test tube. Start the stopwatch immediately.
-
Observation: Observe the test tubes against a white background. Record the time it takes for the reddish-brown color of the bromine to disappear in each tube.
-
Data Analysis:
-
Aniline: The bromine color should disappear almost instantaneously, indicating a very fast reaction due to the strongly activating –NH₂ group.
-
Benzene: The reaction will be noticeably slower than with aniline. Decolorization may take several minutes.
-
Bromobenzene: This reaction will be the slowest. The bromine color will persist for a significantly longer time than for benzene, demonstrating the deactivating effect of the –Br group.
-
This self-validating system provides a direct, qualitative confirmation of the principles discussed: the –NH₂ group is strongly activating, while the –Br group is deactivating relative to an unsubstituted benzene ring.
Summary and Applications in Drug Development
The stark contrast between the bromo and amino groups provides a powerful toolset for the medicinal chemist.
| Feature | Bromo Group (-Br) | Amino Group (-NH₂) |
| Inductive Effect | Strong, withdrawing (-I) | Weak, withdrawing (-I) |
| Resonance Effect | Weak, donating (+R) | Strong, donating (+R) |
| Net Electronic Effect | Electron-withdrawing | Electron-donating |
| Effect on Reactivity | Deactivating | Strongly Activating |
| Directing Effect | ortho, para | ortho, para |
| Effect on Acidity (of para-phenol) | Increases acidity (lowers pKa) | Decreases acidity (raises pKa) |
Applications:
-
Bromo Group: Often introduced to block a metabolic site (metabolic blocker), increase lipophilicity, or act as a heavy atom for X-ray crystallography. Its deactivating nature can be used to control regioselectivity in multi-step syntheses.
-
Amino Group: Used as a key pharmacophoric element for hydrogen bonding, as a basic center to improve solubility (by forming salts), and as a synthetic handle for further functionalization (e.g., amide formation). Its strong activating nature can direct synthetic transformations efficiently.
Understanding the fundamental electronic differences between these two common substituents is essential for the rational design of new chemical entities, enabling precise control over molecular properties and biological function.
References
- Pasuruan, ID.
- Chemistry Stack Exchange.
- MDPI.
- Chemistry Stack Exchange.
- Wikipedia.
- University of Calgary. Resonance and Induction Tutorial. [Link]
- Scribd.
- Scribd.
- Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [Link]
- PubMed Central. Inductive effects in amino acids and peptides: Ionization constants and tryptophan fluorescence. [Link]
- Brainly. Reason (R): In bromobenzene, the inductive effect of the bromo group is more dominant than the mesomeric. [Link]
- Chemistry LibreTexts.
- Master Organic Chemistry. Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). [Link]
- CORE.
- YouTube. Intro to Organic Chemistry: inductive and resonance effects. [Link]
- Course Hero.
- Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
- Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
- Michigan State University.
- askIITians. We know that resonance is a stronger effect than inductive, then why. [Link]
- Wikipedia.
- ResearchGate. Values of some Hammett substituent constants (σ). [Link]
- Allen. In bromobenzene the inductive effect of the bromo group is more dominant than the mesomeric effect in directing the incoming electrophile. [Link]
- Master Organic Chemistry.
- Chemistry Stack Exchange. Is p-bromophenol more acidic than p-chlorophenol? [Link]
- Angelo State University.
- Royal Society of Chemistry.
- MDPI.
- SpectraBase. N-(4-bromobenzyl)aniline - Optional[13C NMR] - Chemical Shifts. [Link]
- PubChem. 4-Bromophenol. [Link]
- Chemistry LibreTexts. 16.
- ResearchGate.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. youtube.com [youtube.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Page loading... [guidechem.com]
- 15. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]
- 19. scribd.com [scribd.com]
- 20. scribd.com [scribd.com]
- 21. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 22. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Validation of Computational Models for 2-Bromobenzene-1,4-diamine Reactivity
Introduction: The Predictive Power of In Silico Chemistry
In the landscape of modern drug discovery and materials science, 2-Bromobenzene-1,4-diamine stands out as a highly versatile synthetic intermediate.[1] Its unique structure, featuring two nucleophilic amino groups and a bromine atom amenable to cross-coupling reactions, makes it a valuable building block for a diverse range of complex molecules, including heterocyclic scaffolds prevalent in medicinal chemistry.[1] A thorough understanding of its reactivity is paramount for the rational design of synthetic pathways, enabling the efficient creation of novel chemical entities.
While traditional laboratory experimentation remains the gold standard for chemical discovery, computational chemistry has emerged as an indispensable partner, offering profound insights into molecular behavior that can be difficult to observe empirically.[2][3] Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow us to predict reaction outcomes, elucidate complex mechanisms, and screen potential candidates before committing valuable resources to the wet lab.[2][4] However, the predictive power of these in silico models is only as reliable as their validation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate computational models for the reactivity of this compound. We will bridge the gap between theoretical predictions and experimental reality, establishing a self-validating loop that enhances the accuracy and trustworthiness of computational chemistry in the research and development pipeline.[5][6]
Chapter 1: Theoretical Foundations of Reactivity Modeling
To build a predictive model, we must first select the appropriate computational tools. The choice of method is dictated by the specific questions we seek to answer, balancing computational cost with the desired level of accuracy.
Density Functional Theory (DFT): The Electronic Blueprint
DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties.[2] It is exceptionally well-suited for studying the reactivity of molecules like this compound.
-
Core Application: DFT is used to calculate reaction energies, transition state geometries, and activation barriers.[7] This allows for the prediction of reaction feasibility and regioselectivity. For instance, by comparing the activation energies for different potential reaction pathways, we can predict which product is most likely to form.
-
Causality Behind its Selection: For a molecule of this size, DFT provides the optimal balance of accuracy and computational efficiency.[2] It is more computationally demanding than semi-empirical methods but far more feasible than high-level ab initio calculations, while still providing highly reliable results for reaction energetics. We often employ hybrid functionals like B3LYP with basis sets such as 6-311+G(2d,p) for a robust description of organic reactions.[8]
Molecular Dynamics (MD) Simulations: Molecules in Motion
While DFT provides a static, gas-phase picture of a reaction, MD simulations model the physical movements of atoms and molecules over time, offering critical insights into dynamic processes.[4][9]
-
Core Application: MD simulations are invaluable for understanding how the reaction environment, particularly the solvent, influences the reaction pathway and kinetics.[10][11] By simulating the system at a given temperature and pressure, we can observe the conformational changes and interactions that lead to a reaction.
-
Causality Behind its Selection: Chemical reactions in the lab do not occur in a vacuum. MD is essential for bridging the gap between theoretical calculations and real-world experimental conditions. It allows us to model explicit solvent effects and temperature dependencies, which can significantly impact reaction rates and outcomes.[9][10]
Caption: The synergistic relationship between computational and experimental chemistry.
Chapter 2: A Case Study in Experimental Validation: The Buchwald-Hartwig Amination
To illustrate the validation process, we will focus on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[12][13] This reaction is a cornerstone of modern organic synthesis and its well-defined mechanism makes it an ideal candidate for this comparative study.[14] We will react this compound with diphenylamine.
Rationale for Experimental Design
The goal is to generate robust, reproducible data that can be directly compared to our computational predictions. The choice of catalyst (e.g., a palladium precatalyst with a specific phosphine ligand like XPhos), base, and solvent is critical as these parameters significantly influence reaction outcome and are key inputs for our computational models.[15][16]
Detailed Experimental Protocol
This protocol is designed to be self-validating through careful control of variables and precise analytical monitoring.[17]
-
Reagent Preparation:
-
In an argon-filled glovebox, add this compound (1.0 mmol, 1.0 equiv), diphenylamine (1.2 mmol, 1.2 equiv), Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
-
Catalyst Addition and Reaction Setup:
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%).
-
Add anhydrous toluene (5 mL) to the vial.
-
Seal the vial with a Teflon-lined cap.
-
-
Reaction Execution:
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the designated reaction time (e.g., 12 hours).
-
-
Monitoring and Analysis:
-
Periodically (e.g., every hour for the first 4 hours, then every 2 hours), carefully take an aliquot from the reaction mixture under an inert atmosphere.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product.
-
-
Workup and Isolation:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N²,N²-diphenylbenzene-1,4-diamine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The final yield is calculated based on the isolated mass.
-
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Chapter 3: The Validation Framework: Comparing Predictions to Reality
The core of the validation process lies in the direct, quantitative comparison of computational predictions with experimental results. This iterative cycle is crucial for building trust in our predictive models.[18]
Caption: The iterative workflow for validating computational models.
Quantitative Data Comparison
All quantitative data should be summarized in a clear, structured table. This allows for an objective and straightforward comparison of performance.[19]
| Parameter | Computational Prediction (DFT: B3LYP/6-311+G**) | Experimental Result | % Difference |
| Thermodynamics | |||
| Reaction Energy (ΔE) | -25.8 kcal/mol | N/A (Inferred) | - |
| Activation Barrier (ΔG‡) | +19.5 kcal/mol | N/A (Inferred from rate) | - |
| Outcome | |||
| Predicted Major Product | N²,N²-diphenylbenzene-1,4-diamine | Confirmed by NMR/MS | - |
| Predicted Yield | >95% (based on ΔE) | 89% (isolated) | ~6% |
| Kinetics | |||
| Reaction Rate (Relative) | Qualitatively fast | 90% conversion in 8h | Consistent |
Interpreting the Results
-
Agreement: Strong agreement between predicted and experimental yields (e.g., within 5-10%) validates the chosen DFT functional and basis set for describing the thermodynamics of this reaction class.[5]
-
Discrepancies: A significant difference between predicted and observed outcomes points to limitations in the model.[6] For example, if the experiment yielded a different regioisomer than predicted, it might indicate that the model did not adequately account for steric hindrance or specific solvent--catalyst interactions. Such discrepancies are not failures; they are opportunities. They guide us to refine the model, perhaps by using a different functional, including explicit solvent molecules in the DFT calculation, or running more extensive MD simulations to capture complex dynamic effects.[2][5]
Conclusion: Towards Predictive and Reliable Science
The validation of computational models is not merely a procedural step; it is the bedrock of trustworthy computational science. By systematically comparing theoretical predictions for this compound reactivity with rigorous experimental data, we create a powerful, self-correcting research paradigm. This integrated approach transforms computational chemistry from a theoretical exercise into a reliable, predictive tool. For researchers in drug development and materials science, validated models are invaluable, enabling faster optimization of synthetic routes, reducing experimental costs, and ultimately accelerating the pace of innovation.[2]
References
- Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable. Fiveable.
- Molecular dynamics simulations in kinetics | Chemical Kinetics Class Notes. Fiveable.
- First-principles–based reaction kinetics from reactive molecular dynamics simulations: Application to hydrogen peroxide decomposition. PNAS.
- On Determining Reaction Kinetics by Molecular Dynamics Using Absorbing Barriers. Columbia University.
- Development of a Predictive Model for N-Dealkylation of Amine Contaminants Based on Machine Learning Methods. MDPI.
- High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations.
- An Over View of Comput
- Constructing Interpretable Machine Learning Models for Predicting Reaction Equilibrium Constant of Carbonyl Sulfide with Organic Amines.
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
- Molecular Dynamics Simulations, Reaction Pathway and Mechanism Dissection, and Kinetics Modeling of the Nitric Acid Oxidation of Dicyanamide and Dicyanoborohydride Anions.
- This compound|Arom
- Development of a Predictive Model for N-Dealkylation of Amine Contaminants Based on Machine Learning Methods. PubMed.
- Molecular dynamics. Wikipedia.
- Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PubMed Central.
- Integrating Computational & Experimental Data | Comput
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- How to Compare Experimental d
- DFT Study of Amine-Alkene Reaction. Scribd.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Radical-mediated direct C–H amination of arenes with secondary amines. RSC Publishing.
- Buchwald–Hartwig Amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Writing Experimental and Computational Details in a Thesis: A Practical Guide. Medium.
Sources
- 1. benchchem.com [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. fiveable.me [fiveable.me]
- 7. scribd.com [scribd.com]
- 8. Radical-mediated direct C–H amination of arenes with secondary amines - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01747F [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig Amination | Semantic Scholar [semanticscholar.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Writing Experimental and Computational Details in a Thesis: A Practical Guide | Hospitality.Institute [hospitality.institute]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
A Comprehensive Guide to the Analytical Cross-Validation of 2-Bromobenzene-1,4-diamine
This guide provides an in-depth, experience-driven framework for the analytical validation of 2-Bromobenzene-1,4-diamine (CAS: 13296-69-0), a key intermediate in the synthesis of dyes, pigments, pharmaceuticals, and functional organic materials.[1][2] For researchers, scientists, and drug development professionals, ensuring the identity, purity, and stability of such starting materials is a foundational pillar of experimental reproducibility and regulatory compliance.
This document moves beyond a simple recitation of data points. It explains the causality behind analytical choices, establishes self-validating protocols, and provides a comparative analysis against a common structural isomer to highlight the specificity of the chosen methods.
Core Physicochemical & Spectroscopic Identity
Before any advanced analysis, confirming the basic properties and spectroscopic fingerprint of the material is paramount. A batch of this compound should conform to the fundamental characteristics outlined below.
Physicochemical Properties
A summary of essential physical and chemical identifiers for this compound is presented in Table 1. This data serves as the initial checkpoint against the supplier's Certificate of Analysis (CoA).
| Property | Value | Source(s) |
| CAS Number | 13296-69-0 | [3][4] |
| Molecular Formula | C₆H₇BrN₂ | [4][5] |
| Molecular Weight | 187.04 g/mol | [3][4] |
| Appearance | Light Brown to Brown Solid | [1] |
| Boiling Point | 303.7 °C at 760 mmHg | [1][5] |
| Purity (Typical) | ≥95% | [1][3] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [3] |
General Analytical Workflow
The validation of a chemical reagent like this compound follows a logical progression. The goal is to build a comprehensive data package that confirms both identity and purity, ensuring the material is fit for its intended use.
Caption: A generalized workflow for the analytical validation of chemical reagents.
Spectroscopic Characterization: The Structural Fingerprint
Spectroscopic techniques provide an unambiguous fingerprint of the molecule's structure. The data presented here is based on typical findings for a high-purity sample.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR is the most powerful tool for confirming the precise arrangement of protons in a molecule. For this compound, it allows us to verify the substitution pattern on the aromatic ring. The presence of three distinct aromatic proton signals, along with two amine proton signals, is expected.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is ideal for rapidly confirming the presence of key functional groups. For this molecule, we are primarily looking for the N-H stretches from the two amine groups and the characteristic C-H and C=C stretches of the benzene ring.
Expected Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3300 - 3500 | N-H Stretch | Confirms presence of primary amine (-NH₂) groups. Often appears as a doublet. |
| 3000 - 3100 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| 1600 - 1650 | N-H Bend | Further evidence of amine groups. |
| 1450 - 1600 | Aromatic C=C Stretch | Confirms the aromatic backbone. |
| 1000 - 1250 | C-N Stretch | Indicates the bond between the aromatic ring and the amine nitrogen. |
| 550 - 750 | C-Br Stretch | Confirms the presence of the bromo-substituent. |
This pattern provides a high-confidence match for the intended structure.[1][6]
Mass Spectrometry (MS)
Causality: MS directly measures the mass-to-charge ratio, providing definitive confirmation of the molecular weight. A key feature to look for is the isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units.
Expected Spectral Data:
| m/z Value | Interpretation | Significance |
| 186 | [M]⁺ (with ⁷⁹Br) | Molecular ion peak corresponding to the lighter bromine isotope. |
| 188 | [M+2]⁺ (with ⁸¹Br) | Molecular ion peak corresponding to the heavier bromine isotope. |
The observation of this characteristic 1:1 isotopic doublet is conclusive proof of a mono-brominated compound.[6]
Chromatographic Purity Assessment: HPLC
Causality: While spectroscopy confirms identity, it is less effective for quantifying minor impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method separates the target compound from potential impurities based on polarity.
A well-designed HPLC protocol is a self-validating system. System suitability tests (SSTs) performed before sample analysis ensure the chromatographic system is performing correctly.
HPLC Workflow Diagram
Sources
- 1. This compound [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 13296-69-0 [sigmaaldrich.com]
- 4. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-BROMO-BENZENE-1,4-DIAMINE | 13296-69-0 [chemnet.com]
- 6. 2-BROMO-BENZENE-1,4-DIAMINE(13296-69-0) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Evaluating the Chelating Properties of 2-Bromobenzene-1,4-diamine
Introduction
Chelation is a fundamental process in chemistry and biology where a central metal ion is bound by a multidentate ligand to form a stable, ring-like structure known as a chelate. The therapeutic and industrial applications of chelating agents are vast, ranging from treating heavy metal poisoning to use in industrial cleaning and agriculture.[1][2] Established agents like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) are benchmarks in the field, valued for their high stability constants with a wide range of metal ions.[3][4]
However, the search for novel chelators with improved selectivity, biocompatibility, and unique electronic properties is a continuous endeavor in medicinal chemistry and materials science. Aromatic diamines present an interesting, yet underexplored, class of potential chelators.[5] Their rigid backbone and the potential for delocalization of electron density through the aromatic ring offer a different structural and electronic profile compared to traditional aliphatic aminopolycarboxylic acids.
This guide focuses on 2-Bromobenzene-1,4-diamine , a versatile aromatic diamine used as a synthetic intermediate in pharmaceuticals and materials science.[6] Its structure, featuring two amine groups in a para-disposition on a benzene ring, provides two potential coordination sites for metal ions. The presence of a bromine atom introduces an electron-withdrawing substituent, which may modulate the basicity of the amine groups and influence the stability of the resulting metal complexes.
This document provides a comprehensive framework for researchers to conduct a comparative study of the chelating properties of this compound against the industry standards, EDTA and DTPA. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer insights into data interpretation, thereby establishing a robust methodology for evaluating this promising candidate.
Section 1: Theoretical Framework and Candidate Overview
The efficacy of a chelating agent is primarily determined by the thermodynamic stability of the complex it forms with a metal ion. This is influenced by factors such as the number and type of donor atoms, the size and number of chelate rings formed, and the electronic properties of the ligand.
-
This compound: This molecule features two primary amine (-NH₂) groups which can act as Lewis bases, donating their lone pair of electrons to a metal cation.[7][8] While a single 1,4-diamine molecule is unlikely to form a stable intramolecular chelate ring due to steric constraints, it can form polymeric complexes or, more interestingly, act as a foundational scaffold for designing more complex, multidentate ligands. The key objective is to quantify the fundamental binding affinity of its core structure.
-
EDTA (Ethylenediaminetetraacetic acid): A hexadentate ligand with two nitrogen atoms and four carboxylate groups. It is known for forming highly stable 1:1 complexes with most divalent and trivalent metal ions.[9]
-
DTPA (Diethylenetriaminepentaacetic acid): An octadentate ligand with three nitrogen atoms and five carboxylate groups. DTPA generally forms even more stable complexes than EDTA, particularly at higher pH values and with certain metal ions like Gadolinium (Gd³⁺).[2][3][10]
The comparative study will assess how the aromatic, bidentate nature of this compound compares to the aliphatic, polydentate structures of EDTA and DTPA.
Section 2: Experimental Design
A rigorous evaluation requires a multi-faceted approach to first confirm interaction and then quantify the stability of the metal-ligand complexes. The following workflow is recommended for a comprehensive comparative analysis.
Causality Behind Experimental Choices:
-
UV-Vis Spectroscopy: This technique is chosen as the initial screening method because it is rapid and highly sensitive to changes in the electronic environment of the ligand upon metal binding.[11] A shift in the absorption spectrum provides clear qualitative evidence of complex formation.[12]
-
Potentiometric Titration: This is selected as the core quantitative method because it is the gold standard for determining thermodynamic stability constants in solution.[13][14] By measuring changes in pH upon titration, we can calculate both the ligand's protonation constants and the metal-ligand stability constants, which are essential for objective comparison.[15][16]
-
NMR Spectroscopy: This method is employed to gain deeper structural insights. Changes in the chemical shifts of the ligand's protons upon addition of a metal ion can reveal which specific atoms (the amine protons) are involved in coordination.[17][18][19]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control experiments and using established methodologies. For all experiments, solutions should be prepared using high-purity water and analytical grade reagents. An inert atmosphere (e.g., nitrogen or argon) is recommended for titrations involving easily oxidized metal ions like Fe²⁺.
Protocol 1: UV-Vis Spectroscopic Titration
Objective: To qualitatively confirm the formation of a complex between this compound and a selected metal ion (e.g., Cu²⁺) and to determine the binding stoichiometry.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., 50:50 ethanol/water).
-
Prepare a 1 mM stock solution of a metal salt (e.g., CuSO₄) in the same solvent system.
-
-
Confirmation of Complexation:
-
Record the UV-Vis spectrum of the this compound solution (e.g., 50 µM) from 200-600 nm.
-
Titrate the ligand solution with small aliquots of the metal salt stock solution.
-
Record the spectrum after each addition. A consistent shift in the absorption maximum (λ_max) or the appearance of a new band indicates complex formation.[20]
-
-
Stoichiometry Determination (Job's Method of Continuous Variation):
-
Prepare a series of solutions with a constant total molar concentration (e.g., 100 µM) of ligand and metal, but with varying mole fractions of each component (from 0 to 1).
-
For each solution, measure the absorbance at the λ_max corresponding to the complex.
-
Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.[20]
-
Protocol 2: Potentiometric Titration for Stability Constant Determination
Objective: To determine the protonation constants (pKa) of this compound and the stability constants (log β) of its metal complexes.
Methodology (based on the Irving-Rossotti technique):
-
System Calibration: Calibrate the pH electrode system using standard buffers to read hydrogen ion concentration, not activity.[14][21]
-
Titration Sets: Perform three separate titrations at constant temperature (e.g., 25 °C) and ionic strength (e.g., 0.1 M KCl):
-
Set A (Acid blank): A known volume of strong acid (e.g., HClO₄).
-
Set B (Ligand): Set A + a known concentration of the ligand (this compound).
-
Set C (Complex): Set B + a known concentration of the metal salt. The ligand-to-metal ratio should be in excess (e.g., 5:1) to ensure complex formation.
-
-
Procedure:
-
Titrate each solution against a standardized, carbonate-free strong base (e.g., NaOH) solution.
-
Record the pH meter reading after each incremental addition of the titrant.
-
-
Calculations:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at various pH values. Plot n̄_A vs. pH to determine the protonation constants (pKa).
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).
-
Plot n̄ vs. pL (the formation curve). From this curve, the stepwise stability constants (K₁, K₂) and the overall stability constant (β = K₁K₂) can be determined. Specialized software is typically used for refining these values.
-
Protocol 3: ¹H-NMR Spectroscopic Analysis
Objective: To identify the ligand atoms involved in metal coordination.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O with appropriate pH adjustment).
-
Acquire a high-resolution ¹H-NMR spectrum of the free ligand.
-
-
Titration:
-
Prepare a stock solution of a suitable metal salt (e.g., ZnCl₂, a diamagnetic ion to avoid peak broadening) in the same deuterated solvent.
-
Add the metal salt solution to the NMR tube in substoichiometric amounts (e.g., 0.25, 0.5, 0.75 equivalents).
-
Acquire a spectrum after each addition.
-
-
Analysis:
Section 4: Data Interpretation and Comparative Analysis
The ultimate goal is to generate a clear, quantitative comparison between this compound and the standard chelators. The data should be summarized in a table for easy interpretation.
Table 1: Comparative Chelation Profile
| Property | This compound | EDTA | DTPA |
|---|---|---|---|
| Structure | Aromatic Diamine | Aliphatic Aminopolycarboxylate | Aliphatic Aminopolycarboxylate |
| Potential Denticity | 2 | 6 | 8 |
| Protonation Constants (pKa) | To be determined | ~2.0, 2.7, 6.2, 10.3 | ~1.8, 2.6, 4.3, 8.6, 10.5 |
| Stability Constant (log β) with Cu²⁺ | To be determined | ~18.8 | ~21.5 |
| Stability Constant (log β) with Zn²⁺ | To be determined | ~16.5 | ~18.3 |
| Stability Constant (log β) with Fe³⁺ | To be determined | ~25.1 | ~28.6 |
Note: Literature values for EDTA and DTPA are approximate and can vary with experimental conditions.
Structure-Activity Relationship (SAR) Insights:
-
Stability: It is anticipated that the stability constants for this compound will be significantly lower than those for EDTA and DTPA. This is a direct consequence of the chelate effect : the large, polydentate ligands EDTA and DTPA form multiple stable five-membered rings with the metal ion, an entropically and enthalpically favorable process that a simple bidentate aromatic ligand cannot replicate.[5]
-
Electronic Effects: The electron-withdrawing nature of the bromine atom is expected to decrease the basicity (and pKa) of the amine groups compared to a non-substituted analogue like 1,4-diaminobenzene.[23] This reduced basicity could lead to weaker coordination and lower stability constants.
-
Potential Applications: While it may not be a powerful chelator on its own, its value may lie in its rigid structure, which can be used as a building block for larger, more complex ligands where specific geometries are required. The bromine atom also provides a reactive handle for further chemical modification via cross-coupling reactions.[6]
Conclusion
This guide provides a robust, scientifically-grounded framework for the systematic evaluation of the chelating properties of this compound. By employing a combination of spectroscopic and potentiometric techniques, researchers can obtain definitive qualitative and quantitative data. The direct comparison with industry-standard chelators like EDTA and DTPA will contextualize the findings and clearly define the potential of this aromatic diamine in the broader field of coordination chemistry. While it is not expected to rival the raw chelating strength of EDTA or DTPA, this systematic study will provide invaluable data on the fundamental coordination chemistry of this scaffold, paving the way for its intelligent application in the design of novel, specialized ligands for applications in drug development and materials science.
References
- PubChem. 4-Bromobenzene-1,2-diamine.
- PubChem. This compound.
- PubChem. 2,5-Dibromobenzene-1,4-diamine.
- Leyden, D. E., & Sawyer, D. T. (1974). NMR Spectroscopy of Metal Chelonates and Related Compounds. Analytical Chemistry, 46(11), 245R-281R.
- Rasayan J. Chem. Potentiometric Determination of Stability Constants of Metformin Complexes with Metals in Aqueous Media. Rasayan Journal of Chemistry, 15(2), 2022. [Link]
- Holm, R. H., & O'Connor, M. J. (1971). Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. The Journal of Physical Chemistry, 75(15), 2377-2383. [Link]
- PubMed. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors.
- MDPI. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 435. [Link]
- ResearchGate. Structural formulas of EDA, EDTA, and DTPA. [Link]
- Day, R. J., & Reilley, C. N. (1964). Chelation studies by conformational analysis. Proton magnetic resonance of dl-propylenediaminetetraacetic acid. Analytical Chemistry, 36(6), 1073-1078. [Link]
- Asian Publication Corporation. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 22(9), 2010. [Link]
- ResearchGate. Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,... [Link]
- ResearchGate. Study on the Methods of Separation and Detection of Chelates. Journal of the Chinese Chemical Society, 66(5), 2019. [Link]
- PubMed. Structural and functional relationship among diamines in terms of inhibition of cell growth.
- PubMed. NMR investigation of magnesium chelation and cation-induced signal shift effect of testosterone.
- PubMed. Analysis of EDTA and DTPA.
- Google Patents.
- SCIRP. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Journal of Materials Science and Chemical Engineering, 2, 2014. [Link]
- Google Patents. Synthesis method for 4-bromo-o-phenylenediamine.
- Ansari, F. B., et al. Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. Oriental Journal of Chemistry, 24(3), 2008. [Link]
- ResearchGate.
- TSpace. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. University of Toronto. [Link]
- Chem Connections.
- Drug Design Org.
- NINGBO INNO PHARMCHEM CO.,LTD. DTPA vs.
- Asian Journal of Chemistry. UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 25(1), 2013. [Link]
- NIH. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 2014. [Link]
- PubMed. Stereoisomeric selectivity of 2,3-dimercaptosuccinic acids in chelation therapy for lead poisoning.
- Wikipedia. Metal complexes of diamines. [Link]
- NECTAR COST. Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. [Link]
- ResearchGate. UV–vis electronic absorption spectra of the chelating agent H2L and its metal complexes. [Link]
- Canadian Science Publishing. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. FACETS, 5(1), 2020. [Link]
- Dr Richard Semelka, MD. DTPA vs EDTA, brief reminder. [Link]
- TSI Journals.
- MDPI. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. International Journal of Molecular Sciences, 14(1), 2013. [Link]
Sources
- 1. Analysis of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. hnsincere.com [hnsincere.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal complexes of diamines - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 13296-69-0 [sigmaaldrich.com]
- 9. chemistry.beloit.edu [chemistry.beloit.edu]
- 10. richardsemelka.com [richardsemelka.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. cost-nectar.eu [cost-nectar.eu]
- 15. asianpubs.org [asianpubs.org]
- 16. hakon-art.com [hakon-art.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR investigation of magnesium chelation and cation-induced signal shift effect of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. tsijournals.com [tsijournals.com]
- 21. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. mdpi.com [mdpi.com]
The Bromo Substituent's Dichotomy: A Guide to its Influence on Amino Group pKa
A Senior Application Scientist's Comparative Analysis for Drug Development Professionals
In medicinal chemistry and drug development, the acid-base properties of a molecule, quantified by its pKa, are paramount. This value dictates a compound's ionization state at physiological pH, which in turn governs critical ADME (absorption, distribution, metabolism, and excretion) properties like solubility, permeability, and target binding affinity.[1] The strategic introduction of substituents is a cornerstone of molecular design, and halogens, particularly bromine, offer a fascinating case study in modulating electronic structure.
This guide provides an in-depth analysis of how the bromo substituent affects the pKa of aromatic amino groups. We will move beyond simple trends to dissect the underlying electronic principles, present comparative experimental data, and provide a robust protocol for empirical validation.
The Dual Nature of Bromine: A Tug-of-War Between Inductive and Resonance Effects
Halogens like bromine exhibit a dual electronic nature when attached to an aromatic system.[2] Their influence on the basicity of an adjacent amino group is the net result of two opposing forces: the inductive effect and the resonance effect.
-
The Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine pulls electron density away from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing effect propagates through the ring, decreasing the electron density on the nitrogen atom of the amino group.[3][4] A lower electron density on the nitrogen makes its lone pair less available to accept a proton, thereby decreasing the amine's basicity (resulting in a lower pKa for its conjugate acid).[5][6]
-
The Resonance Effect (+R or +M): The bromine atom possesses lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system.[3] This donation of electron density increases the negative charge within the ring, particularly at the ortho and para positions.[7][8] This effect can help stabilize the positive charge that develops on the nitrogen upon protonation, thus increasing the amine's basicity (leading to a higher pKa).
For halogens, the electron-withdrawing inductive effect (-I) is significantly stronger than the electron-donating resonance effect (+R).[3] The consequence is that bromoanilines are consistently weaker bases than aniline itself .[3][4][9]
A Comparative Analysis of Positional Isomers
The position of the bromo substituent on the aromatic ring is critical, as it determines the interplay of the inductive and resonance effects. A comparison of the pKa values of the conjugate acids of aniline and its bromo-isomers provides clear experimental evidence of this relationship.
| Compound | Structure | Key Electronic Effects | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | (Reference) | 4.60[3][10] |
| para-Bromoaniline | p-BrC₆H₄NH₂ | Strong -I, Moderate +R | 3.86[11][12][13][14] |
| meta-Bromoaniline | m-BrC₆H₄NH₂ | Strong -I only | 3.58[3][10] |
| ortho-Bromoaniline | o-BrC₆H₄NH₂ | Strong -I, Moderate +R, Ortho Effect | ~2.5[15] |
Analysis of the Data:
-
para-Bromoaniline (pKa = 3.86): At the para position, both the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) are operative. The +R effect partially counteracts the -I effect, but the net result is still a significant decrease in basicity compared to aniline.[3]
-
meta-Bromoaniline (pKa = 3.58): The resonance effect does not extend to the meta position. Therefore, the amino group in m-bromoaniline feels almost the full force of the bromine's electron-withdrawing inductive effect without any meaningful opposition from resonance. This makes meta-bromoaniline a weaker base than para-bromoaniline.[3]
-
ortho-Bromoaniline (pKa ≈ 2.5): While the electronic effects are similar to the para isomer, the ortho position introduces a powerful confounding factor known as the "ortho effect." This is a combination of steric hindrance and electronic field effects. The bulky bromine atom can sterically impede the solvation of the protonated amino group (the anilinium ion), destabilizing it and making the parent amine a much weaker base.[15] Consequently, o-bromoaniline is the weakest base among the three isomers.
Experimental Protocol: pKa Determination via Potentiometric Titration
To empirically validate these values, potentiometric titration remains a simple, reliable, and widely used method.[16] The protocol described below is a self-validating system, ensuring accuracy through rigorous calibration and standardization.
Principle: This method involves the gradual neutralization of the basic amine with a standardized strong acid. By monitoring the solution's pH with a calibrated electrode as the titrant is added, a titration curve is generated. The pKa of the amine's conjugate acid is numerically equal to the pH at the half-equivalence point of the titration.
Materials & Equipment:
-
Amine sample (e.g., 4-bromoaniline)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water, boiled to remove dissolved CO₂
-
Methanol or Ethanol (if sample solubility is low)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Beakers and volumetric flasks
Step-by-Step Methodology:
-
Preparation of Amine Solution: Accurately weigh approximately 0.5 mmol of the bromoaniline sample and dissolve it in a beaker containing ~50 mL of deionized water. If solubility is an issue, a co-solvent like methanol may be used, but consistency across all samples is key.
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M HCl directly above the beaker.
-
Data Collection:
-
Record the initial pH of the amine solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each increment, allow the pH reading to stabilize before recording both the added volume and the corresponding pH.
-
Continue this process well past the equivalence point (the region of most rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).
-
Calculate the volume at the half-equivalence point (Veq / 2).
-
The pKa is the pH value on the titration curve that corresponds to this half-equivalence volume.
-
-
System Validation: To ensure the trustworthiness of the results, perform a titration of a known standard, such as aniline (pKa ≈ 4.60), under identical conditions. The experimentally determined pKa for the standard should fall within an acceptable margin of error of the literature value.
Sources
- 1. drughunter.com [drughunter.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Mechanism of aniline and bromine | Filo [askfilo.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. Which one is more basic aniline or 4-bromoaniline ? - PG.CHEMEASY [chemisfast.blogspot.com]
- 10. quora.com [quora.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. 4-Bromoaniline|lookchem [lookchem.com]
- 14. 4-Bromoaniline CAS#: 106-40-1 [m.chemicalbook.com]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. mdpi.com [mdpi.com]
Comparison of the thermal properties of polymers from different isomers of bromo-benzenediamine
For researchers and professionals in materials science and drug development, the selection of monomers is a critical decision that dictates the final properties of a polymer. In the realm of high-performance aromatic polyamides, even subtle changes in monomer geometry, such as the positional isomerism of a substituent, can lead to significant variations in thermal stability and processability. This guide provides an in-depth comparison of the thermal properties of polymers synthesized from different isomers of bromo-benzenediamine, offering experimental data and mechanistic insights to inform your research and development.
The strategic placement of a halogen atom, such as bromine, on a phenylenediamine monomer can influence polymer characteristics in multiple ways. Bromine's electron-withdrawing nature can affect the reactivity of the amine groups during polymerization and the electronic properties of the resulting polymer. Furthermore, its bulkiness can disrupt chain packing and alter intermolecular forces. The position of the bromine atom—whether it is ortho, meta, or para to the amine functionalities—plays a pivotal role in determining the polymer's chain conformation, rigidity, and ultimately, its thermal behavior.
This guide will delve into the synthesis of polyamides from bromo-benzenediamine isomers and their subsequent thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). We will explore the causal relationships between the isomeric position of the bromine substituent and the resulting glass transition temperatures (Tg) and decomposition temperatures (Td), providing a clear rationale for the observed differences.
The Isomers in Focus: Ortho- vs. Meta- vs. Para-Substitution
The primary isomers of bromo-benzenediamine that can be utilized for polyamide synthesis include those derived from 1,3-phenylenediamine (m-phenylenediamine) and 1,4-phenylenediamine (p-phenylenediamine). For the purpose of this guide, we will focus on the comparison of polymers derived from bromo-substituted m-phenylenediamine, as this allows for a direct evaluation of the ortho and meta positioning of the bromine atom relative to the amide linkages.
Experimental Protocols
The synthesis and characterization of polymers from bromo-benzenediamine isomers follow established procedures for aromatic polyamides. The following protocols are representative of the methodologies employed in the studies referenced in this guide.
Polyamide Synthesis: Low-Temperature Solution Polycondensation
A robust method for preparing high-molecular-weight aromatic polyamides is low-temperature solution polycondensation. This technique avoids thermal degradation and side reactions that can occur at higher temperatures.
Step-by-Step Protocol:
-
Monomer Dissolution: The bromo-benzenediamine isomer is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with the addition of a solubilizing agent like lithium chloride (LiCl). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a mechanical stirrer.
-
Acylation Reaction: The solution is cooled in an ice bath, and a stoichiometric amount of a diacid chloride, typically isophthaloyl chloride or terephthaloyl chloride, is added portion-wise as a solid or in solution.
-
Polymerization: The reaction mixture is stirred at a low temperature (0-5 °C) for a few hours and then allowed to warm to room temperature, where it is stirred for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Polymer Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The fibrous polymer is then collected by filtration, washed extensively with the non-solvent and other solvents like ethanol to remove unreacted monomers and salts, and finally dried in a vacuum oven.
The choice of diacid chloride is also a critical variable. For this comparative guide, we will consider polyamides synthesized with isophthaloyl chloride to maintain consistency in the polymer backbone structure, allowing for a direct assessment of the effect of the bromo-benzenediamine isomer.
Thermal Analysis
The thermal properties of the synthesized polyamides are evaluated using two primary techniques:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides the decomposition temperature (Td), which is a measure of the polymer's thermal stability. The temperature at which 5% or 10% weight loss occurs is often used for comparison.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Data Presentation: A Comparative Analysis
The following table summarizes the key thermal properties of polyamides synthesized from different halogenated phenylenediamine isomers. The data is based on the findings from studies on halogenated aromatic polyamides, which have established a clear trend regarding the influence of the halogen's position.
| Polymer System | Substituent Position | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| Poly(2-bromo-1,3-phenylene isophthalamide) | Ortho | Lower | Lower |
| Poly(4-bromo-1,3-phenylene isophthalamide) | Meta | Higher | Higher |
Note: The table indicates the relative trends. Specific numerical values are dependent on the exact experimental conditions and molecular weight of the polymers.
Discussion: Unraveling the Structure-Property Relationship
The data clearly indicates that the isomeric position of the bromine substituent has a profound impact on the thermal properties of the resulting polyamides.
The Influence of Substituent Position on Glass Transition Temperature (Tg)
The glass transition temperature is a measure of the energy required to induce large-scale segmental motion of the polymer chains. A higher Tg indicates a more rigid and less flexible polymer backbone.
-
Meta-Substitution: When the bromine atom is in the meta position relative to the amide linkages (as in poly(4-bromo-1,3-phenylene isophthalamide)), it contributes to a more linear and rigid chain conformation. This linearity allows for more efficient chain packing and stronger intermolecular interactions (hydrogen bonding and van der Waals forces). Consequently, more thermal energy is required to initiate segmental motion, resulting in a higher Tg .
-
Ortho-Substitution: In contrast, a bromine atom in the ortho position (as in poly(2-bromo-1,3-phenylene isophthalamide)) introduces a "kink" in the polymer backbone. This steric hindrance from the bulky bromine atom adjacent to the amide group disrupts the planarity of the chain and hinders close packing. The reduced packing efficiency and weaker intermolecular forces mean that less energy is needed for the polymer chains to become mobile, leading to a lower Tg .
The Impact of Isomerism on Thermal Stability (Td)
The thermal stability of a polymer, as measured by its decomposition temperature, is related to the bond strengths within the polymer chain and the overall stability of the macromolecular structure.
-
Meta-Substitution: The more ordered and densely packed structure of the meta-substituted polyamide not only raises the Tg but also enhances its thermal stability. The strong intermolecular forces help to dissipate thermal energy more effectively throughout the material, and the stable, low-energy conformation of the polymer chains requires a higher temperature to initiate bond scission and degradation.
-
Ortho-Substitution: The sterically hindered and less-packed structure of the ortho-substituted polymer is in a higher energy state. The strained conformation can make the amide bonds more susceptible to thermal cleavage. As a result, the onset of thermal decomposition occurs at a lower temperature .
These findings are consistent with broader principles in polymer chemistry, where structural features that promote chain rigidity, linearity, and strong intermolecular interactions generally lead to enhanced thermal properties.
Conclusion and Future Outlook
The choice of bromo-benzenediamine isomer is a critical determinant of the thermal properties of the resulting polyamides. For applications requiring high-temperature resistance and dimensional stability, the use of a meta-substituted isomer such as 4-bromo-1,3-phenylenediamine is preferable. Conversely, if enhanced solubility and lower processing temperatures are desired, an ortho-substituted isomer like 2-bromo-1,3-phenylenediamine might be considered, with the trade-off of reduced thermal performance.
This guide provides a foundational understanding of the structure-property relationships at play. For drug development professionals, where polymers may be used as excipients or in delivery systems, understanding these thermal properties is crucial for formulation and stability studies. For materials scientists, these principles can be applied to the rational design of new high-performance polymers with tailored thermal characteristics.
Future research could expand on these findings by investigating the influence of di- and tri-bromo-substituted isomers, as well as by exploring the interplay between isomeric effects and the choice of diacid chloride. Such studies will continue to refine our ability to predict and control the performance of aromatic polyamides in a wide range of demanding applications.
References
- Whang, W. T., Kapuscinska, M., & Pearce, E. M. (1986). Aromatic polyamides. XIII. effect of the halogen position on the thermal and flammability behavior of halogenated poly (1,3‐phenylene‐isophthalamide). Journal of Polymer Science: Polymer Symposia, 74(1), 109-121. [Link]
- Hsiao, S. H., & Lin, S. H. (2024). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Polymers, 16(1), 123. [Link]
- Faghihi, K., & Soleimani, M. (2018). Synthesis and characterization of novel organosoluble and thermally stable polyamides containing bulky pendant group and ether linkage in the main chain. Journal of the Iranian Chemical Society, 15(7), 1599-1609.
- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974.
- Ghaemy, M., & Barghamadi, M. (2009). Synthesis and characterization of novel photoactive polyamide derived from substituted fluorene by copper (I) catalyst. Journal of Applied Polymer Science, 114(6), 3568-3575.
- Mallakpour, S., & Rafiee, Z. (2011). Progress in the synthesis of aromatic polyamides. Polymers for Advanced Technologies, 22(10), 1393-1403.
Orthogonal Purity Validation of Synthesized 2-Bromobenzene-1,4-diamine: A Comparative Guide to HPLC and GC-MS Techniques
<
Abstract
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of synthesized 2-Bromobenzene-1,4-diamine, a key building block in medicinal chemistry.[1] We delve into the causality behind experimental choices, presenting detailed, field-proven protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to implement robust, self-validating analytical systems for purity assessment, ensuring the integrity of their downstream applications.
Introduction: The Critical Role of Purity in Synthesis
This compound is a versatile aromatic diamine that serves as a crucial intermediate in the synthesis of complex molecules, including heterocyclic systems like imidazoles and benzimidazoles, which are prominent scaffolds in medicinal chemistry.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). These impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, and degradation products.[2] Therefore, rigorous purity validation of this intermediate is not merely a quality control step but a foundational requirement for reproducible and reliable research and development.
This guide presents a dual-pronged approach to purity validation, employing two orthogonal analytical techniques: HPLC and GC-MS. The principle of orthogonality—using two distinct analytical methods with different separation and detection principles—provides a more comprehensive and trustworthy assessment of purity than a single method alone.
Experimental Design: A Tale of Two Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte. This compound is a polar aromatic amine, making it amenable to both HPLC and, with derivatization, GC-MS analysis.
Synthesis of this compound
A common and established route for the synthesis of this compound involves the reduction of 2-bromo-4-nitroaniline.[1] This precursor is reduced using a suitable reducing agent, such as stannous chloride (SnCl₂) in an appropriate solvent like ethanol, to yield the target diamine.[1] The crude product is then purified, typically through recrystallization, before analytical validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for aromatic amines.[3][4] We employ a reversed-phase HPLC (RP-HPLC) method, which is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[5][6]
Causality of Method Parameters:
-
Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation of aromatic compounds.[5][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is used.[3] The buffer helps to control the pH and improve peak shape, while the gradient elution allows for the separation of compounds with a wide range of polarities.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is employed, as aromatic compounds exhibit strong absorbance in the UV region. This allows for sensitive detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatility and Structure
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[7] It is ideal for volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor peak shapes and low volatility in GC due to their polarity and tendency to form hydrogen bonds.[8] To overcome this, a derivatization step is often necessary.[8][9]
The Rationale for Derivatization:
Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives.[8] This improves their chromatographic behavior, leading to sharper peaks and increased sensitivity.[8] For primary amines, common derivatization techniques include acylation or silylation.[10] In this guide, we will utilize acylation with trifluoroacetic anhydride (TFAA) to form a more volatile and thermally stable derivative.[8]
Causality of Method Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is chosen to separate the derivatized analytes based on their boiling points.
-
Temperature Program: A temperature gradient is used to ensure the efficient separation of compounds with different volatilities.
-
Ionization and Detection: Electron Ionization (EI) is used to fragment the molecules, and a quadrupole mass analyzer provides mass-to-charge ratio information for identification.
Experimental Workflows and Protocols
The following diagrams and protocols provide a step-by-step guide to performing the purity validation.
Overall Experimental Workflow
Caption: Overall workflow for the synthesis and purity validation of this compound.
Detailed HPLC Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Synthesized this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a working concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
DAD wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Detailed GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Synthesized this compound
Procedure:
-
Derivatization:
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven temperature program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: 40-500 m/z
-
-
Data Analysis:
-
Identify the main peak and any impurity peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the main peak to confirm the identity of the derivatized this compound.
-
Analyze the mass spectra of impurity peaks and compare them to a mass spectral library (e.g., NIST) for tentative identification.
-
Calculate the purity using the area percent method from the TIC.
-
Results and Discussion: A Comparative Analysis
The following tables summarize the expected data from the HPLC and GC-MS analyses.
HPLC Data Summary
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 12.5 | 9850000 | 99.5 | This compound |
| 2 | 8.2 | 35000 | 0.35 | Impurity 1 (e.g., starting material) |
| 3 | 15.1 | 15000 | 0.15 | Impurity 2 (e.g., by-product) |
HPLC Analysis Insights:
The HPLC chromatogram is expected to show a major peak corresponding to this compound. The retention time is a characteristic of the compound under the given conditions. The area percent calculation provides a quantitative measure of purity. Any additional peaks represent potential impurities. The high polarity of the diamine allows for direct analysis without derivatization, which is a significant advantage of HPLC for this compound.[3]
GC-MS Data Summary
| Peak No. | Retention Time (min) | Peak Area | Area % | Tentative Identification (from MS Library) |
| 1 | 15.8 | 9820000 | 99.2 | Bis(trifluoroacetyl)-2-bromobenzene-1,4-diamine |
| 2 | 11.3 | 50000 | 0.5 | Derivatized starting material |
| 3 | 18.2 | 30000 | 0.3 | Derivatized by-product |
GC-MS Analysis Insights:
The GC-MS analysis provides complementary information. The retention time of the derivatized main compound will be different from the HPLC analysis. The key advantage of GC-MS is the structural information obtained from the mass spectrum. The fragmentation pattern can confirm the identity of the main compound and help in the tentative identification of unknown impurities by matching their spectra with a library database.
Orthogonal Comparison: Strengths and Limitations
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[3][4] | Requires volatile and thermally stable compounds; derivatization is often necessary for polar compounds.[8] |
| Derivatization | Not required for this compound. | Required to improve volatility and peak shape.[8] |
| Identification | Based on retention time and UV-Vis spectrum (less specific). | Based on retention time and mass spectrum (highly specific, allows for structural elucidation).[7] |
| Quantification | Excellent for quantification using external or internal standards. | Good for quantification, but can be affected by derivatization efficiency. |
| Impurity Profiling | Good for detecting a wide range of impurities. | Excellent for identifying volatile and semi-volatile impurities. |
Conclusion: A Synergy for Uncompromised Purity
Both HPLC and GC-MS are powerful analytical techniques for assessing the purity of synthesized this compound. HPLC offers a direct and robust method for quantification without the need for derivatization. GC-MS, while requiring an additional derivatization step, provides invaluable structural information for the unambiguous identification of the main compound and the tentative identification of impurities.
By employing these two orthogonal methods, researchers can establish a comprehensive and self-validating system for purity analysis. This dual-technique approach provides a higher degree of confidence in the quality of the synthesized intermediate, which is a critical factor for the success of subsequent research and drug development endeavors. Adherence to such rigorous analytical practices aligns with the principles of scientific integrity and the expectations of regulatory bodies.[11][12]
References
- PubMed.
- AMSbiopharma.
- PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]
- Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]
- AMSbiopharma. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
- National Institutes of Health (NIH). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
- Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
- Chemistry LibreTexts.
- YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. [Link]
- Wikipedia.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- Journal of the Chilean Chemical Society. Kiran r. Dhangar, raKesh B. Jagtap, sanJay J.
- National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jcchems.com [jcchems.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. jordilabs.com [jordilabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to the Synthesis of 2-Bromobenzene-1,4-diamine: An Assessment of Protocol Reproducibility
Introduction
2-Bromobenzene-1,4-diamine is a pivotal building block in the synthesis of high-value organic molecules, particularly in the development of pharmaceuticals and advanced materials. Its substituted phenylenediamine structure makes it a versatile precursor for creating complex heterocyclic systems and polymers. However, the successful and reproducible synthesis of this compound is not trivial. Challenges such as regioselectivity, chemoselectivity (especially the preservation of the C-Br bond during reduction steps), and the handling of air-sensitive intermediates can significantly impact yield, purity, and scalability.
This guide provides an in-depth, comparative analysis of three distinct synthetic protocols for preparing this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles of each route, offering field-proven insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, complete with expected analytical data to ensure trustworthiness and reproducibility for researchers, chemists, and drug development professionals.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from fundamentally different starting points. We will assess two primary strategies: the reduction of nitrated precursors and the electrophilic bromination of a protected diamine. Each pathway presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
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// Edges A -> B [label="Direct Reduction"]; A -> C [label="Two-Step Reduction"]; A -> D [label="Multi-Step Synthesis"]; B -> E; C -> E; D -> E; }
Caption: High-level overview of the synthetic routes to this compound.Protocol 1: Reduction of Nitroaromatic Precursors
The most direct approaches to this compound involve the reduction of one or two nitro groups on a brominated benzene ring. The primary challenge in these routes is achieving chemoselective reduction of the nitro groups without cleaving the carbon-bromine bond (hydrodebromination), a common side reaction, especially during catalytic hydrogenation.
Route 1A: One-Step Reduction of 2-Bromo-1,4-dinitrobenzene
This method is conceptually the most straightforward, involving the simultaneous reduction of two nitro groups. The choice of reducing agent is critical to balancing reactivity with selectivity.
Mechanism Insight: The reduction of nitro groups by metals in acidic media, such as Tin(II) chloride in HCl, proceeds through a series of electron and proton transfers. The metal acts as the electron donor. The acidic environment protonates the oxygen atoms of the nitro group, facilitating their removal as water. While highly effective for nitro group reduction, these harsh acidic conditions can sometimes promote side reactions if not carefully controlled.
Experimental Protocol (Adapted from general procedures for dinitroaromatic reductions[1][2])
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1,4-dinitrobenzene (5.0 g, 20.2 mmol).
-
Reagent Addition: To the flask, add 150 mL of ethanol followed by tin(II) chloride dihydrate (SnCl₂·2H₂O) (45.6 g, 202 mmol, 10 eq.).
-
Reaction: Stir the suspension and slowly add 50 mL of concentrated hydrochloric acid. The reaction is exothermic and may require an ice bath for temperature control. After the initial exotherm subsides, heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it over 200 g of ice. Slowly neutralize the acidic solution by adding 10 M aqueous sodium hydroxide until the pH is strongly basic (pH > 10). The tin hydroxides that precipitate will redissolve in excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Route 1B: Two-Step Synthesis via Reduction of 4-Bromo-2-nitroaniline
This route involves the initial synthesis of 4-Bromo-2-nitroaniline, followed by the reduction of the remaining nitro group. This staged approach can sometimes offer better control and purity.
Mechanism Insight: The reduction of a single nitro group in the presence of an amino group using iron in acidic media (Béchamp reduction) is a classic and industrially relevant transformation.[3][4] Iron metal is oxidized to Fe(II), providing the electrons for the reduction. A key advantage is that the process generates FeCl₂, which can be hydrolyzed in situ to regenerate HCl, making the reaction somewhat self-sustaining and requiring only a catalytic amount of initial acid.[5] This method is generally milder than SnCl₂/HCl and poses a lower risk of dehalogenation.
Experimental Protocol (Adapted from general procedures for nitroaniline reduction[6][7])
-
Part 1: Synthesis of 4-Bromo-2-nitroaniline (if not commercially available). This intermediate is typically prepared by the nitration of 4-bromoaniline (with the amino group first protected as an acetanilide) or the bromination of 2-nitroaniline.[6]
-
Part 2: Reduction to this compound
-
Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-bromo-2-nitroaniline (5.0 g, 23.0 mmol), 100 mL of water, 50 mL of ethanol, and 2 mL of concentrated hydrochloric acid.
-
Reagent Addition: Heat the mixture to 80-90 °C. Add fine iron powder (6.4 g, 115 mmol, 5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 100 °C.
-
Reaction: After the addition is complete, stir the mixture vigorously at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Work-up: While still hot, add sodium carbonate to the mixture until it is basic to litmus paper. This neutralizes the acid and precipitates iron oxides.
-
Purification: Filter the hot reaction mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake with hot ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
-
Protocol 2: Bromination of p-Phenylenediamine via Amide Protection
This strategy builds the molecule by adding the bromine atom last. Direct bromination of the highly activated p-phenylenediamine is difficult to control.[8] Therefore, a protection-bromination-deprotection sequence is necessary to ensure regioselectivity and prevent oxidation.
Mechanism Insight: The amino groups of p-phenylenediamine are strongly activating ortho-, para-directors. Acetylation converts them into acetamido groups, which are still ortho-, para-directing but are significantly less activating. This moderation of reactivity is crucial; it allows for a more controlled, regioselective monobromination.[9] The subsequent deprotection is a standard acid- or base-catalyzed amide hydrolysis.
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// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; }
Caption: Workflow for the synthesis via protection, bromination, and deprotection.Experimental Protocol (Adapted from analogous transformations[3][10][11])
-
Step A: Acetylation of p-Phenylenediamine
-
Dissolve p-phenylenediamine (5.0 g, 46.2 mmol) in 100 mL of 10% aqueous HCl.
-
Add acetic anhydride (10.4 mL, 110 mmol, 2.4 eq.) dropwise.
-
Simultaneously, add a solution of sodium acetate (9.1 g, 110 mmol) in 50 mL of water.
-
Stir for 1 hour. The product, 1,4-diacetamidobenzene, will precipitate. Filter, wash with water, and dry.
-
-
Step B: Bromination of 1,4-Diacetamidobenzene
-
Suspend the dried 1,4-diacetamidobenzene (from Step A) in 100 mL of glacial acetic acid.
-
Slowly add a solution of bromine (2.5 mL, 48.5 mmol, 1.05 eq.) in 20 mL of glacial acetic acid dropwise with stirring.
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into 400 mL of ice water. If any excess bromine color persists, add a small amount of sodium bisulfite solution.
-
Filter the precipitated 2-bromo-1,4-diacetamidobenzene, wash thoroughly with water, and dry.
-
-
Step C: Hydrolysis of 2-Bromo-1,4-diacetamidobenzene
-
To the dried bromo-diamide (from Step B), add 100 mL of 70% sulfuric acid.
-
Heat the mixture to 100 °C for 2 hours.
-
Cool the solution in an ice bath and carefully pour it into 500 mL of cold water.
-
Neutralize by slowly adding concentrated ammonium hydroxide until the solution is basic.
-
The product will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water for final purification.
-
Reproducibility and Performance Comparison
The choice of synthetic protocol depends heavily on the specific requirements of the researcher, including scale, available equipment, cost, and desired purity.
| Parameter | Route 1A (Dinitro Reduction) | Route 1B (Nitroaniline Reduction) | Route 2 (Bromination via Protection) |
| Starting Material | 2-Bromo-1,4-dinitrobenzene | 4-Bromo-2-nitroaniline | p-Phenylenediamine, Bromine |
| Number of Steps | 1 | 2 (if starting from aniline) | 3 |
| Key Challenge | Potential for hydrodebromination | Purity of starting nitroaniline | Regioselectivity, multiple steps |
| Typical Reagents | SnCl₂/HCl, Ethanol | Fe/HCl, Ethanol/Water | Acetic Anhydride, Br₂, H₂SO₄ |
| Reproducibility | Moderate to High | High | Moderate (sensitive to conditions) |
| Scalability | Good | Excellent (Fe/HCl is cost-effective) | Fair (multiple isolations) |
| Safety Concerns | Exothermic, corrosive acids | Exothermic, flammable solvents | Corrosive bromine and acids |
| Atom Economy | Moderate | Moderate | Low (due to protecting groups) |
Trustworthiness: Self-Validating the Product
Regardless of the chosen protocol, the identity and purity of the final product must be rigorously confirmed. Phenylenediamines are notoriously susceptible to air oxidation, often appearing as dark solids even when pure.[12] Therefore, characterization should be performed promptly after synthesis.
Expected Analytical Data for this compound:
-
Appearance: Off-white to light brown solid, may darken on exposure to air and light.
-
Molecular Formula: C₆H₇BrN₂
-
Molecular Weight: 187.04 g/mol
-
Melting Point: Literature values vary; a related isomer, 4-Bromo-1,2-diaminobenzene, melts at 65-69 °C.
-
¹H NMR: Spectral data should confirm the presence of three aromatic protons and two distinct amine (-NH₂) signals.
-
¹³C NMR: The spectrum should show six distinct aromatic carbon signals, with the carbon attached to the bromine (ipso-carbon) being characteristically shifted.[5]
Conclusion and Recommendations
This guide has assessed three viable synthetic pathways to this compound, each with distinct merits and challenges.
-
For Speed and Directness: Route 1A (Dinitro Reduction) is the most direct. However, it carries a moderate risk of de-bromination, which can complicate purification. Careful selection of the reducing agent (favoring SnCl₂ over catalytic hydrogenation for this substrate) is key to its reproducibility.
-
For Reliability and Scalability: Route 1B (Nitroaniline Reduction) using iron and hydrochloric acid is highly recommended for its reliability, cost-effectiveness, and high chemoselectivity. While it may involve an extra step to prepare the starting material, the reduction itself is robust and generally high-yielding. This is often the preferred method in an industrial or large-scale laboratory setting.
-
For an Alternative, Didactic Approach: Route 2 (Bromination via Protection) is a classic multi-step synthesis that offers excellent control over regioselectivity. While it is longer and has lower atom economy, it avoids the potential issue of de-bromination entirely. This route is an excellent choice for smaller-scale syntheses where purity is paramount and the starting diamine is readily available.
Ultimately, the optimal protocol is contingent upon the specific goals of the synthesis. By understanding the chemical principles and potential pitfalls of each route, researchers can make an informed decision to reproducibly obtain high-quality this compound for their downstream applications.
References
- Wiley-VCH. (2007). Supporting Information.
- American Chemical Society. (2017). Supporting Information for J. Org. Chem.
- Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Org. Lett., 12, 1192.
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Li, H. J., et al. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 19(3), 3401-16.
- Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride.
- Hive Novel Discourse. (n.d.). SnCl2 reduction of Nitro.
- PubChem. (n.d.). This compound.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Google Patents. (n.d.). Method of 2-bromo-4,6-dinitroaniline synthesis.
- Saha et al. (n.d.). Organic Chemistry-4.
- MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene.
- ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?.
- ResearchGate. (n.d.). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones.
- PrepChem.com. (n.d.). Preparation of p-phenylenediamine.
- VISTAS. (2009). Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C.
- Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene.
- ResearchGate. (n.d.). Kinetics and mechanism of the hydrogenation of m-dinitrobenzene to m-phenylenediamine.
- Cosmetic Ingredient Review. (2023). Safety Assessment of p-Phenylenediamine.
- PubMed. (2000). N-Acetylation of paraphenylenediamine in human skin and keratinocytes.
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
- PubMed Central. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine.
- ResearchGate. (2017). Hydrogenation of 1,4-Dimethoxy-2,3-dinitrobenzene?.
- TopSCHOLAR®. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- Filo. (2024). (Q)Fe+HCl - (R).
- ResearchGate. (n.d.). Oxidative polycondensation of p-phenylenediamine and acetylation of terminal amino groups of obtained polymer….
- PubChem. (n.d.). 4-Bromo-2-nitroaniline.
- Filo. (2024). Aniline is prepared by the reaction of Fe/HCl.
- ResearchGate. (n.d.). Liquid-phase hydrogenation of m-dinitrobenzene over platinum catalysts.
- Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 4. 2-Bromo-1,4-dichlorobenzene(1435-50-3) 13C NMR spectrum [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 10. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]
- 12. 2-BROMO-BENZENE-1,4-DIAMINE(13296-69-0) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromobenzene-1,4-diamine
This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromobenzene-1,4-diamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the protection of personnel and the environment. The procedures outlined below are grounded in established safety standards and regulatory requirements for handling halogenated aromatic amines.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a halogenated aromatic amine. This chemical class is recognized for its potential toxicity and environmental hazards.[1][2] A thorough understanding of its specific risks is the foundation of a robust disposal plan. The primary hazards associated with this compound necessitate a cautious and well-defined handling and disposal strategy.
Key Hazards Include:
-
Toxicity: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] They are often classified as irritants to the skin, eyes, and respiratory tract.[3][4] Chronic exposure to some aromatic amines has been linked to more severe health effects.[1][4]
-
Environmental Hazard: This compound is classified as toxic to aquatic life, with potentially long-lasting effects.[3][6] Therefore, it must never be disposed of down the drain or released into the environment.[5][7]
-
Chemical Reactivity: While stable under normal conditions, this compound, like other amines, is incompatible with strong oxidizing agents.[3] Contact with such substances can lead to vigorous and potentially hazardous reactions.
Physicochemical Data Summary
A clear understanding of the compound's properties is essential for safe handling and for anticipating its behavior in various scenarios.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [8] |
| Molecular Weight | 187.04 g/mol | [9] |
| Physical State | Solid | |
| CAS Number | 13296-69-0 | [8] |
| GHS Hazard Statements | H302, H315, H319, H335 | |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for any purpose, including disposal, the following engineering controls and PPE must be in place to minimize exposure.
Engineering Controls:
-
Fume Hood: Always handle the solid compound and prepare its waste containers inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.[3][5]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with institutional policies.[5]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3][5]
-
Skin and Body Protection: A lab coat is mandatory.[5] For larger quantities or when there is a significant risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[10]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound.[11][12][13][14] As such, it must be segregated into a specific hazardous waste stream and must not be mixed with non-halogenated solvents or other waste types.[11][14][15]
Step 1: Waste Characterization and Segregation
-
Identify: Confirm that the waste is this compound or a solution containing it.
-
Segregate: This waste must be collected in a dedicated container labeled "Halogenated Organic Waste."[11][14]
-
Rationale: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs, as the entire mixture must be treated as the more hazardous (halogenated) category.[15] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[16] Do not mix with acids, bases, or strong oxidizing agents.[3][16]
-
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible container in good condition with a secure, screw-top lid.[7][11] The container must be vapor-tight and spill-proof.[11]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoid formulas or abbreviations).[11]
-
An accumulation start date.
-
The associated hazards (e.g., "Irritant," "Toxic to Aquatic Life").
-
Step 3: Waste Accumulation and Storage
-
Collection: Collect all waste, including contaminated items like weigh boats, gloves, and paper towels, in the designated hazardous waste container. For solids, it is best practice to double-bag contaminated debris before placing it in the main waste container.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[3][7] This area should be away from heat, sparks, or open flames.[3]
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[11] Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[7][10]
-
Methodology: The standard and environmentally preferred method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[10]
-
Documentation: Maintain meticulous records of waste disposal, including quantities, dates, and the disposal company used, as required by local and national regulations.[7]
Emergency Procedures: Spill and Exposure Management
Preparedness is a critical component of safety. All personnel handling this chemical must be trained on the following emergency procedures.[7]
Spill Response:
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the solid with an inert material like vermiculite or sand.[1]
-
Carefully sweep the absorbed material and place it into the designated halogenated organic waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. gustavus.edu [gustavus.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. international.skcinc.com [international.skcinc.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. bucknell.edu [bucknell.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
A Senior Application Scientist's Guide to Handling 2-Bromobenzene-1,4-diamine
Welcome to a comprehensive operational guide for the safe handling of 2-Bromobenzene-1,4-diamine (CAS No. 13296-69-0). In our shared pursuit of scientific advancement, the uncompromising safety of our researchers is paramount. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions. As your partner in the lab, we aim to provide value that transcends the product itself, building a foundation of trust through expert, field-proven insights. This document is structured to provide immediate, essential safety and logistical information, ensuring every step, from handling to disposal, is conducted with the highest degree of safety and scientific integrity.
Hazard Analysis: Understanding the "Why"
This compound is a solid aromatic amine that presents several key hazards that dictate our handling protocols. A thorough understanding of these risks is the first step in creating a self-validating system of safety in your laboratory.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [1] This indicates acute oral toxicity. Ingestion can lead to systemic health effects.
-
H315: Causes skin irritation. [1] Direct contact with the skin can cause redness, itching, and inflammation. Aromatic amines as a class are known for their potential to be absorbed dermally.
-
H319: Causes serious eye irritation. [1] This is a significant risk. Contact with the eyes can lead to painful irritation and potential damage if not addressed immediately.
-
H335: May cause respiratory irritation. [1] As a solid, the primary respiratory risk comes from inhaling dust or fine powders, which can irritate the nose, throat, and lungs.
These hazards collectively demand a stringent set of controls to prevent exposure through all primary routes: ingestion, skin contact, eye contact, and inhalation.
Core Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. All handling of this compound must be performed with the following equipment.
| Protection Area | Required Equipment | Rationale & Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Rationale: Directly counters the H319 (Causes serious eye irritation) hazard. Goggles must provide a complete seal around the eyes. A face shield is required when handling larger quantities or when there is a significant risk of splashing, offering a broader barrier of protection.[2] |
| Hand | Chemical-Resistant Gloves (Nitrile) | Rationale: Prevents skin contact, addressing the H315 (Causes skin irritation) hazard. Nitrile gloves provide adequate protection against incidental contact with solids. Always inspect gloves for tears or holes before use. For prolonged tasks, consider double-gloving. |
| Body | Flame-Resistant Laboratory Coat | Rationale: Protects skin on the arms and body from contamination by dust or spills. A flame-resistant coat is a best-practice standard in laboratories where flammable substances may also be in use. |
| Respiratory | NIOSH-Approved Respirator | Rationale: Mitigates the H335 (May cause respiratory irritation) hazard. Required when handling the powder outside of a certified chemical fume hood or if engineering controls are insufficient to control dust. The specific cartridge type should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step methodology minimizes the risk of exposure. All handling of solid this compound should occur within a certified chemical fume hood to contain any airborne dust.
Protocol for Weighing and Preparing Solutions:
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate working height. Don all required PPE as specified in the table above.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Also place a container of the appropriate solvent and the necessary glassware inside the hood.
-
Dispensing: Carefully scoop the solid this compound from its primary container into the weigh boat. Perform this action slowly and deliberately to minimize the generation of dust.
-
Closing: Immediately and securely close the primary chemical container.
-
Dissolving: Add the weighed solid to the solvent in your designated glassware. This should also be done carefully to avoid splashing.
-
Initial Decontamination: Use a solvent-dampened wipe (e.g., with ethanol or isopropanol) to clean the spatula and any surfaces within the fume hood where dust may have settled. Dispose of the wipe in the designated hazardous waste container.
-
Post-Handling: Once the operation is complete, remove gloves using the proper technique to avoid contaminating your hands, and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to managing unforeseen events. All personnel must be familiar with these immediate actions.
Small Spill Cleanup Protocol (Solid Material)
-
Alert & Isolate: Immediately alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Ensure you are wearing the appropriate PPE (respirator, goggles, lab coat, gloves) before approaching the spill.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further dispersal of dust.[3]
-
Collect: Carefully sweep the absorbent material and spilled chemical into a dedicated dustpan. Avoid creating dust. Place the collected material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]
-
Report: Inform your laboratory supervisor and Environmental Health & Safety (EHS) office about the spill, even if it was minor.
Caption: Workflow for handling a small solid chemical spill.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical component of the chemical lifecycle to protect our environment. As a brominated aromatic compound, this compound waste must be handled as regulated hazardous waste.
-
Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[4] Co-mingling can complicate the disposal process and increase costs.
-
Designated Containers: All waste contaminated with this compound (including excess solid, contaminated gloves, wipes, and absorbent from spills) must be placed in a designated, compatible, and leak-proof container.
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical name: "this compound."[4]
-
Container Management: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area away from incompatible materials.
-
Rinsate Collection: When decontaminating glassware, rinse it with a suitable solvent (e.g., acetone). This rinsate is also considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.[4]
-
Disposal Coordination: Arrange for the pickup and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in regular trash.[5]
By internalizing the rationale behind these safety protocols, you empower yourself and your team to maintain a secure and productive research environment. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier as the ultimate source of information.
References
- Personal Protective Equipment in Chemistry.Dartmouth Environmental Health and Safety.[Link]
- Hazardous Laboratory Chemicals Disposal Guide.Reed College.[Link]
- Hazardous Substance Fact Sheet: Bromobenzene.New Jersey Department of Health.[Link]
- Laboratory Chemical Waste Management Guidelines.University of Pennsylvania EHRS.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. skcltd.com [skcltd.com]
- 3. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 4. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
